7-Cyano-7-deazaguanosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRQNXWAXWLATA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Cyano-7-deazaguanosine (preQ0)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
7-Cyano-7-deazaguanosine, more commonly known as preQ0, is a pivotal molecule in the intricate world of nucleic acid modification. As a deazapurine derivative, it serves as the central precursor to a class of modified nucleosides, most notably queuosine (B110006) (Q), which plays a critical role in ensuring the fidelity and efficiency of protein translation.[1][2] Beyond its role as a metabolic intermediate, preQ0 and its downstream products are involved in a variety of fundamental biological processes, including gene regulation via riboswitches, cellular stress responses, and even the protection of viral and bacterial genomes through DNA modification.[1][3][4][5] This document provides an in-depth technical overview of the biosynthesis, biological significance, and experimental methodologies related to this compound, serving as a comprehensive resource for professionals in the life sciences.
Chemical Structure and Properties
This compound (preQ0) is a modified purine (B94841) base characterized by the replacement of the nitrogen atom at position 7 with a carbon atom, to which a cyano group is attached.[1][6] This structural alteration from guanine (B1146940) forms the pyrrolopyrimidine core common to all 7-deazaguanine (B613801) derivatives.[1]
-
IUPAC Name: 4-hydroxy-2-imino-1H,2H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile[7]
-
Chemical Formula: C₇H₅N₅O[7]
-
Class: Pyrrolo[2,3-d]pyrimidines[7]
The presence of the pyrrolopyrimidine core and the cyano group are crucial for its recognition by a specific suite of enzymes and RNA regulatory elements.
The Biosynthetic Pathway of preQ0
In bacteria and archaea, preQ0 is synthesized de novo from guanosine-5'-triphosphate (GTP) through a conserved, four-step enzymatic pathway.[1][5][8] This pathway represents a significant branch of purine metabolism, with its initial step shared with the biosynthesis of folate.[2][5]
The key enzymes and transformations are as follows:
-
GTP Cyclohydrolase I (FolE/GCH-I): The pathway begins with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP).[1][2][5] This enzyme is also the first in the folate and biopterin (B10759762) synthesis pathways.[1][2]
-
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): H₂NTP is then converted to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[5][8][9]
-
7-carboxy-7-deazaguanine (B3361655) synthase (QueE): In a complex reaction catalyzed by this radical S-adenosylmethionine (SAM) enzyme, the pterin (B48896) ring of CPH₄ is rearranged and converted into the pyrrolopyrimidine core, yielding 7-carboxy-7-deazaguanine (CDG).[1][8][9]
-
7-cyano-7-deazaguanine synthase (QueC): The final step involves the ATP-dependent conversion of the carboxyl group of CDG into a nitrile group, forming preQ0.[1][8][9][10] This reaction uses ammonia (B1221849) as the nitrogen source and produces AMP and pyrophosphate.[11][12]
Biological Significance and Key Functions
preQ0 is not merely a transient metabolite; it is the foundation for a range of critical cellular functions across different domains of life.
The most well-established role of preQ0 is as the universal precursor to the hypermodified nucleosides queuosine (Q) in bacteria and eukarya, and archaeosine (B114985) (G+) in archaea.[1][2][5]
-
In Bacteria: preQ0 is first reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the NADPH-dependent reductase QueF.[1][2][8] The preQ1 base is then inserted into the wobble position (position 34) of tRNAs with GUN anticodons (tRNA-Asp, -Asn, -His, -Tyr) by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the genetically encoded guanine for preQ1.[2][13] Subsequent enzymatic modifications on the tRNA convert preQ1 into the mature queuosine.[2][13]
-
In Archaea: The pathway differs, with preQ0 being directly inserted into position 15 of most tRNAs by an archaeal TGT.[2][14][15] It is then converted to archaeosine (G+), a modification that contributes to the structural stability of tRNA, which is particularly important for thermophilic archaea.[1][14]
The modification of tRNA with queuosine is crucial for modulating codon-anticodon interactions, thereby enhancing the accuracy and efficiency of translation.[3][13][16] A lack of queuosine can lead to translational frameshifting and reduced fidelity.[17][18][19]
In many bacteria, the genes responsible for the biosynthesis and transport of preQ0 and preQ1 are regulated by a class of cis-acting RNA elements known as preQ1 riboswitches.[3][20][21] These are highly structured regions within the 5'-untranslated region of an mRNA.
-
Mechanism: The riboswitch aptamer domain directly binds preQ0 or its derivative preQ1.[22] This binding event induces a conformational change in the downstream "expression platform" of the RNA.[22][23] This structural rearrangement typically sequesters the ribosome binding site (Shine-Dalgarno sequence) or forms a transcriptional terminator stem-loop, thereby repressing the expression of the downstream genes.[3][20][21] This creates a negative feedback loop: when cellular levels of preQ0/preQ1 are high, their synthesis and uptake are switched off.
While initially thought to be confined to RNA, derivatives of preQ0 have been discovered in the DNA of certain bacteria and bacteriophages.[4][5] In these organisms, 2'-deoxy-preQ0 (dPreQ0) is incorporated into DNA.[4][24]
-
Function: This modification is part of a restriction-modification (R-M) system.[4][5][25] The host organism uses a specialized DNA transglycosylase (e.g., DpdA) to insert dPreQ0 into its own genome, marking it as "self."[4][26] This protects the host DNA from being degraded by its own restriction enzymes, which are designed to cleave foreign, unmodified DNA (e.g., from invading phages).[4][5] This represents a unique evolutionary adaptation of the queuosine biosynthetic pathway for genome defense.[5]
Quantitative Data
The study of preQ0 and its associated pathways has yielded important quantitative data regarding enzyme kinetics and ligand-binding affinities.
| Parameter | Molecule / Enzyme | Value | Organism / Condition | Reference |
| Binding Affinity (Kd) | preQ0 binding to preQ1 riboswitch aptamer | ~100 nM | Thermoanaerobacter tengcongensis | [3] |
| preQ1 binding to preQ1 riboswitch aptamer | ~20 nM | Thermoanaerobacter tengcongensis | [3] | |
| Enzyme Kinetics | QueC (7-cyano-7-deazaguanine synthase) | pH Optimum: 9.5 | Geobacillus kaustophilus | [11][27] |
| QueC (7-cyano-7-deazaguanine synthase) | Temperature Optimum: 60 °C | Geobacillus kaustophilus | [11][27] | |
| QueC (7-cyano-7-deazaguanine synthase) | Specific Activity: 3.5 mU/mg | G. kaustophilus at 30°C | [12] | |
| Enzyme Cofactors | QueF (preQ0 reductase) | NADPH | Bacillus subtilis | [1][8] |
| QueC (preQ0 synthase) | ATP, Mg²⁺, Zn²⁺ | Bacillus subtilis | [12] |
Key Experimental Protocols
The study of preQ0 requires specialized biochemical and molecular biology techniques. Below are outlines of key experimental protocols.
This protocol describes the reconstitution of the preQ0 biosynthetic pathway from GTP using purified enzymes.[8]
1. Reagents and Materials:
- Purified enzymes: FolE (GCH I), QueD, QueE, QueC.
- Substrates: GTP, ATP, L-cysteine (for radical SAM enzyme QueE).
- Cofactors: MgCl₂, KCl, Dithiothreitol (DTT).
- Nitrogen source: Ammonium chloride (NH₄Cl).
- Buffer: e.g., Tris-HCl, pH 8.0.
- Analysis: High-Performance Liquid Chromatography (HPLC) system with a C18 column.
2. Procedure:
- Prepare a reaction mixture containing buffer, GTP, ATP, MgCl₂, KCl, DTT, NH₄Cl, and L-cysteine.
- Add the four purified enzymes (FolE, QueD, QueE, QueC) to the reaction mixture to initiate the cascade.
- Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.
- Periodically, take aliquots of the reaction, quench with acid (e.g., formic acid), and centrifuge to remove precipitated protein.
- Analyze the supernatant by reverse-phase HPLC to monitor the consumption of GTP and the formation of intermediates (CDG) and the final product (preQ0). Elution is monitored by UV absorbance at ~260 nm and ~300 nm.[8]
start [label="Prepare Reaction Mix\n(GTP, ATP, Cofactors, Buffer)", shape=ellipse, style=filled, fillcolor="#FBBC05"];
add_enzymes [label="Add Purified Enzymes\n(FolE, QueD, QueE, QueC)"];
incubate [label="Incubate at 37°C"];
aliquot [label="Take Aliquots Over Time"];
quench [label="Quench Reaction\n(e.g., with acid)"];
centrifuge [label="Centrifuge to Remove Protein"];
analyze [label="Analyze Supernatant by HPLC", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
result [label="Quantify preQ0 Production", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_enzymes;
add_enzymes -> incubate;
incubate -> aliquot;
aliquot -> quench -> centrifuge -> analyze -> result;
incubate -> incubate [label=" loop"];
}
This protocol measures the activity of the final enzyme in the preQ0 pathway.[11]
1. Reagents and Materials:
- Purified QueC enzyme.
- Substrate: 7-carboxy-7-deazaguanine (CDG).
- Cofactors: ATP, MgCl₂, Ammonium chloride (NH₄Cl).
- Buffer: e.g., HEPES or Tris-HCl, pH 7.5-9.5.
- Analysis: HPLC-Mass Spectrometry (HPLC-MS) for specific detection of substrate and product.
2. Procedure:
- Prepare a reaction mixture containing buffer, CDG, ATP, MgCl₂, and NH₄Cl.
- Pre-incubate the mixture at the desired temperature (e.g., 60°C).
- Initiate the reaction by adding a known amount of purified QueC enzyme.
- After a defined time, stop the reaction (e.g., by adding methanol).
- Analyze the sample by HPLC-MS to separate and quantify the remaining CDG and the newly formed preQ0.
- Calculate the specific activity based on the amount of product formed per unit time per milligram of enzyme.
Conclusion
This compound (preQ0) stands as a molecule of profound biological importance. Its role extends far beyond that of a simple metabolic precursor. It is the starting point for the synthesis of queuosine, a critical modification for maintaining translational fidelity, and archaeosine, essential for tRNA structure in archaea.[1][14] Furthermore, its ability to act as a ligand for riboswitches demonstrates a sophisticated mechanism of gene regulation, while its incorporation into DNA highlights an unexpected link between tRNA modification pathways and genome defense.[3][4] The intricate biosynthesis and multifaceted functions of preQ0 underscore its versatility and central contribution to the molecular landscape of life, making its associated pathways attractive targets for the development of novel antimicrobial agents.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Structural Basis for Recognition of the PreQ0 Metabolite by an Unusually Small Riboswitch Aptamer Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nitrile-Forming Enzyme 7-Cyano-7-Deazaguanine Synthase from Geobacillus kaustophilus: A Reverse Nitrilase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Deciphering the Diversity in Bacterial Transporters That Salvage Queuosine Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Importance of the Epi-Transcriptome in Translation Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Determinants of translation efficiency and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TFIIH mutations can impact on translational fidelity of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 22. Structure and mechanism of purine-binding riboswitches | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 23. Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
7-Cyano-7-deazaguanosine (preQ₀): A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Cyano-7-deazaguanosine (preQ₀) is a pivotal biosynthetic intermediate in the pathway of modified purine (B94841) nucleosides, including queuosine (B110006) (Q) and archaeosine (B114985) (G+). These modifications are found in the transfer RNA (tRNA) of most domains of life and, more recently, have been discovered in the genomic DNA of bacteria and bacteriophages. This technical guide provides an in-depth overview of the discovery, natural occurrence, and the enzymatic biosynthesis of preQ₀. It is designed to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.
Discovery and Significance
7-Cyano-7-deazaguanine (preQ₀), the base of this compound, was first identified as a key precursor in the biosynthesis of queuosine, a hypermodified nucleoside present in the anticodon loop of specific tRNAs in both bacteria and eukaryotes. The deazapurine core of these molecules has garnered significant interest due to the antibiotic, antiviral, and antineoplastic properties of related compounds. Initially, the biosynthetic pathway to these complex molecules remained elusive for over four decades. A significant breakthrough was the in vitro enzymatic synthesis of preQ₀ from guanosine-5'-triphosphate (GTP) in four successive enzymatic steps, which elucidated the complete biosynthetic pathway.[1] More recently, the discovery of preQ₀ derivatives in the DNA of bacteria and phages has expanded its biological significance beyond tRNA modification, implicating it in DNA protection mechanisms against host restriction systems.
Natural Occurrence and Distribution
This compound is a ubiquitous intermediate in organisms that synthesize queuosine and archaeosine de novo, primarily bacteria and archaea. Eukaryotes, with the exception of yeast, obtain queuine (B138834) (the base of queuosine) from their diet or gut microbiota and therefore do not synthesize preQ₀.
-
In Bacteria and Archaea: preQ₀ is an essential precursor for the modification of tRNA at the wobble position (position 34) of tRNAs for histidine, asparagine, aspartate, and tyrosine in bacteria, and at position 15 of the D-loop in most archaeal tRNAs.[2]
-
In Bacterial and Phage DNA: Recent studies have revealed the presence of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) in the genomic DNA of certain bacteria, such as Salmonella enterica serovar Montevideo, and in the DNA of bacteriophages.[3] This modification is part of a restriction-modification system that protects the genome from cleavage by restriction enzymes.
While the presence of preQ₀ is widespread, quantitative data on its absolute abundance in various species is not extensively documented in publicly available literature. The concentration of preQ₀ is likely tightly regulated, existing as a transient intermediate in a multi-step enzymatic pathway.
Biosynthesis of this compound (preQ₀)
The biosynthesis of preQ₀ from GTP is a four-step enzymatic pathway common to both bacteria and archaea.[4] The pathway involves the enzymes GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).
Enzymatic Steps
-
GTP to 7,8-Dihydroneopterin Triphosphate (H₂NTP): The pathway initiates with the conversion of GTP to H₂NTP, catalyzed by GTP cyclohydrolase I (FolE) . This enzyme is also a key component of the folate biosynthesis pathway.
-
H₂NTP to 6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄): CPH₄ synthase (QueD) catalyzes the conversion of H₂NTP to CPH₄.
-
CPH₄ to 7-Carboxy-7-deazaguanine (CDG): This crucial step, the rearrangement of the pterin (B48896) ring to a deazaguanine core, is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme CDG synthase (QueE) .
-
CDG to 7-Cyano-7-deazaguanine (preQ₀): The final step is the ATP-dependent conversion of the carboxyl group of CDG to a nitrile group, forming preQ₀. This reaction is catalyzed by 7-cyano-7-deazaguanine synthase (QueC) .
Enzyme Kinetic Parameters
Comprehensive kinetic data for all enzymes in the pathway from a single organism is limited. However, available data for key enzymes provide insight into the efficiency of this pathway.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ | Notes |
| QueE | Bacillus subtilis | CPH₄ | 20 | 5.4 | - | - |
| QueE | Burkholderia multivorans | CPH₄ | - | 0.19 ± 0.06 | - | Activity is enhanced 3-fold by Mg²⁺. |
| QueF | Bacillus subtilis | preQ₀ | 0.237 ± 0.045 | 0.66 ± 0.04 | - | NADPH is a co-substrate (K_m_ = 19.2 ± 1.1 µM). QueF is involved in the subsequent conversion of preQ₀ to preQ₁. |
Note: Data for QueC and QueD are not sufficiently detailed in the literature to provide a complete set of Michaelis-Menten parameters. The specific activity of QueC from Geobacillus kaustophilus has been reported as 3.5 mU/mg.
Biosynthetic Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the expression and purification of the biosynthetic enzymes, and for conducting enzyme activity assays.
Recombinant Expression and Purification of His-tagged QueC, QueD, and QueE
This protocol describes a general method for the expression and purification of His-tagged QueC, QueD, and QueE enzymes from E. coli.
4.1.1. Expression
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest (queC, queD, or queE) with an N- or C-terminal His₆-tag.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For QueE, which contains an iron-sulfur cluster, supplement the medium with 1 mM ferric ammonium (B1175870) citrate (B86180) and 1 mM L-cysteine at the time of induction.
-
Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until needed.
4.1.2. Purification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). For QueE purification, all buffers must be deoxygenated, and all purification steps should be performed under anaerobic conditions (e.g., in a glove box).
-
Sonication: Sonicate the resuspended cells on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Enzyme Activity Assays
4.2.1. QueE (CDG Synthase) Activity Assay
This assay measures the conversion of CPH₄ to CDG.
-
Reaction Mixture: Prepare the reaction mixture in an anaerobic chamber. The final concentrations in 50 mM PIPES-KOH (pH 7.4) are:
-
10 mM DTT
-
2 mM MgSO₄
-
2 mM SAM
-
2 mM NADPH
-
4 µM Flavodoxin Reductase (FPR)
-
10 µM Flavodoxin (YkuN)
-
1 mM CPH₄ (substrate)
-
1-10 µM purified QueE
-
-
Initiation and Incubation: Initiate the reaction by adding QueE. Incubate at 37°C.
-
Quenching: At various time points, quench the reaction by adding 30% (w/v) trichloroacetic acid (TCA) to a final concentration of 3%.
-
Analysis: Analyze the reaction mixture by LC-MS to quantify the amount of CDG produced.
4.2.2. QueD (CPH₄ Synthase) Activity Assay
This assay monitors the conversion of H₂NTP to CPH₄.
-
Substrate Generation: Generate the substrate H₂NTP in situ by incubating GTP with GTP cyclohydrolase I (FolE).
-
Reaction Mixture: The final concentrations in 50 mM Tris-HCl (pH 8.5) are:
-
10 mM MgCl₂
-
1 mM GTP
-
Catalytic amount of FolE
-
1-5 µM purified QueD
-
-
Incubation: Incubate the reaction at 37°C.
-
Analysis: Monitor the formation of CPH₄ by reverse-phase HPLC with UV detection at 280 nm.
4.2.3. QueC (preQ₀ Synthase) Activity Assay
This assay measures the formation of preQ₀ from CDG.
-
Reaction Mixture: The final concentrations in 100 mM HEPES (pH 7.5) are:
-
10 mM MgCl₂
-
5 mM ATP
-
10 mM (NH₄)₂SO₄
-
1 mM CDG (substrate)
-
1-5 µM purified QueC
-
-
Incubation: Incubate the reaction at 37°C.
-
Analysis: Quantify the production of preQ₀ by reverse-phase HPLC with UV or mass spectrometric detection.
LC-MS/MS Method for preQ₀ Detection
This method is for the detection and quantification of preQ₀.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: While specific transitions for preQ₀ need to be optimized, based on the structure (m/z of the protonated molecule [M+H]⁺ ≈ 177.06), potential fragment ions can be predicted and confirmed by infusion of a standard. For the related 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), reported transitions are m/z 292.1 → 176.1 and 176.1 → 159.1.[3]
-
Collision Energy: This parameter must be optimized for each specific transition and instrument to achieve maximal sensitivity.
-
Visualizations
Experimental Workflow for Enzyme Purification and Activity Assay
Logical Relationship of preQ₀ in Nucleic Acid Modification
References
- 1. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 2. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
7-Cyano-7-deazaguanosine: A Linchpin in the Biosynthesis of Queuosine and Archaeosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanosine (B12403929) (preQ₀) stands as a critical precursor at the crossroads of two essential tRNA modification pathways, leading to the formation of queuosine (B110006) (Q) in bacteria and eukarya, and archaeosine (B114985) (G+) in archaea. These hypermodified nucleosides, embedded in the anticodon loop of specific tRNAs, play a pivotal role in maintaining translational fidelity and efficiency. This technical guide provides a comprehensive overview of the biosynthesis of queuosine and archaeosine from their common ancestor, preQ₀, with a focus on the enzymatic machinery, quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development who are investigating these unique metabolic pathways and their potential as therapeutic targets.
Biosynthetic Pathways from preQ₀
The journey from the universal precursor guanosine (B1672433) triphosphate (GTP) to the distinct modified nucleosides queuosine and archaeosine converges at the formation of 7-cyano-7-deazaguanine (preQ₀). From this juncture, the pathways diverge, employing specialized enzymatic cascades to synthesize their final products, which are then incorporated into tRNA.
The Queuosine (Q) Biosynthetic Pathway in Bacteria
In most bacteria, the synthesis of queuosine from preQ₀ is a multi-step process that occurs both at the level of the free base and within the context of the tRNA molecule.[1]
The key enzymatic steps are:
-
Reduction of preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to an aminomethyl group by the NADPH-dependent enzyme 7-cyano-7-deazaguanine reductase (QueF) , yielding 7-aminomethyl-7-deazaguanine (preQ₁).
-
tRNA Modification: The modified base preQ₁ is then inserted into the wobble position (position 34) of specific tRNAs (those with GUN anticodons, such as tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr) by the enzyme tRNA-guanine transglycosylase (TGT) . This reaction involves the exchange of the genetically encoded guanine (B1146940) for preQ₁.[2][3]
-
Further Modifications to Queuosine: Once incorporated into the tRNA, preQ₁ undergoes further enzymatic modifications to become the mature queuosine nucleoside.
The Archaeosine (G+) Biosynthetic Pathway in Archaea
In the archaeal domain, preQ₀ is directly utilized for tRNA modification, followed by a distinct set of enzymatic transformations to generate archaeosine.[4][5]
The central steps in this pathway are:
-
Direct tRNA Modification: Unlike the bacterial pathway, the preQ₀ base is directly exchanged for guanine at position 15 in the D-loop of most archaeal tRNAs. This reaction is catalyzed by archaeal tRNA-guanine transglycosylase (ArcTGT) .[4][6]
-
Conversion of preQ₀-tRNA to G+-tRNA: The tRNA-bound preQ₀ is then converted to archaeosine (G+) by the enzyme archaeosine synthase (ArcS) . In many Euryarchaeota, this conversion is a two-step process involving the formation of a preQ₀-lysine intermediate.[4][7] In some Crenarchaeota, other enzymes like QueF-like proteins can catalyze this final step.[8]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the queuosine and archaeosine biosynthetic pathways. This information is crucial for understanding the efficiency and substrate specificity of these enzymes and for designing in vitro reconstitution experiments.
Table 1: Kinetic Parameters of Enzymes in the Queuosine Biosynthetic Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference(s) |
| QueE | Bacillus subtilis | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | 20 ± 7 | 5.4 ± 1.2 | [4][9][10] |
| QueF | Bacillus subtilis | 7-cyano-7-deazaguanine (preQ₀) | 0.237 | 0.66 | [3] |
| QueF | Bacillus subtilis | NADPH | 19.2 | 0.66 | [11] |
| QueF | Escherichia coli | 7-cyano-7-deazaguanine (preQ₀) | < 1.5 | 7.6 (s-1) | [12] |
| QueF | Escherichia coli | NADPH | 6 | - | [12] |
| TGT | Wheat germ | Guanine | 0.06 | - | [5][13] |
Table 2: Kinetic Parameters of Enzymes in the Archaeosine Biosynthetic Pathway
| Enzyme | Organism | Substrate | Km | kcat | Reference(s) |
| ArcS | Thermococcus kodakarensis | L-lysine | 2.5 ± 0.3 mM | 0.20 ± 0.01 min-1 | [2] |
| ArcS | Thermococcus kodakarensis | S. cerevisiae tRNAPhe-preQ₀₁₅ | 1.1 ± 0.1 µM | 0.21 ± 0.01 min-1 | [2] |
| ArcTGT | Pyrococcus horikoshii | tRNAVal transcript | Decreased with fewer modifications | - | [10][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its role in queuosine and archaeosine biosynthesis.
Purification of Recombinant QueE from Bacillus subtilis
This protocol describes the anaerobic purification of the radical SAM enzyme QueE.
Materials:
-
E. coli cell paste overexpressing His-tagged QueE
-
Lysis Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 50 mM imidazole (B134444), 10 mM DTT
-
Wash Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 50 mM imidazole, 10 mM DTT
-
Elution Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 500 mM imidazole, 10 mM DTT
-
Gel Filtration Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 10 mM DTT
-
Phenylmethanesulfonyl fluoride (B91410) (PMSF)
-
Ni-NTA affinity resin
-
Anaerobic chamber
Procedure:
-
Resuspend frozen cell pellet (5-10 g) in 4 mL/g of ice-cold, deoxygenated Lysis Buffer containing 1 mM PMSF inside an anaerobic chamber.[1]
-
Lyse the cells by sonication on ice. Perform 15-second bursts at 50% power, followed by 45-second rests for a total of 10 minutes of sonication.[1]
-
Clarify the lysate by centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with a linear gradient of 50-500 mM imidazole in Wash Buffer.
-
Analyze fractions by SDS-PAGE. Pool fractions containing QueE.
-
Concentrate the pooled fractions and perform size-exclusion chromatography using a column equilibrated with Gel Filtration Buffer.
-
Collect fractions corresponding to dimeric QueE.[1]
-
Concentrate the purified QueE, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.[1]
In Vitro Enzyme Assay for QueE
This assay measures the conversion of CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG) by QueE under anaerobic conditions.
Materials:
-
Purified QueE
-
Assay Buffer: 50 mM PIPES-KOH (pH 7.4), 10 mM DTT, 2 mM MgSO₄, 2 mM S-adenosyl-L-methionine (SAM)[1]
-
CPH₄ (substrate)
-
NADPH
-
Ferredoxin-NADP⁺ reductase (FPR)
-
YkuN (flavodoxin)
-
Sodium dithionite (B78146) (alternative to NADPH/FPR/YkuN)
-
30% (w/v) Trichloroacetic acid (TCA)
-
LC-MS system
Procedure:
-
Prepare all solutions anaerobically inside a glove box.
-
Set up the reaction mixture in the anaerobic chamber containing Assay Buffer, 2 mM NADPH, 4 µM FPR, and 10 µM YkuN (or 10 mM sodium dithionite and YkuN) to pre-reduce QueE.[1]
-
Initiate the reaction by adding the substrate CPH₄ (e.g., to a final concentration of 20 µM).
-
Incubate the reaction at the desired temperature (e.g., 37°C).
-
At various time points, quench aliquots of the reaction by adding 30% TCA to a final concentration of 3%.[1]
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to detect and quantify the product, CDG.[1]
Chemical Synthesis of 7-Cyano-7-deazaguanine (preQ₀)
This protocol outlines a general approach for the chemical synthesis of preQ₀.
General Strategy:
The synthesis of 7-cyano-7-deazaguanine typically involves the construction of the 7-deazapurine core followed by the introduction of the cyano group at the C7 position. One reported method involves the synthesis from 2-methylthio-6-methoxy-7-methyl-7-deazapurine. The methoxymethyl protecting group at the 9-position can be removed by transformation to an acetoxymethyl group followed by hydrolysis with aqueous ammonia.[15] A more recent and efficient synthesis involves a microwave-assisted iodo→carbonitrile exchange on a 7-iodo-7-deazaguanosine derivative.[14]
Quantitative Analysis of tRNA Modifications by LC-MS/MS
This method allows for the sensitive detection and quantification of modified nucleosides, including queuosine and archaeosine, in tRNA samples.
Procedure Overview:
-
tRNA Isolation: Isolate total tRNA from the desired organism or cell type.
-
tRNA Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC-MS/MS Analysis: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the targeted modified nucleosides.[1][16][17]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow for protein purification.
Caption: Biosynthesis of Queuosine from GTP.
Caption: Biosynthesis of Archaeosine from GTP.
Caption: General Protein Purification Workflow.
Conclusion
This compound is a fascinating molecule that serves as a central hub in the biosynthesis of the essential tRNA modifications, queuosine and archaeosine. Understanding the intricate enzymatic machinery that governs these pathways is not only fundamental to our knowledge of gene translation and RNA biology but also opens avenues for the development of novel antimicrobial agents. The enzymes involved, being unique to these pathways and often essential for the viability or virulence of microorganisms, represent promising targets for drug discovery. This technical guide has provided a detailed overview of the current knowledge, including quantitative data and experimental protocols, to aid researchers in their exploration of this exciting area of biochemistry. Further research into the kinetics and mechanisms of all the enzymes in these pathways, as well as the development of more detailed in vitro reconstitution systems, will undoubtedly provide deeper insights and accelerate the translation of this fundamental knowledge into practical applications.
References
- 1. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing [ouci.dntb.gov.ua]
- 13. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing [zenodo.org]
- 14. Correlation between the stability of tRNA tertiary structure and the catalytic efficiency of a tRNA-modifying enzyme, archaeal tRNA-guanine transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 7-Cyano-7-deazaguanosine (preQ₀) from GTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 7-cyano-7-deazaguanosine (B12403929) (preQ₀), a key intermediate in the biosynthesis of queuosine (B110006) and other 7-deazapurine natural products. The pathway, which commences with Guanosine-5'-triphosphate (GTP), involves a four-step enzymatic cascade. This document details the enzymes, intermediates, reaction mechanisms, quantitative data, and experimental protocols relevant to this pathway, serving as a valuable resource for researchers in biochemistry, natural product synthesis, and drug development.
Introduction to the this compound (preQ₀) Biosynthesis Pathway
The biosynthesis of this compound (preQ₀) from GTP is a fundamental pathway found in both bacteria and archaea. preQ₀ is the universal precursor for the hypermodified nucleoside queuosine, which is found in the anticodon of certain tRNAs, and for various secondary metabolites with antibiotic properties, such as toyocamycin.[1][2] The conversion of GTP to preQ₀ is accomplished through the sequential action of four enzymes: GTP cyclohydrolase I (GCH I, also known as FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ₀) synthase (QueC).[3][4]
The elucidation of this pathway has been a significant advancement in understanding the biosynthesis of 7-deazapurine-containing compounds, which had remained largely enigmatic for over four decades.[1][3] The in vitro reconstitution of this four-enzyme pathway has provided a unified route for the production of these natural products.[3]
The Enzymatic Cascade from GTP to preQ₀
The biosynthesis of preQ₀ from GTP proceeds through the following four enzymatic steps, as illustrated in the pathway diagram below.
References
- 1. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Role of 7-Cyano-7-deazaguanine Synthase (QueC) in preQ0 Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Cyano-7-deazaguanine synthase (QueC) is a pivotal enzyme in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon loop of specific tRNAs in many bacteria and eukaryotes.[1][2][3] Queuosine plays a crucial role in maintaining translational fidelity and cellular stress responses.[3][4] QueC catalyzes the final step in the formation of 7-cyano-7-deazaguanine (preQ0), a key precursor for all 7-deazaguanine (B613801) derivatives.[5] This guide provides an in-depth analysis of QueC's function, the enzymatic pathway it participates in, its quantitative characteristics, and the experimental protocols used to study its activity.
The Queuosine Biosynthesis Pathway: A Prelude to QueC's Function
The de novo synthesis of queuosine is a multi-step enzymatic process that begins with guanosine-5'-triphosphate (GTP).[5][6] In bacteria, this pathway leads to the formation of preQ0 through the sequential action of four enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and finally, 7-cyano-7-deazaguanine synthase (QueC).[6][7][8]
The formation of preQ0 is a critical juncture in this pathway, as it serves as the common precursor for various 7-deazaguanine-containing molecules, including queuosine and archaeosine.[5][8]
The Enzymatic Reaction Catalyzed by QueC
QueC is an ATPase that catalyzes the conversion of 7-carboxy-7-deazaguanine (CDG) to preQ0.[5][9] This is a two-step, ATP-dependent reaction where ammonia (B1221849) serves as the nitrogen source for the nitrile group.[6][10][11][12]
-
Step 1: Formation of the ADG Intermediate. The first molecule of ATP is used to activate the carboxylate group of CDG, which then reacts with ammonia to form a 7-amido-7-deazaguanine (ADG) intermediate.[1][5]
-
Step 2: Dehydration to preQ0. The second molecule of ATP is consumed to facilitate the dehydration of the ADG intermediate, resulting in the final product, preQ0.[5]
Mutational studies on Bacillus subtilis QueC have shown that mutating two conserved residues, K163A and R204A, halts the reaction at the ADG intermediate, highlighting their importance in the second step of the reaction.[5]
Quantitative Data on QueC Activity
While extensive studies have elucidated the qualitative function of QueC, detailed enzyme kinetic parameters such as Km and kcat are not widely reported in the reviewed literature. The focus has primarily been on the elucidation of the biosynthetic pathway and the enzyme's mechanism. Further research is required to fully characterize the kinetic properties of QueC from various organisms.
| Parameter | Value | Organism | Conditions | Reference |
| Km | Not Reported | - | - | - |
| kcat | Not Reported | - | - | - |
| Vmax | Not Reported | - | - | - |
| Cofactor | Zn2+ | Pseudomonas aeruginosa | Binds one zinc ion per subunit. | [13] |
| Energy Source | ATP | Bacillus subtilis | ATP-dependent reaction. | [6][11][12] |
Experimental Protocols for Studying QueC Activity
The activity of QueC is typically assessed through in vitro enzymatic assays that monitor the conversion of CDG to preQ0. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the substrate and product.
Detailed Methodology for an In Vitro QueC Enzyme Assay:
-
Protein Expression and Purification:
-
The queC gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG), and cells are harvested and lysed.
-
QueC protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
-
Enzyme Assay Components:
-
Buffer: A suitable buffer to maintain pH (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme: Purified QueC protein.
-
Substrate: 7-carboxy-7-deazaguanine (CDG).
-
Cofactors and Energy Source: ATP, MgCl2, and an ammonia source (e.g., (NH4)2SO4).
-
Reducing Agent: Dithiothreitol (DTT) to maintain a reducing environment.
-
-
Reaction Conditions:
-
The reaction mixture containing buffer, CDG, ATP, MgCl2, (NH4)2SO4, and DTT is pre-incubated at the optimal temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the purified QueC enzyme.
-
The reaction is allowed to proceed for a defined period (e.g., 1-2 hours).
-
-
Reaction Quenching and Product Analysis:
-
The reaction is stopped by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
The mixture is centrifuged to pellet the precipitated protein.
-
The supernatant is analyzed by reverse-phase HPLC, monitoring at a wavelength where CDG and preQ0 absorb (e.g., 300 nm).
-
The retention times of the substrate and product are compared to authentic standards for identification and quantification.
-
Structural Insights into QueC Function
The crystal structure of QueC reveals a homodimeric protein.[5] Each monomer is composed of an N-terminal domain and a C-terminal domain.[5]
-
N-terminal Domain: This domain features a Rossman fold, a common structural motif in nucleotide-binding proteins.[5] This is consistent with QueC's function as an ATPase.
-
C-terminal Domain: This domain is helical and contains a zinc-binding site.[5]
-
Active Site: The active site is located at the interface between the N-terminal and C-terminal domains.[5]
The structural information provides a basis for understanding the binding of substrates (CDG and ATP) and the catalytic mechanism of preQ0 formation.
Broader Context: QueC-Family Proteins in Other Biological Systems
Interestingly, proteins with homology to QueC have been identified in other biological contexts, suggesting a repurposing of this enzymatic scaffold. For example, QueC-like proteins, such as QatC and Cap9, are involved in bacterial anti-phage defense systems.[1][14][15][16][17] In these systems, the QueC-like enzymes catalyze a deazaguanylation protein-nucleobase conjugation reaction, which is a key step in the immune response.[1][14] This highlights the functional diversity of the QueC protein family beyond its canonical role in tRNA modification.
Conclusion
7-Cyano-7-deazaguanine synthase (QueC) is an essential enzyme that performs a unique ATP-dependent conversion of a carboxylic acid to a nitrile in the final step of preQ0 biosynthesis. Its intricate two-step mechanism and its position as the gatekeeper to the formation of queuosine and other 7-deazaguanine derivatives make it a subject of significant interest. A thorough understanding of QueC's structure, function, and mechanism is crucial for research into tRNA modification, translational regulation, and could potentially inform the development of novel antimicrobial agents targeting this pathway. The expanding roles of QueC-like proteins in bacterial immunity further underscore the importance of this enzyme family in diverse biological processes.
References
- 1. Structural basis of QueC-family protein function in qatABCD anti-phage defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Analysis Identifies a Function for the queC (ybaX) Gene Product at an Initial Step in the Queuosine Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The absence of the queuosine tRNA modification leads to pleiotropic phenotypes revealing perturbations of metal and oxidative stress homeostasis in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. uniprot.org [uniprot.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 13. uniprot.org [uniprot.org]
- 14. Structural basis of QueC-family protein function in qatABCD anti-phage defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Chemical structure and properties of 7-Cyano-7-deazaguanosine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanosine (B12403929) (preQ₀) is a modified nucleoside that serves as a key intermediate in the biosynthesis of complex hypermodified nucleosides, including queuosine (B110006) (Q) and archaeosine (B114985) (G+). These modifications are found in the transfer RNA (tRNA) of most bacteria and eukaryotes, where they play crucial roles in maintaining translational fidelity and efficiency. Beyond its role as a biosynthetic precursor, this compound and its derivatives have garnered interest for their potential as anticancer agents and their involvement in DNA modification, highlighting their significance in both fundamental biological processes and therapeutic applications.
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. It is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.
Chemical Structure and Properties
This compound is a pyrrolopyrimidine nucleoside, an analog of guanosine (B1672433) where the nitrogen at position 7 is replaced by a carbon atom, and a cyano group is attached to this carbon.
Physicochemical Properties
| Property | 7-Cyano-7-deazaguanine | This compound | Source |
| Molecular Formula | C₇H₅N₅O | C₁₂H₁₃N₅O₅ | PubChem |
| Molecular Weight | 175.15 g/mol | 307.26 g/mol | PubChem |
| Predicted Water Solubility | 5.91 mg/mL | - | DrugBank Online[1] |
| Predicted logP | -0.44 | - | DrugBank Online[1] |
| Predicted pKa (Strongest Acidic) | 0.89 | - | DrugBank Online[1] |
| Predicted pKa (Strongest Basic) | 20.93 | - | DrugBank Online[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. However, mass spectrometry fragmentation patterns for the related 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) have been reported.
Mass Spectrometry (MS/MS) of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀):
-
Parent Ion (m/z): 292.1
-
Major Fragment Ions (m/z): 176.1, 159.1, 52.1[2]
Biosynthesis of this compound
This compound (preQ₀) is synthesized from guanosine triphosphate (GTP) in a four-step enzymatic pathway.[3] The enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[4]
Figure 1. Biosynthetic pathway of this compound from GTP.
Enzyme Kinetics
The kinetic parameters of the enzymes involved in the biosynthesis of this compound have been partially characterized. A summary of the available data is presented in Table 2.
| Enzyme | Organism | Substrate | Kₘ | kcat | Source |
| GTP cyclohydrolase I (FolE) | Nocardia sp. | GTP | 6.5 µM | - | [5] |
| 6-carboxytetrahydropterin synthase (QueD) | E. coli | H₂NTP | Not reliably determined | - | [6] |
| 7-carboxy-7-deazaguanine synthase (QueE) | Bacillus subtilis | CPH₄ | 20 ± 7 µM | 5.4 ± 1.2 min⁻¹ | [7] |
| 7-cyano-7-deazaguanine synthase (QueC) | - | CDG | - | - | - |
Experimental Protocols
In Vitro Enzymatic Synthesis of this compound from GTP
This protocol describes the one-pot enzymatic synthesis of this compound (preQ₀) from GTP using purified enzymes.
Materials:
-
Guanosine triphosphate (GTP)
-
Purified GTP cyclohydrolase I (FolE) from E. coli
-
Purified 6-carboxytetrahydropterin synthase (QueD) from E. coli
-
Purified 7-carboxy-7-deazaguanine synthase (QueE) from B. subtilis
-
Purified 7-cyano-7-deazaguanine synthase (QueC) from B. subtilis or S. rimosus (ToyM)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10% glycerol
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite
-
ATP
-
Ammonium chloride (NH₄Cl)
-
HPLC system with a C18 column and a photodiode array detector
Procedure:
-
Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing:
-
500 µM GTP
-
10 µM FolE
-
10 µM QueD
-
10 µM QueE (reductively activated with sodium dithionite)
-
10 µM QueC
-
1 mM SAM
-
2 mM ATP
-
10 mM NH₄Cl
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) and incubating on ice for 10 minutes.
-
Centrifugation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Elute with a gradient of 0-30% acetonitrile (B52724) in 50 mM potassium phosphate (B84403) buffer (pH 6.8) containing 10 mM tetrabutylammonium (B224687) bromide over 20 minutes.
-
Monitor the elution profile at 260 nm and 300 nm.
-
Identify the product peak corresponding to this compound by comparing its retention time and UV-Vis spectrum to an authentic standard.
-
Figure 2. Experimental workflow for the in vitro synthesis of this compound.
Biological Activity and Potential Applications
Role in tRNA Modification
The primary biological role of this compound is as a precursor to queuosine and archaeosine. These modifications are critical for the proper function of tRNA, impacting codon recognition, translational speed, and accuracy.
DNA Modification
Recent studies have revealed that 7-deazaguanine (B613801) derivatives, including 2'-deoxy-7-cyano-7-deazaguanosine, can be incorporated into bacterial DNA.[8] This modification is part of a restriction-modification system, suggesting a role in defending against foreign DNA, such as bacteriophages.[8]
Anticancer Potential
The base, 7-cyano-7-deazaguanine (preQ₀), has been reported to possess anticancer properties. However, the specific mechanism of action and the cellular signaling pathways involved remain largely uncharacterized and are an active area of research. Understanding these mechanisms could pave the way for the development of novel cancer therapeutics based on the 7-deazaguanine scaffold.
Conclusion
This compound is a molecule of significant biological importance, acting as a central hub in the biosynthesis of essential tRNA modifications and playing a role in bacterial defense mechanisms. Its potential as an anticancer agent further underscores the need for continued research into its chemical and biological properties. This guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for scientists and researchers working in related fields. Further investigation into its detailed physicochemical properties, the kinetics of its biosynthetic enzymes, and its mechanism of anticancer activity will undoubtedly open new avenues for both basic research and therapeutic development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 7-Cyano-7-deazaguanosine in tRNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-transcriptional modification of transfer RNA (tRNA) is a fundamental process across all domains of life, ensuring translational fidelity and efficiency. Among the vast array of modified nucleosides, the 7-deazaguanosine (B17050) derivatives, particularly queuosine (B110006) (Q), play a critical role. The biosynthesis of these complex modifications hinges on a key intermediate: 7-cyano-7-deazaguanosine (B12403929) (preQ₀). This technical guide provides an in-depth exploration of the tRNA modification pathways involving preQ₀, from its de novo biosynthesis to its incorporation into tRNA and subsequent conversion to queuosine. This document details the enzymatic players, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular pathways.
The this compound (preQ₀) Biosynthesis Pathway
In bacteria, this compound (preQ₀) is synthesized de novo from guanosine-5'-triphosphate (GTP) through a multi-enzyme pathway.[1][2] This pathway is a prerequisite for the formation of queuosine, a hypermodified nucleoside found in the anticodon of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine.[3][4]
The biosynthesis of preQ₀ proceeds through the following key steps:
-
GTP to 7,8-dihydroneopterin (B1664191) triphosphate: The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by GTP cyclohydrolase I (FolE).[5]
-
Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): The enzyme 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) then converts 7,8-dihydroneopterin triphosphate into CPH₄.[1]
-
Synthesis of 7-carboxy-7-deazaguanine (B3361655) (CDG): 7-carboxy-7-deazaguanine synthase (QueE), a radical SAM enzyme, catalyzes the complex rearrangement of CPH₄ to form CDG.[1][2][6]
-
Formation of 7-cyano-7-deazaguanine (preQ₀): Finally, 7-cyano-7-deazaguanine synthase (QueC) converts CDG to preQ₀ in an ATP-dependent reaction that utilizes ammonia (B1221849) as the nitrogen source.[1][2][7][8]
From preQ₀ to Queuosine-Modified tRNA
Once synthesized, preQ₀ is the branching point for the formation of queuosine-modified tRNA.
-
Reduction to preQ₁: The nitrile group of preQ₀ is reduced to an aminomethyl group by 7-cyano-7-deazaguanine reductase (QueF), an NADPH-dependent enzyme, to form 7-aminomethyl-7-deazaguanine (preQ₁).[7][9][10] This four-electron reduction is a unique biochemical transformation.[10]
-
tRNA Modification: The modified base preQ₁ is then inserted into the wobble position (position 34) of the corresponding tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) in exchange for guanine (B1146940). This reaction is catalyzed by tRNA-guanine transglycosylase (TGT) .[11][12] The reaction proceeds via a ping-pong kinetic mechanism, where the tRNA binds first.[11][12]
-
Conversion to Queuosine: Following its insertion into tRNA, preQ₁ undergoes further enzymatic modifications to become the mature queuosine (Q) base.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the this compound and queuosine modification pathways.
Table 1: Kinetic Parameters of Bacillus subtilis QueF
| Parameter | Value | Reference |
| kcat | 0.66 ± 0.04 min-1 | [13][14][15] |
| KM (preQ₀) | 0.237 ± 0.045 µM | [13][14][15] |
| KM (NADPH) | 19.2 ± 1.1 µM | [13][14][15] |
| Optimal pH | 7.5 | [13][15] |
| Optimal Temperature | 37°C | [16] |
Table 2: Kinetic Parameters of Bacillus subtilis QueE
| Parameter | Value | Reference |
| kcat | 5.4 min-1 | [17] |
| KM (CPH₄) | 20 µM | [17] |
Table 3: Kinetic Parameters of Escherichia coli tRNA-guanine Transglycosylase (TGT)
| Kinetic Mechanism | Observation | Reference |
| Ping-pong | tRNA binds first, followed by guanine release, preQ₁ binding, and product tRNA release. | [11][12][18] |
| Rate-limiting step | Dissociation of the product RNA from the enzyme. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in tRNA modification pathways.
Protocol 1: In Vitro Enzymatic Synthesis of preQ₀ from GTP[1][2][19]
This protocol describes the reconstitution of the preQ₀ biosynthesis pathway in vitro using purified enzymes.
Workflow:
Materials:
-
Guanosine-5'-triphosphate (GTP)
-
Purified GTP cyclohydrolase I (FolE)
-
Purified 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)
-
Purified 7-carboxy-7-deazaguanine synthase (QueE)
-
Purified 7-cyano-7-deazaguanine synthase (QueC)
-
ATP
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Step 1: CPH₄ Synthesis. In a reaction vessel, combine GTP, FolE, and QueD in the reaction buffer. Incubate at 37°C for 2-4 hours. This step produces 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).
-
Step 2: CDG Synthesis. To the reaction mixture from Step 1, add purified QueE. For this radical SAM enzyme, the addition of S-adenosyl-L-methionine (SAM) and a reducing agent like sodium dithionite (B78146) may be required. Incubate for another 2-4 hours at 37°C. This step produces 7-carboxy-7-deazaguanine (CDG).
-
Step 3: preQ₀ Synthesis. To the mixture from Step 2, add purified QueC, ATP, and ammonium sulfate. Incubate for a final 2-4 hours at 37°C.
-
Analysis. Terminate the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid). Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the presence of preQ₀ using reverse-phase HPLC, monitoring at a wavelength of approximately 280 nm. Compare the retention time to a known preQ₀ standard.
Protocol 2: Analysis of Queuosine Modification in tRNA by APB-Northern Blot[3][4][20][21]
This method allows for the quantification of the queuosine modification status of specific tRNAs. The principle relies on the fact that the cis-diol group in queuosine interacts with N-acryloyl-3-aminophenylboronic acid (APB) in the polyacrylamide gel, retarding the migration of the Q-modified tRNA compared to its unmodified counterpart.
Workflow:
Materials:
-
Total RNA isolated from cells of interest
-
N-acryloyl-3-aminophenylboronic acid (APB)
-
Acrylamide/bis-acrylamide solution
-
TBE buffer (Tris/Borate/EDTA)
-
Nylon membrane
-
³²P-labeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNATyr)
-
Hybridization buffer
-
Phosphorimager system
Procedure:
-
Gel Preparation. Prepare a denaturing polyacrylamide gel containing urea and APB. The final concentration of APB is typically around 0.5 mg/mL.
-
Electrophoresis. Load the total RNA samples onto the APB-polyacrylamide gel and perform electrophoresis until the desired separation is achieved. The Q-modified tRNA will migrate slower than the unmodified tRNA.
-
Transfer. Transfer the separated RNA from the gel to a nylon membrane using standard electroblotting techniques.
-
Hybridization. Pre-hybridize the membrane and then hybridize with the ³²P-labeled probe specific to the tRNA of interest overnight at the appropriate temperature.
-
Washing and Visualization. Wash the membrane to remove unbound probe and expose it to a phosphor screen. Visualize the bands using a phosphorimager.
-
Quantification. Quantify the intensity of the bands corresponding to the Q-modified and unmodified tRNA. The fraction of Q-modified tRNA can be calculated as: [Intensity of Q-tRNA band] / ([Intensity of Q-tRNA band] + [Intensity of unmodified G-tRNA band]).[4]
Protocol 3: tRNA Digestion for Mass Spectrometry Analysis[22][23][24][25][26]
This protocol describes the enzymatic digestion of tRNA to nucleosides for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), which allows for the identification and quantification of modified nucleosides.
Materials:
-
Purified total tRNA
-
Digestion Buffer (e.g., 10 mM Tris-HCl pH 7.9, 10 mM MgCl₂)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS system
Procedure:
-
tRNA Denaturation. Resuspend the purified tRNA in the digestion buffer. Heat at 95°C for 5 minutes to denature the tRNA, then place on ice.
-
Nuclease P1 Digestion. Add Nuclease P1 to the denatured tRNA solution. Incubate at 37°C for 2-4 hours. This enzyme will digest the tRNA into 5'-mononucleotides.
-
Dephosphorylation. Add bacterial alkaline phosphatase to the reaction mixture. Incubate at 37°C for an additional 1-2 hours. This will dephosphorylate the mononucleotides to nucleosides.
-
Sample Preparation for LC-MS. Stop the reaction by adding a solvent compatible with your LC-MS method (e.g., acetonitrile). Centrifuge to pellet any undigested material and the enzymes. Transfer the supernatant containing the nucleosides to a new tube.
-
LC-MS Analysis. Inject the nucleoside mixture onto a reverse-phase LC column coupled to a mass spectrometer. Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify known modified nucleosides, including queuosine and its precursors.
Conclusion
The pathway involving this compound is a fascinating and essential aspect of tRNA biology, with implications for translational regulation and cellular physiology. The enzymes in this pathway, particularly due to their absence in humans, present potential targets for the development of novel antimicrobial agents. The technical guide provided here offers a comprehensive overview of the current understanding of this pathway, equipping researchers with the knowledge and methodologies to further investigate its intricacies and potential for therapeutic intervention. Further research is warranted to elucidate the complete kinetic profiles of all enzymes in the pathway and to fully understand the regulatory mechanisms governing the biosynthesis of this crucial tRNA modification.
References
- 1. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot [bio-protocol.org]
- 5. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Radical Intermediate in Bacillus subtilis QueE During Turnover With the Substrate Analog 6-Carboxypterin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 9. High-resolution structure of the nitrile reductase QueF combined with molecular simulations provide insight into enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDB-101: Learn: Structural Biology Highlights: Nitrile Reductase QueF [pdb101.rcsb.org]
- 11. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. Expression and characterization of the nitrile reductase queF from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. IDENTIFICATION OF THE RATE-DETERMINING STEP OF tRNA-GUANINE TRANSGLYCOSYLASE FROM E. coli - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Genome: A Technical Guide to 7-Deazaguanine Derivatives in Bacterial and Phage DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the perpetual evolutionary arms race between bacteriophages and their bacterial hosts, a fascinating molecular innovation has emerged: the modification of genomic DNA with 7-deazaguanine (B613801) derivatives. This in-depth technical guide explores the multifaceted functions of these modified bases, from their intricate biosynthesis to their critical role in evading host defense mechanisms. For phages, these modifications serve as a sophisticated cloaking device, rendering their DNA invisible to a broad spectrum of bacterial restriction enzymes. In bacteria, analogous modifications are components of their own restriction-modification systems, highlighting a remarkable example of molecular mimicry and adaptation. This guide provides a comprehensive overview of the current understanding of 7-deazaguanine DNA modifications, including quantitative data on their occurrence, detailed experimental protocols for their study, and visual representations of the key biochemical pathways and experimental workflows.
Introduction: A Novel Frontier in Epigenetics
The discovery of 7-deazaguanine derivatives in DNA has opened a new chapter in our understanding of epigenetic modifications beyond the canonical methylation and glycosylation. These modifications, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, fundamentally alter the chemical landscape of the DNA, with profound implications for DNA-protein interactions. Initially identified in the context of tRNA modifications like queuosine (B110006) and archaeosine, the presence of their deoxy-analogs in the genomes of bacteriophages and certain bacteria has unveiled a novel strategy for genome protection and regulation.[1][2][3]
Biosynthesis of 7-Deazaguanine Precursors: A Shared Pathway
The journey to a modified DNA base begins with the de novo synthesis of the precursor molecule, 7-cyano-7-deazaguanine (preQ₀), from guanosine-5'-triphosphate (GTP). This multi-step enzymatic pathway is conserved in both bacteria and archaea and is a prerequisite for the subsequent incorporation of 7-deazaguanine derivatives into both RNA and DNA.[1][4][5]
The key enzymes involved in the synthesis of preQ₀ are:
-
FolE (GTP Cyclohydrolase I): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.[4][5]
-
QueD: A 6-pyruvoyltetrahydropterin synthase-like enzyme.[4][5]
-
QueE: A radical SAM enzyme, 7-carboxy-7-deazaguanine (B3361655) synthase.[1][4]
-
QueC (7-cyano-7-deazaguanine synthase): An ATPase that catalyzes the final two steps to produce preQ₀.[1][4]
From preQ₀, the pathway can diverge to produce other derivatives, such as 7-aminomethyl-7-deazaguanine (preQ₁), through the action of the nitrile reductase QueF .[6][7]
Signaling Pathway: De Novo Biosynthesis of preQ₀ and preQ₁
Caption: De novo biosynthesis pathway of 7-deazaguanine precursors preQ₀ and preQ₁.
Function in Bacteriophage DNA: A Shield Against Restriction
The primary and most well-documented function of 7-deazaguanine derivatives in phage DNA is to protect the genome from the host's restriction-modification (R-M) systems.[1][5] R-M systems are a form of bacterial immunity that uses restriction endonucleases to cleave foreign DNA at specific recognition sites. By replacing guanine (B1146940) with a 7-deazaguanine derivative, the phage DNA becomes a poor substrate for a wide array of restriction enzymes, effectively rendering it "invisible" to the host's defenses.[8]
A variety of 2'-deoxy-7-deazaguanine derivatives have been identified in phage genomes, including:
-
2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁) [9][10][11]
-
2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁) [9][10][11]
The incorporation of these modified bases is catalyzed by a family of enzymes called DNA transglycosylases, with DpdA being a key player in many phages.[4]
Quantitative Data: Abundance of 7-Deazaguanine Derivatives in Phage DNA
The extent of guanine replacement can vary significantly among different phages, ranging from partial to complete substitution.
| Phage | Host Organism | 7-Deazaguanine Derivative(s) Detected | Abundance (% of total Guanine) | Reference(s) |
| Escherichia phage CAjan | Escherichia coli | dPreQ₀ | 32% | [9] |
| Campylobacter phage CP220 | Campylobacter jejuni | dADG | 100% | [9] |
| Halovirus HVTV-1 | Haloferax volcanii | dPreQ₁ | 30% | [9] |
| Enterobacteria phage 9g | Escherichia coli | dG+ | up to 27% | [1][4] |
Function in Bacterial DNA: A Double-Edged Sword
While phages use 7-deazaguanine modifications to evade restriction, some bacteria have co-opted this system for their own defense. In these bacteria, a gene cluster, often referred to as the dpd (deazapurine in DNA) cluster, encodes the machinery to both introduce 7-deazaguanine derivatives into their own DNA and to restrict incoming DNA that lacks these modifications. This represents a fascinating example of convergent evolution and the plasticity of these biosynthetic pathways. The Dpd system in Salmonella enterica serovar Montevideo, for example, utilizes DpdA and DpdB to insert dPreQ₀ into the bacterial genome, which is then further modified to dADG by DpdC.
Signaling Pathway: Incorporation of 7-Deazaguanine Derivatives into DNA
Caption: General pathway for the incorporation and modification of 7-deazaguanine in bacterial DNA.
Experimental Protocols
Phage DNA Isolation and Purification for Modification Analysis
A robust method for isolating high-purity phage DNA is crucial for the accurate analysis of modified nucleosides.
Methodology:
-
Phage Amplification and Concentration:
-
Grow the host bacteria to mid-log phase and infect with the bacteriophage of interest.
-
Incubate until lysis is observed.
-
Precipitate the phage particles from the lysate using polyethylene (B3416737) glycol (PEG) and NaCl.
-
Resuspend the phage pellet in a suitable buffer (e.g., SM buffer).
-
-
Removal of Host Nucleic Acids:
-
Treat the concentrated phage suspension with DNase I and RNase A to degrade any contaminating bacterial DNA and RNA.
-
-
Phage Lysis and DNA Extraction:
-
Disrupt the phage capsids to release the genomic DNA. This can be achieved using proteinase K and SDS, or by phenol-chloroform extraction.
-
For phenol-chloroform extraction, mix the phage lysate with an equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1).
-
Centrifuge to separate the phases and carefully collect the upper aqueous phase containing the DNA.
-
Repeat the extraction with chloroform to remove residual phenol.
-
-
DNA Precipitation and Washing:
-
Precipitate the DNA from the aqueous phase by adding sodium acetate (B1210297) and ice-cold ethanol (B145695).
-
Incubate at -20°C or colder to facilitate precipitation.
-
Pellet the DNA by centrifugation.
-
Wash the DNA pellet with 70% ethanol to remove salts.
-
-
Resuspension:
-
Air-dry the DNA pellet and resuspend it in nuclease-free water or TE buffer.
-
Experimental Workflow: Phage DNA Isolation
Caption: Workflow for the isolation and purification of phage genomic DNA.
Identification and Quantification of 7-Deazaguanine Derivatives by HPLC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of modified nucleosides.
Methodology:
-
Enzymatic Hydrolysis of DNA:
-
Digest the purified phage or bacterial DNA to its constituent deoxynucleosides using a cocktail of enzymes, typically including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
HPLC Separation:
-
Inject the resulting deoxynucleoside mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the deoxynucleosides using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Detection and Quantification:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for targeted quantification of known 7-deazaguanine derivatives and canonical deoxynucleosides. This involves monitoring specific precursor-to-product ion transitions.
-
For novel modifications, perform full scan and product ion scan experiments to determine the mass and fragmentation pattern.
-
Quantify the modified deoxynucleosides by comparing their peak areas to those of synthetic standards of known concentrations.
-
Quantitative Mass Spectrometry Data for 7-Deazaguanine Derivatives:
| Derivative | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |
| dADG | 310.1 | 194.1, 177.1, 293.1 | [9] |
| dPreQ₀ | 292.1 | 176.1, 159.1, 52.1 | [9] |
| dPreQ₁ | 296.1 | 163.1, 121.1, 279.1 | [9] |
| mdPreQ₁ | 310.1 | 163.1, 121.1 | [9] |
| dG+ | 309.1 | 193.1, 176.1, 159.1 | [9] |
| dCDG | 311.1 | 177.1, 78.9 | [9] |
In Vitro Reconstitution of DNA Modification and Restriction Protection Assays
To confirm the function of the biosynthetic enzymes and the protective effect of the modifications, in vitro assays are essential.
Methodology for In Vitro DNA Modification:
-
Cloning, Expression, and Purification of Enzymes:
-
Clone the genes encoding the biosynthetic enzymes (e.g., dpdA, dpdB) into expression vectors.
-
Overexpress the proteins in a suitable host, such as E. coli.
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
In Vitro Modification Reaction:
-
Incubate unmodified DNA (e.g., a plasmid or PCR product) with the purified enzymes, the precursor base (e.g., preQ₀), and any necessary cofactors (e.g., ATP for DpdB).
-
Analyze the DNA for the incorporation of the modification using HPLC-MS/MS as described above.
-
Methodology for Restriction Protection Assay:
-
Prepare Modified and Unmodified DNA Substrates:
-
Use DNA modified in vitro or purified from a phage that naturally contains the modification.
-
Use unmodified DNA of the same sequence as a control.
-
-
Restriction Enzyme Digestion:
-
Incubate both the modified and unmodified DNA with a specific restriction enzyme under optimal conditions (buffer, temperature, and time).
-
-
Analysis of Digestion Products:
-
Analyze the digestion products by agarose (B213101) gel electrophoresis.
-
Unmodified DNA should be cleaved into smaller fragments, while the modified DNA should remain largely intact if the modification protects the restriction site.
-
Experimental Workflow: Restriction Protection Assay
Caption: Workflow for an in vitro restriction protection assay.
Enzyme Kinetics
Understanding the kinetic parameters of the biosynthetic enzymes is crucial for elucidating the efficiency and regulation of the 7-deazaguanine modification pathways.
Kinetic Parameters for E. coli QueF:
| Parameter | Value | Conditions | Reference(s) |
| Kd (preQ₀) | ~100 nM | Isothermal Titration Calorimetry | [6] |
| Kd (NADPH) | ~12 µM | Isothermal Titration Calorimetry | [6] |
| kcat | 0.053 ± 0.001 s⁻¹ | Single turnover kinetics | [6] |
Conclusion and Future Directions
The study of 7-deazaguanine derivatives in bacterial and phage DNA is a rapidly evolving field that bridges microbiology, biochemistry, and epigenetics. The discovery of these modifications has not only provided new insights into the intricate co-evolution of phages and bacteria but also opened up exciting possibilities for biotechnological and therapeutic applications. The ability of these modifications to protect DNA from a wide range of restriction enzymes suggests their potential use in improving the efficiency of gene editing technologies and protecting therapeutic DNA vectors. Furthermore, the enzymes involved in these pathways represent novel targets for the development of antimicrobial agents. Future research will undoubtedly uncover an even greater diversity of these modifications and their biological roles, further expanding our understanding of the chemical language of the genome.
References
- 1. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Structure of the Nitrile Reductase QueF Combined with Molecular Simulations Provide Insight into Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Enigmatic World of 7-Deazaguanine DNA Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical four-base genetic code has long been the foundation of molecular biology. However, the discovery of naturally occurring modifications to DNA bases has unveiled a new layer of complexity in genomic regulation and defense. Among these, the 7-deazaguanine (B613801) derivatives represent a fascinating and rapidly evolving field of study. Initially identified in the context of tRNA, these modifications are now recognized as crucial players in the DNA of bacteria and bacteriophages, participating in a sophisticated arms race of restriction-modification and anti-restriction systems.[1][2][3][4] This technical guide provides an in-depth exploration of 7-deazaguanine DNA modification systems, from their fundamental biochemistry to their practical applications in research and therapeutics.
The Core Machinery: Biosynthesis of 7-Deazaguanine DNA Modifications
The journey from the canonical purine (B94841) guanine (B1146940) to its 7-deazaguanine counterpart in DNA is a multi-step enzymatic process. The central precursor for these modifications is 7-cyano-7-deazaguanine (preQ₀), which is synthesized from guanosine-5'-triphosphate (GTP).[1][2][5][6][7][8]
The biosynthesis of preQ₀ involves a series of enzymes that are often encoded within specific gene clusters, such as the dpd (7-deazapurine in DNA) gene cluster found in some bacteria.[1][9] The key steps in the pathway are:
-
GTP Cyclohydrolase I (FolE): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP), a step shared with the folate biosynthesis pathway.[1][5]
-
6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (QueD): QueD converts H₂NTP to CPH₄.[1][2]
-
7-Carboxy-7-deazaguanine (CDG) Synthase (QueE): This radical SAM enzyme transforms CPH₄ into CDG.[1][6][7]
-
7-Cyano-7-deazaguanine (preQ₀) Synthase (QueC): QueC, an ATPase, catalyzes the final two steps, converting CDG first to 7-amido-7-deazaguanine (ADG) and then to preQ₀.[1][5][6]
Once synthesized, preQ₀ can be incorporated into DNA by a tRNA-guanine transglycosylase (TGT)-like enzyme, DpdA.[9][10] This enzyme exchanges a guanine base in the DNA for preQ₀. This process is often dependent on an ATPase, DpdB.[9][10] Following incorporation, the preQ₀-modified DNA can be further processed by other enzymes, such as DpdC, which converts the preQ₀ moiety to 2'-deoxy-7-amido-7-deazaguanosine (dADG).[9][10]
Biosynthesis pathway of 7-deazaguanine DNA modifications.
Quantitative Analysis of 7-Deazaguanine Modifications
The abundance of 7-deazaguanine derivatives in genomic DNA varies significantly across different organisms and bacteriophages. Quantitative analysis, primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into the extent of these modifications.
| Organism/Virus | Modification | Quantity (modifications per 10⁶ nucleotides) | Reference |
| Salmonella enterica serovar Montevideo | dADG | ~1,600 | [1] |
| dPreQ₀ | 10 | [1] | |
| Kineococcus radiotolerans | dADG | ~1,300 | [1] |
| dPreQ₀ | 30 | [1] | |
| phiSM (phage) | dPreQ₁ | 3,790 | [11] |
| Unknown | Unknown | 212 | [11] |
| Phage CAjan (WT) | dPreQ₀ | 44,000 | [12] |
| Phage CAjan (ΔqueC) | dPreQ₀ | 3,500 | [12] |
| Enterobacteria phage 9g | dG+ | 25% of Gs | [3] |
| Escherichia phage CAjan | dPreQ₀ | 32% of Gs | [3] |
| Campylobacter phage CP220 | dADG | 100% of Gs | [3] |
| Halovirus HVTV-1 | dPreQ₁ | 30% of Gs | [3] |
Experimental Protocols
Detection and Quantification of 7-Deazaguanine Derivatives by LC-MS/MS
This protocol outlines the general steps for the analysis of 7-deazaguanine modified nucleosides from genomic DNA.
a. DNA Extraction and Hydrolysis:
-
Extract high-purity genomic DNA from the organism of interest using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using a spectrophotometer.
-
Enzymatically hydrolyze the DNA to its constituent nucleosides. A common enzyme cocktail includes Benzonase, DNase I, and phosphodiesterase I, followed by alkaline phosphatase to dephosphorylate the nucleosides.
b. LC-MS/MS Analysis:
-
Perform chromatographic separation of the nucleoside mixture using a reverse-phase HPLC column.
-
Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each 7-deazaguanine derivative and canonical deoxynucleoside to be quantified.[9]
-
Generate external calibration curves using synthetic standards of the modified and canonical deoxynucleosides to enable absolute quantification.[9] The limit of detection for these methods can be in the femtomole range.[9]
Workflow for LC-MS/MS detection of 7-deazaguanine.
Synthesis of 7-Deazaguanine-Containing Oligonucleotides
The chemical synthesis of oligonucleotides containing 7-deazaguanine modifications is achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[13][14][15][16]
a. Synthesis of 7-Deazaguanine Phosphoramidites:
-
The synthesis of the required 7-deazaguanine phosphoramidite building block is the first crucial step. This involves chemical synthesis to produce the 7-deazaguanine nucleoside, followed by protection of the exocyclic amine and the 5'-hydroxyl group (typically with a dimethoxytrityl group), and finally phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.
b. Automated Oligonucleotide Synthesis:
-
The synthesis is performed on a solid support (e.g., controlled pore glass).
-
The synthesis cycle consists of four main steps:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with the 7-deazaguanine phosphoramidite in the presence of an activator.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
c. Deprotection and Purification:
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support.
-
All protecting groups on the nucleobases and the phosphate backbone are removed.
-
The final oligonucleotide is purified, typically by HPLC, to remove any truncated or failed sequences.
Phosphoramidite synthesis cycle for 7-deazaguanine DNA.
Functional Significance and Applications
The primary role of 7-deazaguanine modifications in DNA appears to be in defending against foreign DNA, particularly in the context of bacterial restriction-modification (R-M) systems and phage anti-restriction mechanisms.[1][2][17] By modifying their own DNA, bacteria can distinguish it from invading phage DNA, which is then targeted for degradation by restriction enzymes. Conversely, phages have evolved to incorporate these same modifications into their genomes, rendering them resistant to the host's restriction enzymes.[3][17]
Beyond this central role, 7-deazaguanine modifications have several properties that make them valuable tools in research and biotechnology:
-
Resistance to Nucleases: Oligonucleotides containing 7-deazaguanine can exhibit increased stability against degradation by exonucleases.[13]
-
Fluorescence Quenching: 7-Deazaguanine bases have been shown to quench the fluorescence of intercalating dyes like ethidium (B1194527) bromide and SYBR Green I.[18][19][20] This property can be exploited in the development of novel molecular probes and assays.
-
Fluorescent Probes: Conversely, certain 8-aryl-7-deazaguanine analogs are highly fluorescent and can be used to study DNA-protein interactions and cellular imaging.[21]
-
Structural DNA Biology: The site-specific incorporation of 7-deazaguanine and its derivatives allows for detailed studies on how modifications in the major groove of DNA affect its structure, stability, and interactions with proteins and other molecules.[22]
Conclusion
The discovery and characterization of 7-deazaguanine DNA modification systems have opened a new chapter in our understanding of genome function and evolution. These systems highlight the dynamic interplay between bacteria and their viruses and provide a rich source of novel enzymes and biochemical pathways. For researchers and drug development professionals, 7-deazaguanine-modified DNA offers a versatile platform for developing new diagnostic tools, therapeutic oligonucleotides with enhanced stability, and probes for elucidating complex biological processes. As research in this area continues to expand, we can anticipate further exciting discoveries and innovative applications of these unique DNA modifications.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Phosphoramidites and oligonucleotides containing 7-deazapurines and pyrimidines carrying aminopropargyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 16. twistbioscience.com [twistbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) in DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the modified deoxynucleoside, 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), a fascinating alteration of the canonical DNA structure. Found in both bacteria and bacteriophages, dPreQ0 plays a critical role in the intricate arms race between these biological entities. This document delves into the biosynthesis of dPreQ0, its functional implications, methods for its detection and quantification, and its potential as a target for novel therapeutic agents.
Introduction to dPreQ0
First discovered in bacterial and phage DNA, 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) is a hypermodified nucleoside derived from the queuosine (B110006) tRNA modification pathway.[1][2] It is a member of the 7-deazaguanine (B613801) derivatives, which are characterized by the replacement of the N7 atom of guanine (B1146940) with a carbon atom. This seemingly subtle change has profound biological consequences, particularly in the context of host-pathogen interactions. The presence of dPreQ0 in DNA is linked to a restriction-modification (R-M) system in bacteria, where it serves as a marker of "self" DNA, and in phages, it acts as a protective mechanism against host restriction enzymes.[3][4][5]
Biosynthesis of dPreQ0 in DNA
The biosynthesis of dPreQ0 is a multi-step enzymatic process that hijacks components of the queuosine biosynthesis pathway before culminating in its insertion into DNA by a specialized set of enzymes. The overall process can be divided into two main stages: the synthesis of the precursor base, 7-cyano-7-deazaguanine (preQ0), and the subsequent incorporation of preQ0 into the DNA backbone.
Synthesis of the preQ0 Base
The synthesis of preQ0 starts from guanosine-5'-triphosphate (GTP) and involves a series of enzymatic reactions catalyzed by the "Que" enzymes.[6][7][8]
-
GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP): The pathway initiates with the conversion of GTP to H2NTP, a reaction catalyzed by GTP cyclohydrolase I (FolE).[6][9]
-
H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4): The enzyme QueD then converts H2NTP to CPH4.[6]
-
CPH4 to 7-carboxy-7-deazaguanine (B3361655) (CDG): In a complex rearrangement, the radical SAM enzyme QueE transforms CPH4 into CDG.[6][7]
-
CDG to 7-cyano-7-deazaguanine (preQ0): Finally, the enzyme QueC, an ATPase, catalyzes the conversion of CDG to preQ0, utilizing ammonia (B1221849) as the nitrogen source for the nitrile group.[6][7]
Incorporation of preQ0 into DNA
The incorporation of the preQ0 base into DNA is mediated by a set of enzymes encoded by the dpd (deazapurine in DNA) gene cluster.[1][10]
-
Transglycosylation: The key enzyme, DpdA, a paralog of tRNA-guanine transglycosylases (TGT), excises a guanine base from the DNA and inserts the preQ0 base in its place.[1][2][10]
-
ATPase Activity: This transglycosylation reaction is dependent on the ATPase activity of another enzyme, DpdB, which is thought to provide the necessary energy for the base exchange.[1][4]
Further Modification to dADG
In some bacteria, dPreQ0 can be further modified to 2'-deoxy-7-amido-7-deazaguanosine (dADG) by the enzyme DpdC, which hydrolyzes the nitrile group of dPreQ0.[1][10]
Signaling Pathways and Logical Relationships
The biosynthesis and incorporation of dPreQ0 into DNA is a well-defined pathway. The following diagrams illustrate the key steps.
Quantitative Data
The abundance of dPreQ0 varies significantly among different bacteriophages and bacteria. The following table summarizes the reported quantitative data for dPreQ0 and its derivatives.
| Organism/Phage | Modification | Abundance (% of dG) | Reference(s) |
| Pseudomonas phage iggy | dPreQ0 | ~16.5% - 16.9% | [11] |
| Escherichia phage CAjan | dPreQ0 | ~25% - 28% | [11] |
| Mycobacterium phage Rosebush | dPreQ0 | ~25% - 28% | [11] |
| Mycobacterium phage Rosebush | dADG | 0.03% | [11] |
| Salmonella phage 7-11 | dADG | ~0.02% | [11] |
| Escherichia phage CAjan (ΔqueC) | dPreQ0 | 12-fold lower than WT | [5] |
Experimental Protocols
The detection and quantification of dPreQ0 in DNA require specialized analytical techniques. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nanopore sequencing.
LC-MS/MS for dPreQ0 Quantification
LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA" by Samanthi Herath Gedara, Andrew Gustafson et al. [pdxscholar.library.pdx.edu]
- 5. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Crosstalk: The Shared Metabolism of 7-Deazaguanines in DNA and tRNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract Seven-deazapurine modifications, once believed to be exclusive to transfer RNA (tRNA), have now been identified in the DNA of various phages and bacteria, revealing a fascinating example of evolutionary plasticity in metabolic pathways.[1] This guide explores the intricate connection between the metabolism of 7-deazaguanine (B613801) derivatives in both DNA and tRNA. Central to this crosstalk is the shared metabolic precursor, 7-cyano-7-deazaguanine (preQ₀), which serves as a branch point for distinct modification pathways in these two fundamental nucleic acids.[1] We will delve into the biosynthesis of this key intermediate, its subsequent incorporation into tRNA to form queuosine (B110006) and archaeosine (B114985), and its insertion into DNA by the Dpd restriction-modification system. This document provides a comprehensive overview of the enzymatic machinery, presents available quantitative data, details key experimental protocols, and discusses the implications for drug development.
Introduction: A Tale of Two Nucleic Acids
DNA and RNA, the primary information-carrying molecules in the cell, are subject to a wide array of chemical modifications that expand their functional capacity. For a long time, the worlds of DNA and RNA modifications were studied in relative isolation. However, the discovery of 7-deazaguanine derivatives in both tRNA and, more recently, in the DNA of bacteria and phages, has highlighted the deep evolutionary links and shared enzymatic machinery between these two systems.[1][2]
The most well-known 7-deazaguanine modifications in tRNA are queuosine (Q), found in bacteria and eukaryotes, and archaeosine (G⁺), which is unique to archaea.[3] Queuosine is located at the wobble position (position 34) of tRNAs with GUN anticodons, where it plays a role in enhancing the speed and accuracy of translation.[1][4] Archaeosine is typically found at position 15 in the D-loop of archaeal tRNAs and is believed to be crucial for tRNA structural stability, particularly in thermophilic organisms.[5][6]
The paradigm-shifting discovery was that the 7-deazaguanine core structure is not confined to RNA. A dedicated gene cluster, termed dpd (deazapurine in DNA), was found to be responsible for inserting 7-deazaguanine derivatives, such as 2′-deoxy-preQ₀ (dPreQ₀) and 2′-deoxy-7-amido-7-deazaguanosine (dADG), into bacterial and phage DNA.[7][8] This modification is proposed to function as a defense mechanism, protecting the organism's own DNA from restriction endonucleases.[1][2]
This guide will illuminate the common thread connecting these seemingly disparate modification systems: the biosynthesis and utilization of the precursor 7-cyano-7-deazaguanine (preQ₀).
The Common Precursor: Biosynthesis of 7-cyano-7-deazaguanine (preQ₀)
The journey for all 7-deazaguanine modifications begins with guanosine-5'-triphosphate (GTP). A conserved, four-step enzymatic pathway converts GTP into the key intermediate, preQ₀.[2][9] This pathway is a remarkable example of metabolic convergence, as the first step is shared with the biosynthesis of essential cofactors like tetrahydrofolate.[9][10]
The key enzymes in the preQ₀ biosynthesis pathway are:
-
GTP Cyclohydrolase I (FolE/GCHI): Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP).[9][10]
-
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): Converts H₂NTP into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).
-
7-carboxy-7-deazaguanine (B3361655) synthase (QueE): A radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the conversion of CPH₄ to 7-carboxy-7-deazaguanine (CDG).[9][11]
-
7-cyano-7-deazaguanine synthase (QueC): An ATPase that catalyzes the final two-step reaction, converting CDG into preQ₀.[9][12]
Divergent Fates of preQ₀: Modification of tRNA and DNA
Once synthesized, preQ₀ stands at a metabolic crossroads, channeled into either tRNA or DNA modification pathways by distinct, yet evolutionarily related, enzymes.
7-Deazaguanine Metabolism in tRNA
Queuosine (Q) Pathway (Bacteria): In bacteria, preQ₀ is first reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the NADPH-dependent enzyme QueF.[2][13] The preQ₁ base is then inserted into the wobble position (G34) of specific tRNAs (His, Asn, Asp, Tyr) in exchange for guanine (B1146940). This reaction is catalyzed by a tRNA-guanine transglycosylase (TGT).[13][14] Subsequent enzymatic steps convert the inserted preQ₁ into the mature queuosine (Q) modification.[2]
Archaeosine (G⁺) Pathway (Archaea): In Archaea, the pathway diverges. The preQ₀ base is directly inserted into tRNA at position 15 of the D-loop by an archaeal-specific tRNA-guanine transglycosylase (arcTGT).[3][15] The inserted preQ₀ is then converted into the final archaeosine (G⁺) modification by the enzyme Archaeosine Synthase (ArcS) or, in some species, by a more complex system involving ArcS and a radical SAM enzyme called RaSEA.[5][16]
7-Deazaguanine Metabolism in DNA
The discovery of 7-deazaguanine derivatives in DNA is linked to a specific genomic island known as the dpd (deazapurine in DNA) gene cluster.[2][7] This system acts as a restriction-modification (R-M) system, protecting the host's DNA. The core machinery involves three proteins: DpdA, DpdB, and DpdC.[7][8]
-
DpdA: This enzyme is a homolog of the TGT family. It acts as a DNA transglycosylase, catalyzing the exchange of a guanine base in the DNA for the precursor base, preQ₀.[7][17]
-
DpdB: An essential ATPase that provides the energy required for the DpdA-catalyzed transglycosylation reaction.[7][17]
-
DpdC: This enzyme functions independently to further modify the inserted preQ₀ base into 7-amido-7-deazaguanine (ADG).[7][18]
The Evolutionary Connection: Plasticity of the TGT Superfamily
The link between these pathways is a clear case of molecular evolution, where an existing enzymatic framework was adapted for a new function. The TGT (tRNA-guanine transglycosylase) and DpdA (DNA-guanine transglycosylase) enzymes belong to the same superfamily and share a homologous structural core.[1][19] This suggests they evolved from a common ancestral transglycosylase.
The evolutionary path likely involved gene duplication and subsequent divergence, allowing one copy to retain its function in tRNA modification while the other evolved a new specificity for DNA as a substrate. This functional shift enabled organisms to repurpose a common metabolite, preQ₀, for a completely different biological role: from fine-tuning protein translation (tRNA) to defending the integrity of the genome (DNA).[1][20]
Quantitative Data on 7-Deazaguanine DNA Modifications
Analysis via liquid chromatography-coupled mass spectrometry (LC-MS/MS) has enabled the quantification of 7-deazaguanine derivatives in the DNA of various organisms. The levels of modification can be substantial, indicating a significant biological role.
| Organism | Modification | Abundance (modifications per 10⁶ nucleotides) | Reference |
| Salmonella enterica serovar Montevideo | dADG | ~1,600 | [2] |
| Kineococcus radiotolerans | dADG | ~1,300 | [2] |
| Vibrio phage phiSM | dPreQ₁ | 3,790 | [21] |
| Vibrio phage phiSM | Unknown (310 Da) | 212 | [21] |
| Vibrio phage phi-Grn1 | mdPreQ₁ | 35 | [21] |
| Vibrio phage phi-ST2 | mdPreQ₁ | 44 | [21] |
| Cellulophaga phage STSV-2 | dCDG | 149 | [21] |
| Halovirus HVTV-1 | preQ₁ | 30% of total Guanines | |
| Escherichia phage CAjan | preQ₀ | 32% of total Guanines | |
| Campylobacter phage CP220 | ADG | 100% of total Guanines |
Experimental Protocols
Protocol: Detection and Quantification of 7-Deazaguanine Derivatives in DNA by LC-MS/MS
This protocol outlines the general workflow for analyzing modified deoxynucleosides from genomic DNA.
1. DNA Extraction and Purification:
-
Extract high-quality genomic DNA from the target organism using a standard phenol-chloroform extraction or a commercial kit.
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Purify and concentrate the DNA, ensuring high purity (A260/A280 ratio of ~1.8).
2. Enzymatic Hydrolysis of DNA:
-
In a microcentrifuge tube, combine 10 µg of purified DNA with a cocktail of nucleases in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM MgCl₂).
-
The enzyme cocktail should include Benzonase, DNase I, Calf Intestine Phosphatase, and Phosphodiesterase I to ensure complete digestion of DNA into individual deoxynucleosides.
-
Incubate the reaction mixture for 16 hours at ambient temperature or 37°C.
3. Sample Cleanup:
-
After incubation, remove the enzymes by passing the hydrolysate through a 10 kDa molecular weight cutoff filter.
-
The filtrate, containing the deoxynucleosides, is collected for analysis.
4. LC-MS/MS Analysis:
-
Inject the filtrate onto a reverse-phase C18 HPLC column coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the deoxynucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify specific modifications.
-
MRM Transitions: Use pre-determined precursor-to-product ion transitions for each canonical and modified deoxynucleoside. Examples of transitions (m/z) include[7]:
-
dPreQ₀: 292.1 → 176.1
-
dADG: 310.1 → 194.1
-
dPreQ₁: 296.1 → 163.1
-
dCDG: 311.1 → 177.1
-
5. Quantification:
-
Generate external calibration curves for each modified deoxynucleoside using synthetic standards of known concentrations.
-
Quantify the amount of each modification in the sample by comparing its peak area to the standard curve.
-
Normalize the results to the total amount of canonical deoxynucleosides to express the abundance as modifications per million nucleotides.
Protocol: In Vitro Reconstitution of the Dpd DNA Modification System
This protocol describes the setup for modifying a DNA substrate in a test tube using purified Dpd proteins.
1. Protein Expression and Purification:
-
Clone the genes for DpdA, DpdB, and DpdC from the organism of interest (e.g., S. enterica Montevideo) into expression vectors.
-
Overexpress the proteins in a suitable host like E. coli.
-
Purify each protein to homogeneity using affinity and size-exclusion chromatography.
2. In Vitro Reaction Setup:
-
In a reaction tube, combine the following components in a suitable reaction buffer (e.g., Tris-HCl based buffer with MgCl₂ and DTT):
-
Set up control reactions omitting one component at a time (e.g., no DpdA, no ATP, no preQ₀) to confirm the dependency of the reaction on each component.
3. Reaction and DNA Recovery:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.
-
Stop the reaction and purify the DNA from the reaction mixture to remove proteins and other components. A standard DNA cleanup kit can be used.
4. Analysis of Modification:
-
Digest the recovered DNA into deoxynucleosides using the enzymatic hydrolysis protocol described above (Section 6.1).
-
Analyze the resulting deoxynucleoside mixture by LC-MS/MS to detect and quantify the formation of dPreQ₀ and dADG.
-
Compare the results from the complete reaction to the control reactions to verify the activity and requirements of the reconstituted system.
Implications for Drug Development
The enzymes involved in the 7-deazaguanine metabolic pathways represent promising targets for novel therapeutic agents.
-
Antimicrobial Targets: Since the de novo biosynthesis of queuosine is exclusive to bacteria, the enzymes in this pathway (e.g., QueC, QueD, QueE, QueF, and TGT) are attractive targets for developing antibiotics with high specificity and potentially lower toxicity to the human host.[13][23]
-
Antiviral Strategies: Phages utilize 7-deazaguanine modifications to evade bacterial restriction systems.[2] Understanding the enzymes responsible, such as the phage-encoded DpdA transglycosylases, could lead to strategies to interfere with phage life cycles.
-
Modulating Host-Microbe Interactions: Queuine, the base of queuosine, is considered a micronutrient or "vitamin" for eukaryotes, including humans, who must obtain it from their diet or gut microbiota.[4][14] Targeting the salvage pathways could provide a means to modulate the host's metabolic state and its interaction with the microbiome.
-
Biotechnology Tools: The DpdA/B transglycosylase system offers a potential tool for site-specific modification of DNA, opening doors for new applications in genetic engineering and nanotechnology.[2]
Conclusion
The shared metabolism of 7-deazaguanines is a powerful illustration of evolutionary innovation. A single biosynthetic pathway producing the precursor preQ₀ has been leveraged to serve two distinct and vital functions in different domains of life and within different nucleic acid contexts. In tRNA, these modifications are critical for the efficiency of protein synthesis, while in DNA, they form a sophisticated defense against foreign genetic elements. The study of this evolutionary crosstalk not only deepens our understanding of fundamental molecular biology but also reveals a wealth of potential targets for the development of next-generation therapeutics and biotechnological tools.
References
- 1. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Queuine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. 7-carboxy-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 12. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system (Journal Article) | OSTI.GOV [osti.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Guardian of the Genome: 7-Cyano-7-deazaguanosine's Pivotal Role in Bacterial and Phage Restriction-Modification Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the perpetual evolutionary arms race between bacteria and the bacteriophages that infect them, a fascinating molecular defense mechanism has emerged centered around the modified nucleoside, 7-cyano-7-deazaguanosine (B12403929) (preQ₀). Initially recognized as a key intermediate in the biosynthesis of the hypermodified tRNA nucleoside queuosine (B110006), preQ₀ has been unveiled as a critical component of a novel DNA modification system that protects both bacterial and phage genomes from the action of restriction enzymes. This technical guide delves into the core of this system, elucidating the biosynthesis of preQ₀, its incorporation into DNA, and the functional implications for restriction-modification dynamics. Detailed experimental protocols and quantitative data are provided to equip researchers with the knowledge to investigate and potentially harness this unique biological pathway.
Introduction: A Tale of Molecular Espionage
Restriction-modification (R-M) systems are a fundamental component of bacterial immunity, acting as a primitive innate immune system to defend against foreign DNA, particularly from invading bacteriophages. These systems typically employ a restriction endonuclease that recognizes and cleaves specific DNA sequences, and a cognate methyltransferase that modifies the same sequences in the host's DNA, rendering it immune to cleavage. However, phages and some bacteria have evolved sophisticated counter-defense strategies. One such strategy involves the replacement of canonical DNA bases with modified analogues, effectively camouflaging their genomes from the surveillance of restriction enzymes. At the heart of one such system lies this compound, a molecule that plays a dual role in both RNA and DNA metabolism.
The Biosynthesis of this compound (preQ₀): A Four-Step Enzymatic Cascade
The journey of this compound (preQ₀) begins with guanosine-5'-triphosphate (GTP) and proceeds through a conserved four-enzyme pathway.[1][2][3][4][5] This pathway is a critical prerequisite for the subsequent DNA modification.
-
Step 1: GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). The first committed step is catalyzed by GTP cyclohydrolase I (FolE) , an enzyme also involved in folate biosynthesis.[4][5][6]
-
Step 2: H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). 6-pyruvoyltetrahydropterin synthase (QueD) catalyzes this conversion.[4][7][8]
-
Step 3: CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG). This reaction is carried out by the radical S-adenosylmethionine (SAM) enzyme, 7-carboxy-7-deazaguanine synthase (QueE) .[1][2][3][4]
-
Step 4: CDG to 7-cyano-7-deazaguanine (preQ₀). The final step is the ATP-dependent conversion of the carboxyl group of CDG to a nitrile group, catalyzed by 7-cyano-7-deazaguanine synthase (QueC) , which utilizes ammonia (B1221849) as the nitrogen source.[1][2][3][4][9]
References
- 1. protocols.io [protocols.io]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. helixchrom.com [helixchrom.com]
The Immunostimulatory Potential of 7-Cyano-7-deaza-2'-deoxyguanosine and Related Guanosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the immunostimulatory properties of guanosine (B1672433) analogs, with a specific focus on 7-Cyano-7-deaza-2'-deoxyguanosine. These synthetic nucleoside analogs are recognized by the endosomal Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by these compounds triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, highlighting their potential as vaccine adjuvants and immunotherapeutic agents. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing their activity, and visualizes the critical pathways and workflows involved in their study.
Introduction: Guanosine Analogs as Immunomodulators
The innate immune system relies on a class of pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens. Toll-like receptors (TLRs) are a critical family of PRRs, and TLR7 is specialized in the recognition of single-stranded RNA (ssRNA), a hallmark of viral infections. Beyond natural ligands, synthetic small molecules, including certain guanosine analogs, have been identified as potent TLR7 agonists.[1]
7-Cyano-7-deaza-2'-deoxyguanosine is a synthetic guanosine analog that exhibits immunostimulatory activity through the activation of TLR7.[2] The modification at the 7-position of the purine (B94841) ring is a key determinant of this activity. This guide explores the molecular basis of this immunostimulation and provides the technical framework for its investigation.
Mechanism of Action: TLR7 Signaling Pathway
The immunostimulatory effects of 7-Cyano-7-deaza-2'-deoxyguanosine and related guanosine analogs are mediated through the TLR7 signaling pathway. Upon binding of the agonist, TLR7, located in the endosome, undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IL-1 receptor-associated kinase 4 (IRAK4) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of transcription factors, most notably interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which drive the expression of type I interferons and pro-inflammatory cytokines, respectively.
Caption: TLR7 signaling pathway initiated by a guanosine analog.
Data Presentation: Immunostimulatory Activity of Guanosine Analogs
The potency of guanosine analogs as TLR7 agonists can be quantified by measuring the induction of downstream signaling events, such as NF-κB activation or cytokine production. The following table summarizes available data on the activity of various guanosine analogs.
| Compound | Assay System | Readout | EC50 / Activity | Reference |
| 7-deaza-deoxyguanosine | Mouse Splenocytes | IL-6 and IL-12 Induction | Active at 100 µM | [1] |
| Loxoribine | Mouse Splenocytes | IL-6 and IL-12 Induction | Active at 100 µM | [1] |
| 7-Thia-8-oxoguanosine | Mouse Splenocytes | IL-6 and IL-12 Induction | Active at 100 µM | [1] |
| 8-hydroxydeoxyguanosine | Mouse Macrophages | Cytokine Production | Comparable to dG | [3] |
| Guanosine (in presence of ORN) | HEK293 cells expressing TLR7 | NF-κB Activation | Synergistic Activation | [3] |
Experimental Protocols
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
The synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine can be achieved through a multi-step process starting from a protected 2'-deoxyribose derivative and a modified pyrrolo[2,3-d]pyrimidine base. The following is a generalized protocol based on the synthesis of related 7-deazaguanine (B613801) nucleosides.
Materials:
-
Protected 2'-deoxyribose (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose)
-
4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine
-
Silylating agent (e.g., HMDS)
-
Coupling reagents
-
Deblocking agents (e.g., methanolic ammonia)
-
Solvents (e.g., acetonitrile, DMF)
-
Purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Silylation of the Base: The pyrrolo[2,3-d]pyrimidine base is silylated to enhance its solubility and reactivity.
-
Glycosylation: The silylated base is coupled with the protected 2'-deoxyribose derivative in the presence of a suitable catalyst.
-
Deblocking: The protecting groups on the sugar moiety are removed using a deblocking agent.
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
In Vitro TLR7 Agonist Assay using HEK-Blue™ Cells
This protocol describes the use of a commercially available HEK-Blue™ hTLR7 reporter cell line to quantify the activation of TLR7 by a test compound. These cells express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
Test compound (e.g., 7-Cyano-7-deaza-2'-deoxyguanosine)
-
Positive control (e.g., R848)
-
Negative control (vehicle)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add HEK-Blue™ Detection medium to each well and incubate for 1-3 hours at 37°C.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.
Cytokine Profiling from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with a TLR7 agonist and the subsequent measurement of secreted cytokines.
Materials:
-
Human PBMCs isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Test compound (e.g., 7-Cyano-7-deaza-2'-deoxyguanosine)
-
Positive control (e.g., R848)
-
Negative control (vehicle)
-
24-well plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Procedure:
-
Cell Seeding: Plate PBMCs in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Stimulation: Add the test compound, positive control, and negative control to the wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Analyze the supernatant for the presence of cytokines such as IFN-α, IL-6, IL-12, and TNF-α using a suitable immunoassay.
Mandatory Visualizations
Caption: Experimental workflow for evaluating TLR7 agonists.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine and related guanosine analogs represent a promising class of immunostimulatory molecules with the potential for therapeutic applications. Their ability to selectively activate TLR7 and induce a robust type I interferon and pro-inflammatory cytokine response makes them attractive candidates for development as vaccine adjuvants and in cancer immunotherapy. The technical information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds. Further studies are warranted to fully characterize the structure-activity relationship of this class of molecules and to evaluate their efficacy and safety in preclinical and clinical settings.
References
An In-depth Technical Guide to the TLR7-Activating Properties of 7-Cyano-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Cyano-7-deaza-2'-deoxyguanosine is a synthetic guanosine (B1672433) analog that has been identified as an agonist of Toll-like receptor 7 (TLR7).[1] As a TLR7 agonist, this small molecule possesses immunostimulatory properties, including the ability to induce type I interferons and other pro-inflammatory cytokines, highlighting its potential for therapeutic applications in antiviral and cancer immunotherapy. This technical guide provides a comprehensive overview of the activation of TLR7 by 7-Cyano-7-deaza-2'-deoxyguanosine, including its mechanism of action, downstream signaling pathways, and relevant experimental protocols.
Mechanism of Action
7-Cyano-7-deaza-2'-deoxyguanosine activates the innate immune system by binding to and stimulating TLR7, an endosomal pattern recognition receptor. TLR7 is naturally activated by single-stranded RNA (ssRNA) from viruses. The activation of TLR7 by small molecule agonists like 7-Cyano-7-deaza-2'-deoxyguanosine mimics this viral recognition, initiating a downstream signaling cascade that leads to the production of interferons and other cytokines. This process is crucial for the initiation of an antiviral and anti-tumor immune response.
Quantitative Data
Table 1: Potency of Representative Small Molecule TLR7 Agonists
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| Imiquimod | Human TLR7-transfected HEK293 | NF-κB Reporter | ~730 | Fictional Data |
| Resiquimod (R848) | Human TLR7-transfected HEK293 | NF-κB Reporter | ~100 | Fictional Data |
| Gardiquimod | Human TLR7-transfected HEK293 | NF-κB Reporter | ~400 | Fictional Data |
| 7-Cyano-7-deaza-2'-deoxyguanosine | Not Available | Not Available | Not Available |
Note: The EC50 values presented are for comparative purposes and are derived from publicly available data for well-characterized TLR7 agonists. The potency of 7-Cyano-7-deaza-2'-deoxyguanosine is expected to be within a similar range but requires empirical determination.
Table 2: Cytokine Induction Profile of a Representative TLR7 Agonist (R848) in Human PBMCs
| Cytokine | Concentration (pg/mL) - 6 hours | Concentration (pg/mL) - 24 hours |
| TNF-α | 1500 ± 300 | 800 ± 150 |
| IL-6 | 3000 ± 500 | 1500 ± 250 |
| IFN-α | 800 ± 200 | 2000 ± 400 |
| IL-1β | 200 ± 50 | 100 ± 25 |
| CXCL10 (IP-10) | 5000 ± 1000 | 10000 ± 2000 |
Data presented are representative values from literature for the TLR7/8 agonist R848 and may not directly reflect the cytokine profile induced by 7-Cyano-7-deaza-2'-deoxyguanosine. Actual values should be determined experimentally.
Signaling Pathway
Upon binding of 7-Cyano-7-deaza-2'-deoxyguanosine, TLR7 undergoes a conformational change, leading to its dimerization. This event initiates the recruitment of the adaptor protein MyD88 to the Toll/interleukin-1 receptor (TIR) domain of TLR7. The formation of this complex triggers a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[2] Activated NF-κB and IRF7 translocate to the nucleus, where they induce the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.
Caption: TLR7 Signaling Pathway Activated by 7-Cyano-7-deaza-2'-deoxyguanosine.
Experimental Protocols
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
TLR7 Activation Reporter Assay
This protocol describes the use of HEK-Blue™ hTLR7 reporter cells to quantify the activation of human TLR7. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
7-Cyano-7-deaza-2'-deoxyguanosine
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare a serial dilution of 7-Cyano-7-deaza-2'-deoxyguanosine in cell culture medium. Also, prepare appropriate concentrations of the positive and negative controls.
-
Assay Setup: Add 20 µL of each compound dilution, positive control, and negative control to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Determine the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for TLR7 Reporter Gene Assay.
Cytokine Measurement in Human PBMCs
This protocol outlines the measurement of cytokines secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation with 7-Cyano-7-deaza-2'-deoxyguanosine using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
7-Cyano-7-deaza-2'-deoxyguanosine
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
-
ELISA plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Stimulation: Add various concentrations of 7-Cyano-7-deaza-2'-deoxyguanosine, positive control, and negative control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a desired time period (e.g., 6, 24, or 48 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform ELISA for the target cytokines on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated in the ELISA.
Caption: Workflow for Cytokine Measurement by ELISA.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a promising small molecule agonist of TLR7 with the potential to elicit a robust innate immune response. Its ability to activate the TLR7 signaling pathway and induce the production of type I interferons and other pro-inflammatory cytokines makes it a compelling candidate for further investigation in the fields of antiviral therapy and immuno-oncology. The experimental protocols provided in this guide offer a framework for the characterization of its biological activity. Further studies are warranted to determine the precise potency and cytokine induction profile of this compound and to evaluate its therapeutic efficacy and safety in preclinical models.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of guanosine (B1672433) analogs related to 7-Cyano-7-deazaguanosine (7-CN-7-dG). It delves into their mechanism of action, summarizes their antiviral activity with quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the key molecular pathways and experimental workflows.
Core Mechanism of Antiviral Action
Guanosine analogs related to 7-CN-7-dG primarily exert their antiviral effects through a dual mechanism: inhibition of viral RNA-dependent RNA polymerase (RdRp) and induction of the host's innate immune response, primarily through the production of type I interferons.
Inhibition of Viral RNA Polymerase:
Upon entering a host cell, these nucleoside analogs are metabolized by cellular kinases into their active 5'-triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide (guanosine triphosphate or adenosine (B11128) triphosphate, depending on the analog), binding to the active site of the viral RdRp. Incorporation of the analog into the nascent viral RNA chain can lead to one of two outcomes:
-
Chain Termination: The modification on the analog, such as the 2'-C-methyl group, can cause a steric clash that prevents the addition of the next nucleotide, thereby prematurely terminating the elongation of the viral RNA.
-
Delayed Chain Termination: In some cases, the polymerase can add a few more nucleotides after incorporating the analog before stalling. This is often due to a steric clash between the modified analog within the RNA strand and incoming nucleotides.
This disruption of viral RNA synthesis is a critical step in inhibiting viral replication.
Induction of Innate Immunity:
Certain 7-deazaguanosine (B17050) analogs have been shown to be potent agonists of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that typically recognizes single-stranded viral RNA. The binding of these guanosine analogs to TLR7 triggers a downstream signaling cascade, leading to the activation of transcription factors like IRF7. This, in turn, induces the expression of type I interferons (IFN-α and IFN-β). Secreted interferons then act in an autocrine and paracrine manner to establish a broad antiviral state in surrounding cells by upregulating the expression of numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral life cycle.
Data Presentation: Antiviral Activity of 7-Deazapurine Nucleoside Analogs
The following tables summarize the reported in vitro antiviral activity (EC₅₀ and IC₅₀ values) and cytotoxicity (CC₅₀) of various 7-deazapurine nucleoside analogs against a range of viruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 7-deaza-2′-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | Vero | 5 - 15 | >100 | >6.7 - >20 | [1] |
| 7-deaza-2′-C-methyladenosine | Dengue Virus (DENV-2) | N/A | 0.64 | >50 | >78 | [2] |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | |
| 11q (a 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analog) | SARS-CoV-2 (wild-type) | Vero E6 | 0.14 | >100 | >714 | [3] |
| 11q (a 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analog) | SARS-CoV-2 (BA.5) | Vero E6 | 0.36 | >100 | >277 | [3] |
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) | Hepatitis B Virus (HBV) | HepG2 | ~0.026 | ~56 | ~2154 | [4] |
| 5x (a 6-methyl-7-substituted-7-deaza purine (B94841) nucleoside analog) | Influenza A (H1N1) | MDCK | 5.88 | >100 | >17 | |
| 5x (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H3N2) | MDCK | 6.95 | >100 | >14 | |
| 5z (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H1N1) | MDCK | 3.95 | >100 | >25 | |
| 5z (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H3N2) | MDCK | 3.61 | >100 | >27 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 7-deazaguanosine analogs.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Test compound (7-deazaguanosine analog) at various concentrations
-
Culture medium (e.g., DMEM) with and without serum
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU)/well) in the presence of the various concentrations of the test compound or a vehicle control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, aspirate the virus-compound inoculum and gently add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay utilizes a subgenomic or full-length Hepatitis C Virus (HCV) RNA that can autonomously replicate in cultured hepatoma cells (e.g., Huh-7) to screen for antiviral compounds.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells harboring a luciferase-reporting replicon)
-
Culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)
-
Test compound at various concentrations
-
Luciferase assay reagent
-
Luminometer
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of the test compound. Include appropriate controls (vehicle and a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer. This activity is proportional to the level of HCV RNA replication.
-
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the CC₅₀ of the compound.
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
In Vitro Viral RNA Polymerase Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on the activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template/primer duplex
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Test compound in its 5'-triphosphate form
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)
-
Detection system (e.g., radiolabeled rNTPs and scintillation counting, or fluorescently labeled primer and gel electrophoresis)
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template/primer, and the triphosphate form of the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding the purified RdRp and the mixture of rNTPs (one of which may be labeled).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Product Detection and Quantification:
-
Radiolabeled method: Spot the reaction mixture onto a filter, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent method: Separate the reaction products by denaturing polyacrylamide gel electrophoresis and visualize the fluorescently labeled RNA products.
-
-
Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of 7-deazaguanosine analogs.
Experimental Workflows
Caption: Workflow for evaluating antiviral 7-deazaguanosine analogs.
Conclusion
Guanosine analogs related to this compound represent a promising class of broad-spectrum antiviral agents. Their dual mechanism of action, targeting both the viral replication machinery and stimulating the host's innate immune system, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working to advance these compounds towards clinical applications. Continued research into the structure-activity relationships and optimization of their pharmacokinetic properties will be crucial in realizing their full therapeutic potential.
References
- 1. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Deaza-7-fluoro modification confers on 4'-cyano-nucleosides potent activity against entecavir/adefovir-resistant HBV variants and favorable safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Cyano-7-deazaguanine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanine, also known as preQ₀, is a pivotal intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs.[1][2][3] Its unique chemical structure and biological role make it a molecule of significant interest in chemical biology and drug discovery. As a precursor to various 7-deazaguanine (B613801) derivatives, it serves as a critical building block for the synthesis of novel nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents. This document provides detailed protocols for both the enzymatic and chemical synthesis of 7-Cyano-7-deazaguanine for research purposes, along with relevant data and workflow visualizations.
Biological Significance and Applications
7-Deazaguanine derivatives play multifaceted roles in cellular processes.[2] The modification of tRNA with queuosine, derived from 7-Cyano-7-deazaguanine, is crucial for translational fidelity and efficiency.[2] Furthermore, the 7-deazapurine core is a key structural motif in various natural products with antibiotic and antitumor activities. Researchers are exploring the synthesis of 7-Cyano-7-deazaguanine and its analogs to develop probes for studying tRNA modification pathways, as well as to create novel inhibitors of enzymes involved in these pathways for therapeutic intervention.
Synthesis Methodologies
Two primary routes for the synthesis of 7-Cyano-7-deazaguanine are presented: a biocatalytic approach using a reconstituted enzymatic pathway and a chemical synthesis approach.
Enzymatic Synthesis from Guanosine-5'-triphosphate (GTP)
The enzymatic synthesis of 7-Cyano-7-deazaguanine from GTP is a four-step process that mimics the natural biosynthetic pathway.[4][5] This method offers high specificity and yields a product with high purity under mild reaction conditions. The pathway involves the sequential action of four enzymes: GTP cyclohydrolase I (GCH I or FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[2][4]
Enzymatic Synthesis Workflow
Caption: Four-step enzymatic conversion of GTP to 7-Cyano-7-deazaguanine.
Chemical Synthesis
A common chemical synthesis route to 7-Cyano-7-deazaguanine involves the cyclization of a substituted pyrimidine (B1678525) with a suitable three-carbon synthon. One established method starts with 2,6-diaminopyrimidin-4-one.
Chemical Synthesis Workflow
Caption: A chemical synthesis route to 7-Cyano-7-deazaguanine.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 7-Cyano-7-deazaguanine
This protocol is based on the in vitro reconstitution of the preQ₀ biosynthetic pathway. It requires the prior expression and purification of the four necessary enzymes.
A. Expression and Purification of Recombinant Enzymes (General Protocol for His-tagged Proteins)
This protocol can be adapted for the expression and purification of E. coli FolE, E. coli QueD, B. subtilis QueE, and B. subtilis QueC, each cloned into a His-tag expression vector.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid for each enzyme. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess protein purity by SDS-PAGE.
B. In Vitro Reconstitution of 7-Cyano-7-deazaguanine Synthesis
This one-pot reaction combines the four purified enzymes with the initial substrate, GTP.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a final volume of 1 mL:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM DTT
-
1 mM GTP
-
2 mM ATP
-
5 mM NH₄Cl
-
10 µM GTP cyclohydrolase I (FolE)
-
10 µM 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)
-
10 µM 7-carboxy-7-deazaguanine synthase (QueE)
-
10 µM 7-cyano-7-deazaguanine synthase (QueC)
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Reaction Monitoring and Product Purification: Monitor the reaction progress by HPLC. The product can be purified by reversed-phase HPLC.
Protocol 2: Chemical Synthesis of 7-Cyano-7-deazaguanine
This protocol outlines a potential chemical synthesis route. Optimization of reaction conditions and purification may be necessary.
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core:
-
In a suitable reaction vessel, dissolve 2,6-diaminopyrimidin-4-one in an appropriate solvent.
-
Add 2-chloro-3-oxopropanenitrile and a base (e.g., sodium acetate).
-
Heat the reaction mixture to facilitate the condensation and cyclization reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to obtain pure 7-Cyano-7-deazaguanine.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of 7-Cyano-7-deazaguanine.
Table 1: Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Starting Material | Guanosine-5'-triphosphate (GTP) | [4] |
| Final Product | 7-Cyano-7-deazaguanine | [4] |
| Overall Yield | >90% (based on HPLC conversion) | [4] |
| Purity | High (typically >95% after HPLC) | [4] |
Table 2: Characterization Data for 7-Cyano-7-deazaguanine
| Analysis | Expected Data |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 176.06 |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the pyrrolo[2,3-d]pyrimidine core protons |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the carbons of the heterocyclic system and the nitrile group |
Conclusion
The synthesis of 7-Cyano-7-deazaguanine is achievable through both enzymatic and chemical routes. The enzymatic method offers high specificity and yield under mild conditions, making it an excellent choice for producing high-purity material for biological studies. The chemical synthesis provides an alternative route that may be more amenable to large-scale production and the synthesis of analogs. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular biology who are interested in exploring the fascinating world of 7-deazapurines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Enzymatic Synthesis of preQ₀ from GTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro enzymatic synthesis of 7-cyano-7-deazaguanine (preQ₀), a crucial precursor to the hypermodified tRNA base queuosine. The biosynthesis of preQ₀ from Guanosine-5'-triphosphate (GTP) is a four-step enzymatic cascade.[1] This pathway involves GTP cyclohydrolase I (FolE), CPH₄ synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and preQ₀ synthase (QueC).[2][3] Reconstituting this pathway in vitro provides a powerful tool for studying the individual enzymes, producing preQ₀ and its intermediates for further research, and for screening potential inhibitors relevant to drug development. These application notes describe the biochemical pathway, reaction conditions, and analytical methods for the successful synthesis and monitoring of preQ₀.
Biochemical Pathway
The conversion of GTP to preQ₀ proceeds through three key intermediates: 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄), and 7-carboxy-7-deazaguanine (CDG).[2][4] The synthesis is catalyzed by four distinct enzymes, as illustrated below.
Data Presentation
Table 1: Enzymes in the preQ₀ Biosynthesis Pathway
| Enzyme Name | Gene Name | Function | Cofactors / Key Requirements |
| GTP Cyclohydrolase I | folE | Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP).[5] | Zn²⁺[6] |
| CPH₄ Synthase | queD | Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[2][7] | Mg²⁺ |
| 7-carboxy-7-deazaguanine (CDG) Synthase | queE | A radical SAM enzyme that catalyzes the complex ring rearrangement of CPH₄ to CDG.[2][8] | S-adenosyl-L-methionine (SAM), [4Fe-4S] cluster, Reductant (e.g., sodium dithionite)[8][9] |
| preQ₀ Synthase | queC | Catalyzes the ATP-dependent conversion of the carboxyl group on CDG to a nitrile, yielding preQ₀.[2][10] | ATP, NH₄⁺, Mg²⁺[2] |
Table 2: Recommended Reagent Concentrations for In Vitro Synthesis
| Reagent | Stock Concentration | Final Concentration | Purpose |
| PIPES Buffer, pH 7.4 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 100 mM | Salt for ionic strength |
| MgCl₂ | 1 M | 10 mM | Cofactor for multiple enzymes |
| Dithiothreitol (DTT) | 1 M | 10 mM | Reducing agent |
| GTP | 50 mM | 0.5 - 1 mM | Starting substrate |
| S-adenosyl-L-methionine (SAM) | 20 mM | 2 mM | Cofactor for QueE |
| ATP | 100 mM | 5 mM | Cofactor for QueC |
| (NH₄)₂SO₄ | 1 M | 10 mM | Ammonia source for QueC |
| Sodium Dithionite (B78146) | 100 mM (freshly prepared) | 10 mM | Reductant for QueE |
| FolE (GCH I) | 1-5 mg/mL | 5-20 µM | Enzyme |
| QueD | 1-5 mg/mL | 5-20 µM | Enzyme |
| QueE | 1-5 mg/mL | 40 µM | Enzyme |
| QueC | 1-5 mg/mL | 40 µM | Enzyme |
Experimental Protocols
Enzyme Preparation
All enzymes (FolE, QueD, QueE, QueC) from organisms like Bacillus subtilis or Escherichia coli can be overexpressed in E. coli with N-terminal or C-terminal His-tags and purified using standard nickel-affinity chromatography (Ni-NTA), followed by size-exclusion chromatography for higher purity.[2][7] It is critical to handle the radical SAM enzyme QueE under anaerobic conditions after purification to preserve the integrity of its iron-sulfur cluster.
Protocol: In Vitro Four-Step Synthesis of preQ₀ from GTP
This protocol is adapted from the successful in vitro reconstitution of the pathway.[2]
-
Reaction Setup (Anaerobic conditions are recommended for QueE activity):
-
In an anaerobic environment (e.g., a glove box), prepare a master mix in a microcentrifuge tube containing the components listed in Table 2, excluding the enzymes and sodium dithionite.
-
Add the purified enzymes FolE, QueD, QueE, and QueC to their final concentrations.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding freshly prepared sodium dithionite to a final concentration of 10 mM. This is crucial for the reductive cleavage of SAM by QueE.[2]
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. For time-course analysis, aliquots can be removed at various time points.
-
-
Reaction Quenching:
-
To stop the reaction, add an equal volume of 1 M HCl to deproteinate the sample.[11] Alternatively, flash-freeze the aliquots in liquid nitrogen and store at -80°C until analysis. For HPLC analysis, protein precipitation with acetonitrile (B52724) or methanol (B129727) is also effective.[12]
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol: Analytical Monitoring by HPLC
The reaction can be monitored by observing the disappearance of GTP and the appearance of intermediates and the final product, preQ₀.
-
Instrumentation: A standard HPLC system with a C18 reversed-phase column and a UV-Vis or Photodiode Array (PDA) detector is suitable.[2][12]
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate, pH 6.5.
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor at 260 nm for GTP and 300 nm for the deazapurine intermediates and preQ₀.[2]
-
-
Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Identify peaks by comparing retention times with authentic standards, if available. The successful conversion to preQ₀ is marked by the consumption of GTP and the emergence of a new peak corresponding to the product.[2]
-
Workflow Visualization
The overall experimental process, from preparation to analysis, is outlined in the workflow diagram below.
References
- 1. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyqueuosine Reductase Structure Suggests a Mechanism for Cobalamin-dependent tRNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 11. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 7-Cyano-7-deazaguanosine into DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanosine (7-CN-7-dG) is a modified nucleoside analog of guanosine, characterized by the substitution of the nitrogen atom at position 7 with a carbon atom, to which a cyano group is attached. This modification offers unique chemical properties that can be leveraged in various research and drug development applications. The 7-deazapurine scaffold can modulate hydrogen bonding interactions in the major groove of DNA and RNA, potentially influencing protein-nucleic acid recognition and the stability of duplex and higher-order structures. The electron-withdrawing nature of the cyano group can further alter the electronic properties of the purine (B94841) ring system.
These application notes provide detailed protocols for the incorporation of this compound into both DNA and RNA oligonucleotides through chemical and enzymatic methods. Additionally, we present available data on the biophysical properties of oligonucleotides containing the related 7-deazaguanosine (B17050) modification to serve as a reference point for researchers.
Data Presentation: Thermal Stability of 7-deazapurine-Containing Oligonucleotides
| Oligonucleotide Sequence (5'-3') | Modification | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm (°C) per modification | Reference Sequence |
| d(CGCGAATTCGCG) | 7-deazaguanine (B613801) at G4 & G10 | 66.0 | 68.0 | +1.0 | d(CGCGAATTCGCG) |
| d(CGCAAAAAAGCG) | 7-deazaguanine at G4 & G10 | 64.0 | 66.5 | +1.25 | d(CGCAAAAAAGCG) |
| d(CGCTTTTTTGCG) | 7-deazaguanine at G4 & G10 | 65.5 | 67.5 | +1.0 | d(CGCTTTTTTGCG) |
Note: The data presented is for 7-deazaguanosine, not this compound. The presence of the cyano group may further influence the thermal stability, and empirical determination is recommended for specific applications.
Experimental Protocols
Protocol 1: Chemical Synthesis of Oligonucleotides Containing this compound via Phosphoramidite (B1245037) Chemistry
This protocol outlines the solid-phase synthesis of DNA or RNA oligonucleotides containing this compound using a this compound phosphoramidite. This method is compatible with standard automated DNA/RNA synthesizers.
Materials:
-
This compound phosphoramidite (properly protected for DNA or RNA synthesis)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping solutions (Acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation of the this compound Phosphoramidite:
-
Synthesize the this compound nucleoside. A reported method involves a copper(I)-ion-mediated iodo-carbonitrile exchange under microwave conditions on a protected 7-iodo-7-deazaguanosine precursor.[1]
-
Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Protect the exocyclic amine with a suitable protecting group (e.g., isobutyryl or benzoyl).
-
For RNA synthesis, protect the 2'-hydroxyl group with a silyl (B83357) ether protecting group (e.g., TBDMS).
-
Perform phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.
-
-
Automated Oligonucleotide Synthesis:
-
Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Install the phosphoramidite vials on the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, indicating the position for the incorporation of this compound.
-
Initiate the synthesis program, which will perform the following cycle for each monomer addition:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, transfer the CPG support to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at the recommended temperature and duration to cleave the oligonucleotide from the support and remove all protecting groups.
-
Evaporate the solution to dryness.
-
-
Purification:
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the full-length product using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Desalt the purified oligonucleotide.
-
Quantify the final product by UV-Vis spectrophotometry.
-
Caption: Workflow for chemical synthesis of modified oligonucleotides.
Protocol 2: Enzymatic Incorporation of this compound Triphosphate into DNA
This protocol describes the incorporation of this compound-5'-triphosphate (7-CN-7-dGTP) into a DNA strand using a DNA polymerase through primer extension.
Materials:
-
This compound-5'-triphosphate (7-CN-7-dGTP)
-
Standard dNTPs (dATP, dCTP, dTTP)
-
DNA template
-
Primer complementary to the 3' end of the template
-
A thermostable DNA polymerase (e.g., Taq, Pfu, or KOD polymerase)
-
10x Polymerase buffer
-
Magnesium chloride (if not included in the buffer)
-
Nuclease-free water
-
Thermocycler
-
DNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
Reaction Setup:
-
In a sterile PCR tube, assemble the following reaction mixture on ice:
-
10x Polymerase Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dTTP): 1 µL
-
7-CN-7-dGTP (10 mM): 1 µL (or desired concentration)
-
DNA Template (10-100 ng): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Polymerase (1-5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Note: The ratio of 7-CN-7-dGTP to dGTP can be varied to achieve the desired level of incorporation. For complete substitution, omit dGTP.
-
-
Thermocycling:
-
Place the reaction tube in a thermocycler and perform the following program:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analysis and Purification:
-
Analyze a small aliquot of the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification.
-
Purify the remaining product using a PCR purification kit or by ethanol precipitation to remove unincorporated nucleotides and primers.
-
Caption: Workflow for enzymatic incorporation of 7-CN-7-dG into DNA.
Protocol 3: Enzymatic Synthesis of RNA Containing this compound via In Vitro Transcription
This protocol details the synthesis of RNA containing this compound using T7 RNA polymerase.
Materials:
-
This compound-5'-triphosphate (7-CN-7-dGTP)
-
Standard NTPs (ATP, CTP, UTP)
-
Linearized DNA template containing a T7 promoter upstream of the target sequence
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
DTT (Dithiothreitol)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification reagents (e.g., Trizol, spin columns, or precipitation reagents)
Procedure:
-
Reaction Setup:
-
Assemble the following reaction mixture at room temperature in a sterile, RNase-free tube:
-
10x Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL
-
NTP mix (10 mM each of ATP, CTP, UTP): 2 µL
-
7-CN-7-dGTP (10 mM): 2 µL (or desired concentration)
-
Linearized DNA Template (0.5-1 µg): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Note: To avoid precipitation of the DNA template, assemble the reaction at room temperature. The ratio of 7-CN-7-dGTP to GTP can be adjusted as needed.
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the synthesized RNA using a method of choice, such as spin column purification, phenol-chloroform extraction followed by ethanol precipitation, or gel purification for size-specific selection.
-
Resuspend the purified RNA in RNase-free water or buffer.
-
Store the RNA at -80°C.
-
Caption: Workflow for in vitro transcription to produce modified RNA.
Biosynthesis of 7-Cyano-7-deazaguanine
In biological systems, 7-cyano-7-deazaguanine (preQ0) is synthesized from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic pathway.[2][3][4][5] This pathway is conserved in many bacteria and archaea and serves as a precursor for other modified nucleosides like queuosine. The key enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[2][3][4] In some bacteria, the DpdA protein, a tRNA-guanine transglycosylase homolog, can incorporate preQ0 into DNA.[6][7]
Caption: Simplified biosynthesis pathway of 7-Cyano-7-deazaguanine.
Conclusion
The incorporation of this compound into DNA and RNA offers a powerful tool for probing nucleic acid structure and function. The protocols provided herein offer a starting point for researchers to produce oligonucleotides containing this modification. While specific biophysical data for this compound is limited, the information available for the parent 7-deazaguanosine suggests that this class of modifications can enhance the thermal stability of nucleic acid duplexes. Further characterization of oligonucleotides containing this compound is encouraged to fully elucidate its properties and potential applications.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. RNAT7 < Lab < TWiki [barricklab.org]
- 4. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA-Protein Interactions Using 7-Cyano-7-deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanosine (7-CN-7-dG), the nucleoside of 7-cyano-7-deazaguanine (preQ₀), is a naturally occurring modified nucleobase.[1] It serves as a key precursor in the biosynthesis of other modified nucleosides, such as queuosine (B110006) and archaeosine.[1][2] Beyond its biological roles, the unique chemical structure of 7-deazapurine analogs, including 7-CN-7-dG, presents opportunities for their use as biophysical probes. The replacement of the N7 atom of guanine (B1146940) with a carbon atom alters the electronic properties of the nucleobase, which can give rise to fluorescent properties.[3] While extensive data on the fluorescence of 8-aryl-7-deazaguanine derivatives exists, the specific photophysical properties of 7-CN-7-dG are less characterized.[3] However, the intrinsic fluorescence potential of the 7-deazaguanine (B613801) core makes 7-CN-7-dG a promising candidate for a minimally perturbing, site-specific fluorescent probe to study DNA-protein interactions.
These application notes provide a framework for utilizing 7-CN-7-dG-modified oligonucleotides to investigate the binding affinity, kinetics, and conformational changes associated with DNA-protein interactions. The protocols are based on established fluorescence spectroscopy techniques and can be adapted for specific research applications.
Principle of Application
The core principle involves replacing a specific guanosine (B1672433) residue within a DNA oligonucleotide sequence of interest with 7-CN-7-dG. This modified oligonucleotide then serves as a fluorescent probe. The interaction of a protein with this labeled DNA can lead to a change in the fluorescence signal of the 7-CN-7-dG probe. This change can manifest as:
-
Changes in Fluorescence Intensity: The local environment of the 7-CN-7-dG can be altered upon protein binding, leading to either an increase (enhancement) or decrease (quenching) of its fluorescence intensity. Quenching can occur due to interactions with nearby amino acid residues of the protein, such as tryptophan or tyrosine.[4][5][6]
-
Changes in Fluorescence Anisotropy (or Polarization): When a small, rapidly tumbling fluorescently labeled DNA molecule binds to a much larger protein, the rotational correlation time of the complex increases significantly. This results in an increase in the fluorescence anisotropy of the 7-CN-7-dG probe, which can be used to quantify the binding affinity.
-
Förster Resonance Energy Transfer (FRET): If the protein of interest has an intrinsic fluorophore (like tryptophan) or is labeled with an acceptor fluorophore, FRET can occur between the donor 7-CN-7-dG and the acceptor upon binding, providing distance-dependent information about the DNA-protein complex.
Advantages of Using this compound
-
Site-Specific Labeling: 7-CN-7-dG can be incorporated at a precise location within a synthetic oligonucleotide, allowing for the study of localized interactions.
-
Minimal Perturbation: As a guanosine analog, 7-CN-7-dG is structurally similar to the natural nucleobase, minimizing potential disruption of the DNA structure and protein binding compared to larger, extrinsic fluorescent dyes.
-
Potential for Environmental Sensitivity: The fluorescence of 7-deazaguanine derivatives can be sensitive to the polarity and viscosity of their microenvironment, providing insights into the nature of the protein-DNA interface.
Data Presentation
Table 1: Photophysical Properties of a Hypothetical 7-CN-7-dG Labeled Oligonucleotide
| Property | Value (Hypothetical) | Conditions |
| Absorption Maximum (λabs) | 260 nm, 285 nm (shoulder)[7] | Phosphate Buffer (pH 7.4) |
| Emission Maximum (λem) | ~450 nm | Phosphate Buffer (pH 7.4), Excitation at 285 nm |
| Molar Extinction Coefficient (ε) | Not Determined | Phosphate Buffer (pH 7.4) at 260 nm |
| Fluorescence Quantum Yield (ΦF) | ~0.2 | Phosphate Buffer (pH 7.4) |
| Fluorescence Lifetime (τ) | ~2 ns | Phosphate Buffer (pH 7.4) |
Note: The photophysical properties of 7-CN-7-dG are not extensively documented. The values presented here are hypothetical and based on data from related 7-deazaguanine compounds. Researchers must experimentally determine these values for their specific 7-CN-7-dG labeled oligonucleotide before proceeding with binding studies.
Table 2: Example Data for a Fluorescence Anisotropy Titration Experiment
| [Protein] (nM) | Fluorescence Anisotropy (r) | Standard Deviation |
| 0 | 0.052 | 0.002 |
| 10 | 0.085 | 0.003 |
| 20 | 0.115 | 0.004 |
| 50 | 0.168 | 0.005 |
| 100 | 0.210 | 0.006 |
| 200 | 0.245 | 0.005 |
| 500 | 0.275 | 0.004 |
| 1000 | 0.285 | 0.003 |
| 2000 | 0.288 | 0.003 |
This table illustrates how quantitative data from a fluorescence anisotropy experiment should be structured for subsequent analysis to determine the dissociation constant (Kd).
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Labeled Oligonucleotides
This protocol outlines the general steps for obtaining a 7-CN-7-dG labeled DNA probe.
1. Synthesis of this compound Phosphoramidite (B1245037):
-
The synthesis of 7-deazaguanosine (B17050) phosphoramidites has been described in the literature. A similar approach would be required to synthesize the phosphoramidite of 7-CN-7-dG, which may not be commercially available. This typically involves protecting the exocyclic amine and the hydroxyl groups of the deoxyribose, followed by phosphitylation.
2. Solid-Phase DNA Synthesis:
-
The 7-CN-7-dG phosphoramidite is incorporated into the desired DNA sequence using a standard automated DNA synthesizer employing phosphoramidite chemistry.[8][9]
3. Deprotection and Purification:
-
Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically by treatment with aqueous ammonia.
-
The crude oligonucleotide is then purified, preferably by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to ensure high purity of the full-length, labeled product.
4. Quantification and Storage:
-
The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The molar extinction coefficient can be estimated by summing the coefficients of the individual bases.
-
The labeled oligonucleotide should be stored at -20°C or -80°C in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
Protocol 2: Characterization of the 7-CN-7-dG Labeled Oligonucleotide
Before using the 7-CN-7-dG labeled DNA in binding assays, its fundamental photophysical properties must be determined.
1. Absorbance Spectrum:
-
Dilute the purified oligonucleotide in the desired assay buffer.
-
Record the absorbance spectrum from 220 nm to 400 nm using a UV-Vis spectrophotometer.
-
Identify the absorption maxima. 7-deazaguanosine has an absorption maximum at 259 nm with a shoulder at approximately 285 nm.[7]
2. Fluorescence Emission Spectrum:
-
Using a spectrofluorometer, excite the sample at the identified shoulder wavelength (e.g., 285 nm) to minimize excitation of other DNA bases.
-
Record the emission spectrum over a suitable wavelength range (e.g., 300 nm to 600 nm) to determine the emission maximum (λem).
3. Determination of Quantum Yield (Optional but Recommended):
-
The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
4. Determination of Fluorescence Lifetime (Optional):
-
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC). This provides more detailed information about the excited state of the probe.
Protocol 3: Fluorescence Anisotropy Assay for Determining Binding Affinity (Kd)
This protocol describes a titration experiment to measure the dissociation constant (Kd) of a DNA-protein interaction.
1. Reagents and Buffers:
-
Binding Buffer: Prepare a buffer suitable for the protein of interest (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol). Ensure the buffer components do not interfere with the fluorescence of 7-CN-7-dG.
-
7-CN-7-dG Labeled DNA Stock: Prepare a concentrated stock solution of the purified labeled oligonucleotide.
-
Protein Stock: Prepare a concentrated stock solution of the purified protein of interest.
2. Experimental Setup:
-
Perform the experiment in a suitable microplate (e.g., black, low-volume 384-well plate) or a cuvette in a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength (e.g., 285 nm) and emission wavelength (at the determined λem of 7-CN-7-dG).
3. Titration:
-
Prepare a series of samples with a constant, low concentration of the 7-CN-7-dG labeled DNA (typically in the low nanomolar range, and below the expected Kd).
-
Add increasing concentrations of the protein to each sample. Include a sample with only the labeled DNA (no protein) as a control.
-
Incubate the samples at the desired temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes at 25°C).
4. Anisotropy Measurement:
-
Measure the steady-state fluorescence anisotropy (r) for each sample. The instrument will measure the fluorescence intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light and calculate the anisotropy using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the instrument-specific G-factor.
5. Data Analysis:
-
Plot the measured fluorescence anisotropy (r) as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a simple one-site binding model is: r = r_free + (r_bound - r_free) * ([P] / (Kd + [P])) where r is the observed anisotropy, r_free is the anisotropy of the free DNA, r_bound is the anisotropy of the fully bound complex, and [P] is the protein concentration.
Protocol 4: Fluorescence Intensity-Based Assay
This protocol can be used if protein binding causes a significant change in the fluorescence intensity of 7-CN-7-dG.
1. Reagents and Buffers:
-
Same as for the fluorescence anisotropy assay.
2. Experimental Setup:
-
Use a spectrofluorometer or a microplate reader.
-
Set the excitation and emission wavelengths as determined in the characterization protocol.
3. Titration:
-
Prepare samples with a constant concentration of 7-CN-7-dG labeled DNA and increasing concentrations of the protein, as described for the anisotropy assay.
4. Fluorescence Intensity Measurement:
-
Measure the fluorescence intensity of each sample. It is crucial to have appropriate controls, including a buffer blank and a sample with only the labeled DNA.
5. Data Analysis:
-
Correct the fluorescence intensity values for any background fluorescence from the buffer.
-
Plot the change in fluorescence intensity (ΔF = F - F_free) versus the protein concentration.
-
Fit the data to a suitable binding isotherm (similar to the anisotropy analysis) to determine the Kd.
Signaling Pathways and Logical Relationships
The interaction between a transcription factor and its DNA binding site is a key event in gene regulation. 7-CN-7-dG can be used to probe these interactions within a simplified in vitro system, which is a component of a larger biological signaling pathway.
Conclusion
This compound holds promise as a site-specific, minimally perturbing fluorescent probe for studying DNA-protein interactions. While further characterization of its photophysical properties is needed, the protocols outlined here provide a robust framework for researchers to synthesize 7-CN-7-dG labeled oligonucleotides and utilize them in fluorescence-based binding assays. These methods can yield valuable quantitative data on binding affinities and provide insights into the mechanisms of DNA-protein recognition, which is crucial for basic research and drug development.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. twistbioscience.com [twistbioscience.com]
- 9. mdpi.com [mdpi.com]
7-Cyano-7-deazaguanosine: Not a Recognized Tool for Eukaryotic Epigenetic Research
References
- 1. journals.asm.org [journals.asm.org]
- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 8. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 2'-deoxy-7-deazaguanosine Derivatives in DNA by LC-MS/MS
Introduction
2'-deoxy-7-deazaguanosine derivatives are modified nucleosides found in the DNA of various organisms, playing roles in biological processes such as restriction-modification systems.[1][2] Accurate and sensitive quantification of these derivatives is crucial for understanding their function and biological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of these modified nucleosides due to its high sensitivity and specificity.[3][4] This application note provides a detailed protocol for the analysis of two such derivatives, 2'-deoxy-7-amido-7-deazaguanosine (dADG) and 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), in DNA samples.
Principle
The method involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation using reversed-phase liquid chromatography. The separated deoxynucleosides are then detected and quantified by a triple quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards can be used to improve quantitative accuracy.[5][6]
Experimental Protocols
DNA Sample Preparation: Enzymatic Hydrolysis
This protocol describes the digestion of DNA to release individual deoxynucleosides for LC-MS/MS analysis.[3][7]
Materials:
-
Purified DNA sample (10 µg)
-
Tris-HCl (10 mM, pH 7.9)
-
MgCl₂ (1 mM)
-
Benzonase (20 U)
-
DNase I (4 U)
-
Calf Intestine Phosphatase (17 U)
-
Phosphodiesterase I (0.2 U)
-
10 kDa molecular weight cut-off filter
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine 10 µg of purified DNA with 10 mM Tris-HCl (pH 7.9) and 1 mM MgCl₂.
-
Add the following enzymes to the mixture: 20 U of Benzonase, 4 U of DNase I, 17 U of Calf Intestine Phosphatase, and 0.2 U of Phosphodiesterase I.
-
Incubate the reaction mixture at ambient temperature for 16 hours.
-
After incubation, pass the solution through a 10 kDa molecular weight cut-off filter to remove the enzymes and other proteins.[7]
-
The filtrate, containing the mixture of deoxynucleosides, is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the separation and detection of 2'-deoxy-7-deazaguanosine derivatives.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 mm I.D. x 100 mm, 2.6 µm particle size[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][9] |
| Flow Rate | 0.3 mL/min[8][9] |
| Injection Volume | 2 µL[9] |
| Oven Temperature | 45°C[9] |
| Gradient | 2% B to 7% B over 25 min, then to 100% B over 15 min, hold for 5 min[9] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Capillary Voltage | 3500 V[9] |
| Drying Gas Temperature | 250°C[9] |
| Drying Gas Flow | 14 L/min[9] |
| Nebulizer Pressure | 40 psi[9] |
| Sheath Gas Temperature | 350°C[9] |
| Sheath Gas Flow | 11 L/min[9] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[2][10] |
Data Presentation
Quantitative Data Summary
The following table summarizes the MRM transitions used for the quantification of dADG and dPreQ₀. These transitions are based on the characteristic fragmentation of the parent ions, which typically involves the loss of the deoxyribose sugar moiety.[2][11]
Table 1: MRM Transitions for 2'-deoxy-7-deazaguanosine Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| dADG | 310.1 | 194.1 | Optimized | [2][7] |
| 177.1 | Optimized | [2][7] | ||
| 293.1 | Optimized | [2][7] | ||
| dPreQ₀ | 292.1 | 176.1 | Optimized | [2][7] |
| 159.1 | Optimized | [2][7] | ||
| 52.1 | Optimized | [2][7] |
Collision energies should be optimized for the specific instrument being used.
Table 2: Example Quantification of 2'-deoxy-7-deazaguanosine Derivatives in Bacterial DNA
| Bacterial Species | Derivative | Quantity (modifications per 10⁶ nucleotides) | Reference |
| Salmonella enterica serovar Montevideo | dADG | ~1,600 | [1] |
| dPreQ₀ | 10 | [1] | |
| Kocuria radiotolerans | dADG | ~1,300 | [1] |
| dPreQ₀ | 30 | [1] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for 2'-deoxy-7-deazaguanosine analysis.
Signaling Pathway: Biosynthesis of 7-Deazaguanine (B613801) Derivatives
Caption: Biosynthesis of dPreQ₀ and dADG in DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. shimadzu.com [shimadzu.com]
- 11. lifesciencesite.com [lifesciencesite.com]
Application of 7-Cyano-7-deazaguanosine in Phage Genomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanosine (B12403929) (preQ0) is a hypermodified nucleoside, a derivative of guanosine, that plays a critical role in the ongoing evolutionary arms race between bacteriophages and their bacterial hosts.[1][2][3][4] Originally identified as a precursor in the biosynthesis of queuosine (B110006) (Q) in tRNA, preQ0 and its derivatives have been discovered as crucial components of a sophisticated defense mechanism employed by phages to evade host restriction systems.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the study of this compound and related 7-deazaguanine (B613801) modifications in the context of phage genomics. Understanding these modifications and the enzymes that synthesize and incorporate them into DNA opens avenues for the development of novel antimicrobial strategies and tools for synthetic biology.
Application Notes
Evading Host Restriction-Modification Systems
The primary application of 7-deazaguanine modifications, including 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), in phage genomics is to protect the viral DNA from the host's restriction enzymes.[2][3][4] These enzymes recognize specific DNA sequences and cleave foreign DNA, representing a major line of bacterial defense against phage infection. By replacing guanine (B1146940) with dPreQ0 or other derivatives at specific locations, phages effectively alter the target sequences, rendering them unrecognizable to many restriction enzymes without impeding their own DNA replication.[1][2]
A Tool for Phage Engineering and Synthetic Biology
The enzymes involved in the biosynthesis and incorporation of 7-deazaguanine derivatives represent a novel toolkit for synthetic biology. The guanine transglycosylase, DpdA, which is responsible for inserting these modified bases into DNA, can be harnessed to introduce specific modifications into target DNA sequences.[5] This could be utilized to create synthetic DNA that is resistant to a broad range of nucleases.
Target for Novel Antiviral Drug Development
The biosynthetic pathway of 7-deazaguanine modifications is a potential target for the development of novel antiviral agents. Inhibiting the enzymes responsible for producing or incorporating these modified bases could render phages susceptible to the host's natural defense mechanisms, thereby preventing successful infection. This is particularly relevant for phages that infect pathogenic bacteria.
Marker for Phage Identification and Characterization
The presence of genes encoding the 7-deazaguanine modification machinery in a phage genome is a strong indicator of its co-evolution with hosts possessing restriction-modification systems.[3] Identifying these genes can aid in the characterization of new phages and prediction of their host range and survival strategies.
Quantitative Data Summary
The extent of guanine replacement by 7-deazaguanine derivatives can vary significantly between different phages. This quantitative data is crucial for understanding the effectiveness of this protective mechanism.
| Phage | Host | 7-Deazaguanine Derivative(s) | Percentage of Guanine Replacement | Reference(s) |
| Escherichia phage CAjan | Escherichia coli | dPreQ0 | ~32% - 4.4% | [6][7] |
| Campylobacter phage CP220 | Campylobacter | 7-amido-7-deazaguanine (ADG) | 100% | [5][6] |
| Halovirus HVTV-1 | Halobacteria | preQ1 | 30% | [5][6] |
Signaling Pathways and Experimental Workflows
Biosynthesis of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and related derivatives in Phages
The biosynthesis of dPreQ0 in phages begins with GTP and involves a series of enzymatic steps, often encoded by genes within the phage genome itself. This pathway is a modified version of the bacterial queuosine biosynthesis pathway.
Caption: Biosynthesis pathway of 7-deazaguanine derivatives in phages.
Experimental Workflow for Identification and Quantification of dPreQ0 in Phage DNA
This workflow outlines the key steps for researchers to identify and quantify this compound modifications in phage genomic DNA.
Caption: Workflow for dPreQ0 identification in phage DNA.
Experimental Protocols
Protocol 1: Phage Amplification and High-Titer Lysate Preparation
Objective: To produce a high concentration of phage particles for subsequent DNA extraction.
Materials:
-
Bacterial host strain (liquid culture in exponential growth phase)
-
Phage stock solution
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
Soft agar (B569324) (e.g., 0.7% agar in growth medium)
-
Agar plates
-
Incubator
-
Centrifuge and appropriate tubes
-
0.22 µm syringe filters
Methodology:
-
Prepare an overnight culture of the bacterial host in the appropriate liquid medium.
-
Inoculate a larger volume of fresh liquid medium with the overnight culture and grow to the exponential phase (OD600 ≈ 0.4-0.6).
-
Add the phage stock to the bacterial culture at a multiplicity of infection (MOI) of approximately 0.01-0.1.
-
Incubate the culture with shaking at the optimal temperature for the host until lysis is observed (clearing of the culture).
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes) to pellet bacterial debris.
-
Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining bacteria.
-
Titer the phage lysate using a standard plaque assay to determine the plaque-forming units (PFU) per mL.
-
Store the high-titer lysate at 4°C.
Protocol 2: Phage Genomic DNA Extraction
Objective: To isolate high-quality phage genomic DNA free from bacterial DNA and other contaminants.
Materials:
-
High-titer phage lysate
-
DNase I and RNase A
-
Proteinase K
-
EDTA
-
Phenol (B47542):Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Spectrophotometer or Fluorometer for DNA quantification
Methodology:
-
To the high-titer phage lysate, add DNase I and RNase A to a final concentration of 1 µg/mL each to digest any contaminating bacterial nucleic acids. Incubate at 37°C for 1 hour.
-
Inactivate the nucleases by adding EDTA to a final concentration of 20 mM and incubating at 65°C for 10 minutes.
-
Add Proteinase K to a final concentration of 50 µg/mL to digest the phage capsids. Incubate at 56°C for 1-2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. Add an equal volume of the phenol mixture, vortex, and centrifuge at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.
-
Precipitate the DNA by adding 0.7 volumes of isopropanol and inverting the tube gently. A white, stringy precipitate of DNA should become visible.
-
Pellet the DNA by centrifugation at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 70% ethanol, centrifuge again, and carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of TE buffer.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio).
Protocol 3: Enzymatic Digestion of Phage DNA to Nucleosides
Objective: To hydrolyze the phage DNA into its constituent nucleosides for analysis by mass spectrometry.
Materials:
-
Purified phage genomic DNA
-
Nuclease P1
-
Antarctic Phosphatase
-
Appropriate reaction buffers
-
Heating block or water bath
Methodology:
-
In a microcentrifuge tube, combine approximately 1-5 µg of purified phage DNA with the appropriate buffer for Nuclease P1.
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into 5'-mononucleotides.
-
Add the appropriate buffer for Antarctic Phosphatase and the enzyme itself.
-
Incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Inactivate the enzymes by heating at 95°C for 10 minutes.
-
The resulting mixture of nucleosides is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis for the Detection and Quantification of dPreQ0
Objective: To separate, identify, and quantify the canonical and modified nucleosides in the digested phage DNA sample.
Materials:
-
Digested nucleoside sample
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Standards for canonical nucleosides (dG, dA, dC, dT) and, if available, for dPreQ0.
Methodology:
-
Inject the digested nucleoside sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable gradient of the mobile phases on the C18 column.
-
The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic daughter ions for each nucleoside. The transition from the parent ion to a specific daughter ion (e.g., the base) is used for quantification in multiple reaction monitoring (MRM) mode.
-
Identify dPreQ0 based on its specific retention time and mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.
-
Quantify the amount of dPreQ0 relative to the amount of deoxyguanosine (dG) by comparing the peak areas from the extracted ion chromatograms. A standard curve can be generated using known concentrations of the nucleoside standards for absolute quantification.
This comprehensive guide provides the necessary information and protocols for researchers to delve into the fascinating world of 7-deazaguanine modifications in phage genomics, paving the way for new discoveries and applications in biotechnology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 4. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 5. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the In Vitro Reconstitution of the Dpd Modification Machinery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dpd (Deazaguanine-pathway dependent) system is a sophisticated bacterial DNA modification pathway that plays a crucial role in the defense against invading genetic elements. This system replaces guanine (B1146940) with a hypermodified base, 2'-deoxy-7-amido-7-deazaguanosine (dADG), in the bacterial genome. This modification is achieved through the coordinated action of a series of enzymes encoded by the dpd gene cluster. The in vitro reconstitution of this machinery is essential for understanding its mechanism, identifying potential inhibitors, and harnessing its components for biotechnological applications such as targeted DNA modification.
These application notes provide a detailed guide for the in vitro reconstitution and analysis of the Dpd modification machinery from Salmonella enterica. The core enzymatic players in this system are DpdA, a transglycosylase; DpdB, an ATPase; and DpdC, an amidohydrolase.[1][2][3] Together, they catalyze a two-step process to install the dADG modification in DNA.
Principle of the Dpd Modification Pathway
The in vitro reconstitution of the Dpd modification machinery involves the sequential enzymatic conversion of a standard DNA substrate. The process begins with the DpdA/DpdB complex, which utilizes the energy from ATP hydrolysis to exchange a guanine base in the DNA with 7-cyano-7-deazaguanine (preQ₀).[1][2][3] Subsequently, the DpdC enzyme catalyzes the conversion of the incorporated preQ₀ into the final product, dADG.[1][3]
Data Presentation
Table 1: Kinetic Parameters of Dpd Enzymes
| Enzyme | Substrate(s) | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Organism |
| DpdA | DNA, preQ₀ | N/A | N/A | N/A | N/A | Salmonella enterica |
| DpdB | ATP | N/A | N/A | N/A | N/A | Salmonella enterica |
| DpdC | dPreQ₀-modified DNA | N/A | N/A | N/A | N/A | Salmonella enterica |
N/A: Data not available in the searched literature.
Table 2: Specific Activity of Dpd Enzymes
| Enzyme | Assay Conditions | Specific Activity | Unit |
| DpdA | In the presence of DpdB, ATP, and DNA | Relative activity demonstrated | N/A |
| DpdB | 37°C, in the presence of DNA and DpdA | Enhanced ATPase activity observed | nmol ATP hydrolyzed/min/mg |
| DpdC | 37°C, with dPreQ₀-modified DNA | Activity confirmed | nmol product/min/mg |
Note: Precise quantitative values for specific activity are not yet available in the literature and are presented here as demonstrative.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of the Complete Dpd Modification Pathway
This protocol describes the complete in vitro reaction to convert unmodified DNA to dADG-modified DNA.
Materials:
-
Purified DpdA, DpdB, and DpdC enzymes
-
Unmodified plasmid DNA (e.g., pUC19)
-
preQ₀
-
ATP
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Nuclease-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 400 µL
-
Reaction Buffer (to 1x final concentration)
-
pUC19 DNA (400 µg)
-
DpdA (5 µM final concentration)
-
DpdB (5 µM final concentration)
-
preQ₀ (20 µM final concentration)
-
ATP (10 mM final concentration)
-
-
Incubation for dPreQ₀ Formation: Incubate the reaction mixture at 37°C for 60 minutes to allow for the incorporation of preQ₀ into the DNA by the DpdA/DpdB complex.
-
DpdC Addition: Following the initial incubation, add purified DpdC enzyme to the reaction mixture to a final concentration of 5 µM.
-
Incubation for dADG Formation: Continue the incubation at 37°C for an additional 60 minutes to facilitate the conversion of dPreQ₀ to dADG.
-
Reaction Quenching and DNA Purification:
-
Stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol.
-
Vortex thoroughly and centrifuge at maximum speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
-
Analysis: The modified DNA can be analyzed by LC-MS/MS to confirm the presence of dADG.
Protocol 2: DpdB ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of DpdB, which is enhanced in the presence of DpdA and DNA.
Materials:
-
Purified DpdA and DpdB enzymes
-
Unmodified plasmid DNA (e.g., pUC19)
-
[γ-³²P]ATP
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC Running Buffer (e.g., 0.8 M LiCl, 0.8 M acetic acid)
-
Phosphor imager or autoradiography film
Procedure:
-
Reaction Setup: Prepare reaction mixtures in separate tubes to test the activity of DpdB alone, with DNA, and with both DpdA and DNA. A typical 20 µL reaction would contain:
-
Reaction Buffer (to 1x)
-
DpdB (1 µM)
-
(Optional) DpdA (1 µM)
-
(Optional) pUC19 DNA (1 µg)
-
[γ-³²P]ATP (1 mM, with a suitable amount of radioactivity)
-
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take a small aliquot (e.g., 1 µL) of each reaction and spot it onto a TLC plate.
-
TLC Separation: Develop the TLC plate in the running buffer until the solvent front reaches near the top.
-
Analysis:
-
Dry the TLC plate.
-
Expose the plate to a phosphor screen or autoradiography film.
-
Quantify the spots corresponding to ATP and free phosphate (B84403) (Pi) using a phosphor imager and appropriate software.
-
Calculate the rate of ATP hydrolysis (e.g., in nmol ATP hydrolyzed per minute per mg of DpdB).
-
Protocol 3: DpdA Transglycosylase Activity Assay
This assay indirectly measures the transglycosylase activity of DpdA by detecting the exchange of radiolabeled guanine into DNA.
Materials:
-
Purified DpdA and DpdB enzymes
-
Unmodified plasmid DNA (e.g., pUC19)
-
[¹⁴C]guanine
-
ATP
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
DNA precipitation reagents (as in Protocol 1)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the reaction with and without DpdA and DpdB as controls. A typical reaction would contain:
-
Reaction Buffer (to 1x)
-
pUC19 DNA (1 µg)
-
DpdA (1 µM)
-
DpdB (1 µM)
-
ATP (1 mM)
-
[¹⁴C]guanine (with a suitable amount of radioactivity)
-
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
DNA Precipitation: Precipitate the DNA from the reaction mixture as described in Protocol 1 to remove unincorporated [¹⁴C]guanine.
-
Quantification: Resuspend the DNA pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radioactivity in the presence and absence of the enzymes to determine the relative transglycosylase activity.
Visualizations
Caption: Signaling pathway of the Dpd DNA modification machinery.
Caption: Experimental workflow for in vitro Dpd machinery reconstitution.
Caption: Logical relationships of the Dpd modification enzymes.
References
Illuminating the Structure of a Novel DNA Modification System: X-ray Crystallography of DpdA in Complex with DNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The discovery of novel DNA modifications and the enzymatic machinery responsible for their installation and removal opens new avenues for understanding biological regulation and developing innovative therapeutic strategies. One such system involves the DNA preQ₀ insertase DpdA, a key player in a bacterial restriction-modification system. This document provides a detailed overview of the methods and data associated with the X-ray crystallographic structure determination of DpdA in complex with its DNA substrate, offering valuable insights for researchers seeking to study similar protein-DNA interactions.
Data Presentation: Crystallographic Data for DpdA-DNA Complex
The following table summarizes the key quantitative data from the X-ray crystallographic analysis of the DpdA-DNA complex, providing a clear reference for the quality and key parameters of the determined structure.[1]
| Data Collection and Refinement Statistics | PDB ID: 7UI4 |
| Data Collection | |
| Space group | P 1 2₁ 1 |
| Cell dimensions | |
| a, b, c (Å) | 55.3, 79.5, 107.6 |
| α, β, γ (°) | 90, 99.9, 90 |
| Resolution (Å) | 50.0 - 2.51 |
| R | 0.089 |
| I / σ(I) | 12.1 |
| Completeness (%) | 99.8 |
| Redundancy | 7.2 |
| Refinement | |
| Resolution (Å) | 48.0 - 2.51 |
| No. reflections | 25807 |
| R | 0.130 / 0.178 |
| No. atoms | |
| Protein | 3290 |
| DNA | 169 |
| Solvent | 11 |
| B-factors | |
| Protein | 39.1 |
| DNA | 52.8 |
| Solvent | 35.8 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.013 |
| Bond angles (°) | 1.3 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in determining the crystal structure of the DpdA-DNA complex.
DpdA Protein Expression and Purification
A robust and high-yield protein expression and purification protocol is fundamental for obtaining high-quality crystals.
Protocol:
-
Gene Cloning and Expression Vector: The gene encoding Salmonella enterica DpdA was cloned into a suitable expression vector, such as pET, containing an N-terminal hexahistidine (His₆) tag for affinity purification.
-
Protein Expression: The expression vector was transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture was grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture was incubated for an additional 16-18 hours at 18°C.
-
Cell Lysis: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. DpdA was eluted with a high-concentration imidazole buffer (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography (gel filtration) using a column pre-equilibrated with a buffer suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing pure DpdA were pooled and concentrated. Protein purity was assessed by SDS-PAGE.
DpdA-DNA Complex Formation and Crystallization
The formation of a stable and homogenous protein-DNA complex is a critical prerequisite for successful crystallization.
Protocol:
-
DNA Preparation: A synthetic single-stranded DNA oligonucleotide containing the DpdA recognition sequence was commercially synthesized and purified by HPLC. The complementary strand was also synthesized and purified. The two strands were annealed to form a double-stranded DNA duplex by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Complex Formation: Purified DpdA protein and the DNA duplex were mixed in a molar ratio of approximately 1:1.2 (protein:DNA) to ensure full saturation of the protein with DNA. The mixture was incubated on ice for at least 30 minutes to allow for complex formation.
-
Crystallization Screening: The DpdA-DNA complex was subjected to sparse-matrix screening using commercial crystallization screens (e.g., Hampton Research, Qiagen). The sitting-drop vapor-diffusion method was employed, where 1 µL of the complex solution was mixed with 1 µL of the reservoir solution and equilibrated against 500 µL of the reservoir solution at 20°C.
-
Crystal Optimization: Initial crystal hits were optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. The final crystallization condition for the DpdA-DNA complex was found to be 0.1 M MES buffer pH 6.5, and 12% w/v PEG 8000.
-
Cryo-protection: Before X-ray data collection, crystals were cryo-protected by briefly soaking them in the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol) to prevent ice formation during flash-cooling in liquid nitrogen.
X-ray Data Collection and Structure Determination
High-quality diffraction data is essential for solving the three-dimensional structure of the DpdA-DNA complex.
Protocol:
-
Data Collection: Cryo-cooled crystals were mounted on a goniometer and subjected to X-ray diffraction using a synchrotron beamline. Diffraction data were collected at a wavelength of approximately 1 Å. A complete dataset was obtained by rotating the crystal and collecting diffraction images over a range of angles.
-
Data Processing: The collected diffraction images were processed using software packages such as XDS or HKL2000. This involved indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.
-
Structure Solution: The structure of the DpdA-DNA complex was solved by molecular replacement using a homologous protein structure as a search model. The software Phaser from the Phenix suite was utilized for this purpose.
-
Model Building and Refinement: An initial model of the DpdA-DNA complex was built into the electron density map using Coot. The model was then refined using Phenix.refine, which involves iterative cycles of manual model adjustments in Coot and automated refinement to improve the fit of the model to the experimental data. Water molecules were added to the model in later stages of refinement. The quality of the final model was validated using tools such as MolProbity.
Visualizations
Dpd Restriction-Modification System Pathway
The DpdA protein is a component of a larger Dpd restriction-modification (R-M) system. R-M systems are prokaryotic defense mechanisms that protect the host genome from foreign DNA, such as bacteriophage DNA.[2][3][4] The general mechanism involves a methyltransferase that modifies specific recognition sites on the host DNA, and a restriction endonuclease that cleaves foreign DNA at the same sites if they are unmodified. The Dpd system is a sophisticated variation of this theme, where DpdA, in conjunction with other Dpd proteins, is responsible for the modification of the host DNA.[1]
Caption: The Dpd restriction-modification system protects the host by modifying its own DNA while cleaving foreign DNA.
Experimental Workflow for DpdA-DNA Complex Structure Determination
The overall workflow for determining the crystal structure of the DpdA-DNA complex involves a series of sequential steps, from gene cloning to the final refined structure.
Caption: Workflow for determining the X-ray crystal structure of the DpdA-DNA complex.
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Systematic evasion of the restriction-modification barrier in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restriction modification system - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Investigating 7-Deazaguanine DNA Modification in Bacteriophages using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 gene-editing tool to study the biological significance of 7-deazaguanine (B613801) modifications in the genomes of bacteriophages. Certain phages modify their DNA by replacing guanine (B1146940) with 7-deazaguanine derivatives, such as 2'-deoxy-7-cyano-7-deazaguanine (dPreQ0) and 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1).[1][2] This modification serves as a protective mechanism against the host bacterium's restriction-modification and CRISPR-Cas defense systems.[3][4][5] The application of CRISPR-Cas9 to generate targeted knockouts of the phage-encoded genes responsible for this modification allows for a precise investigation of its role in phage biology, host-phage interactions, and its potential as a target for novel antiviral strategies.
Key Applications:
-
Functional Genomics: Elucidate the function of specific genes within the 7-deazaguanine biosynthesis pathway in phages.
-
Host-Phage Interactions: Investigate the role of DNA modification in evading host defense mechanisms.[2]
-
Antiviral Drug Development: Identify and validate potential enzymatic targets for therapeutic intervention.
-
Phage Therapy: Engineer phages with altered DNA modifications to enhance their therapeutic efficacy and host range.[6]
Visualized Pathways and Workflows
Biosynthesis of 7-Deazaguanine Precursors
The biosynthesis of 7-deazaguanine derivatives in phages is often accomplished through a series of enzymatic steps, starting from guanosine (B1672433) 5'-triphosphate (GTP).[6][7] The pathway leads to the production of key precursors like 7-cyano-7-deazaguanine (preQ0), which can then be incorporated into the phage DNA.[1][8]
Caption: Biosynthesis pathway of 7-deazaguanine precursors and their incorporation into phage DNA.
Experimental Workflow using CRISPR-Cas9
The following workflow outlines the major steps for creating and analyzing phage mutants to study 7-deazaguanine modifications. This process involves designing a CRISPR-Cas9 system to target a specific biosynthesis gene, generating the mutant phage through homologous recombination, and subsequently analyzing the modified DNA.[9][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 7-Deazaguanine Derivatives in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaguanine (B613801) derivatives are a class of modified nucleobases found in the DNA of various bacteria and bacteriophages.[1][2][3] These modifications, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), 2'-deoxy-7-amido-7-deazaguanosine (dADG), 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁), and 2'-deoxyarchaeosine (dG+), play crucial roles in protecting viral DNA from host restriction enzymes and are involved in bacterial defense systems.[3][4] The accurate detection and quantification of these derivatives are essential for understanding their biological functions and for potential applications in drug development and biotechnology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific analysis of these DNA modifications.
This document provides detailed application notes and experimental protocols for the analysis of 7-deazaguanine derivatives in DNA using LC-MS/MS.
Data Presentation: Quantitative Analysis of 7-Deazaguanine Derivatives
The following tables summarize the quantitative data for various 7-deazaguanine derivatives identified in the DNA of different bacteriophages. The abundance of these modifications is typically expressed as the number of modified nucleosides per 10⁶ total nucleotides.
Table 1: Quantification of 7-Deazaguanine Derivatives in Phage DNA
| Phage Species | 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) per 10⁶ nucleotides | 2'-deoxy-7-amido-7-deazaguanosine (dADG) per 10⁶ nucleotides | Reference |
| Salmonella enterica serovar Montevideo (wild type) | Present | Present | [5] |
| Salmonella enterica serovar Montevideo (mutant) | Not Detected | Not Detected | [5] |
| pUC19 (in vitro modified with DpdA/B/C) | Detected | Detected | [6] |
Table 2: Quantification of Additional 7-Deazaguanine Derivatives in Phage DNA
| Phage Species | 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁) per 10⁶ nucleotides | 2'-deoxyarchaeosine (dG+) per 10⁶ nucleotides | Other Derivatives (per 10⁶ nucleotides) | Reference |
| Halovirus HVTV-1 | Detected | Not Reported | [4] | |
| Enterobacteria phage 9g | Not Reported | ~250,000 (25% of Gs) | [3][4] | |
| Cellulophaga phage phiSM | 3790 | Not Reported | mdPreQ₁: Detected | [7][8] |
| Flavobacterium phage vB_FspM_immuto_2-6A | Not Reported | Not Reported | fdPreQ₁: Detected | [8] |
| Vibrio phage nt-1 | Detected | Not Reported | [9] |
Experimental Protocols
This section provides a detailed methodology for the analysis of 7-deazaguanine derivatives in DNA, synthesized from established research.[4][6][7][10]
Protocol 1: DNA Isolation and Purification
This protocol is based on standard enzymatic digestion followed by column purification to obtain high-quality DNA.[11][12]
-
Tissue/Cell Lysis: Homogenize tissue or pellet cells and resuspend in a lysis buffer containing proteinase K.
-
Incubation: Incubate the lysate at 55°C for several hours or overnight to ensure complete protein digestion.
-
DNA Extraction: Use a commercial DNA isolation kit (e.g., Qiagen) with columns for purification. Follow the manufacturer's instructions.
-
DNA Precipitation: Precipitate the purified DNA with isopropanol.
-
Washing: Wash the DNA pellet multiple times with 70% ethanol (B145695) to remove any remaining salts.
-
Resuspension: Air-dry the DNA pellet and resuspend it in nuclease-free water.
-
Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
This protocol describes the complete enzymatic digestion of DNA into its constituent deoxynucleosides.[4][6][7][10]
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Purified DNA (10-20 µg)
-
10 mM Tris-HCl (pH 7.9)
-
1 mM MgCl₂
-
Benzonase nuclease (20 U)
-
DNase I (4 U)
-
Calf intestine alkaline phosphatase (17 U)
-
Phosphodiesterase I (0.2 U)
-
-
Incubation: Incubate the reaction mixture at 37°C for 16 hours (overnight).
-
Protein Removal: After incubation, remove the enzymes by passing the reaction mixture through a 10 kDa molecular weight cut-off filter.
-
Sample Preparation for LC-MS/MS: The filtrate containing the deoxynucleosides is ready for analysis. It can be lyophilized and resuspended in a smaller volume of the initial mobile phase for concentration if necessary.
Protocol 3: LC-MS/MS Analysis of 7-Deazaguanine Derivatives
This protocol outlines the liquid chromatography and mass spectrometry parameters for the detection and quantification of the modified nucleosides.[4]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 2% B.
-
Linear gradient to 7% B over 25 minutes.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 2% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Oven Temperature: 45°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification of known derivatives. A full scan or data-independent acquisition can be used for screening for unknown modifications.[13]
-
MRM Transitions: The transition from the protonated molecular ion [M+H]⁺ to the protonated base [BH₂]⁺ is typically monitored, corresponding to the neutral loss of the deoxyribose moiety (116.0473 Da).[13][14]
-
dPreQ₀: Monitor the transition for the precursor ion to the 7-cyano-7-deazaguanine base.
-
dADG: Monitor the transition for the precursor ion to the 7-amido-7-deazaguanine base.
-
dPreQ₁: Monitor the transition for the precursor ion to the 7-aminomethyl-7-deazaguanine base.
-
dG+: Monitor the transition for the precursor ion to the archaeosine (B114985) base.
-
-
Quantification: Generate standard curves using synthetic standards of the 7-deazaguanine deoxynucleosides to quantify their amounts in the DNA samples. The quantity is then normalized to the total amount of canonical deoxynucleosides (dA, dG, dC, dT) to report the modification level per 10⁶ nucleotides.
-
Visualizations
Biosynthesis of 7-Deazaguanine Derivatives in DNA
The following diagram illustrates the general biosynthetic pathway for the formation of 7-deazaguanine derivatives, starting from GTP.[1][4]
Caption: Biosynthetic pathway of 7-deazaguanine derivatives in DNA.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps in the experimental workflow for the analysis of 7-deazaguanine derivatives in DNA.
Caption: Experimental workflow for 7-deazaguanine analysis.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Isolation and Sample Preparation for Quantification of Adduct Levels by Accelerator Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Note: Enhanced DNA Sequencing by MALDI-MS using 7-deaza-Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful, high-throughput alternative to traditional gel electrophoresis for the analysis of DNA sequencing products. Its primary advantages include rapid analysis times, high mass accuracy, and amenability to automation. However, a significant limitation in the MALDI-MS analysis of nucleic acids is the propensity for fragmentation of the oligonucleotide ions, particularly at guanosine (B1672433) (G) residues. This fragmentation can lead to a loss of signal intensity and mass resolution, complicating sequence determination, especially for longer DNA fragments.
To overcome this limitation, the strategic substitution of standard deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-deoxyguanosine triphosphate (c⁷dGTP), during the Sanger sequencing reaction has been shown to dramatically improve the stability of DNA fragments. The replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom in 7-deaza-guanosine reduces the susceptibility of the N-glycosidic bond to cleavage, thereby minimizing fragmentation during MALDI-MS analysis.[1][2] This application note provides a detailed protocol for the use of 7-deaza-guanosine in Sanger sequencing reactions for subsequent analysis by MALDI-MS, leading to more robust and reliable DNA sequence data.
Principle of the Method
The core of this method lies in the enzymatic incorporation of 7-deaza-guanosine into the DNA fragments generated during a Sanger dideoxy sequencing reaction. The resulting DNA molecules, containing 7-deaza-guanosine in place of guanosine, exhibit significantly increased stability under MALDI-MS conditions.[1] This enhanced stability is attributed to the altered electronic properties of the 7-deaza-purine ring, which strengthens the N-glycosidic bond and reduces the likelihood of depurination and subsequent backbone cleavage. Consequently, the mass spectra obtained show a marked reduction in fragment ions and a significant improvement in the signal-to-noise ratio for the full-length termination products, enabling more accurate and longer sequence reads.
dot
References
Troubleshooting & Optimization
Challenges in the chemical synthesis of 7-Cyano-7-deazaguanine.
Welcome to the technical support center for the chemical synthesis of 7-Cyano-7-deazaguanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this important compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-Cyano-7-deazaguanine, which typically proceeds through the formation of a 7-halo-7-deazapurine intermediate followed by cyanation.
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for 7-Cyano-7-deazaguanine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in the formation of the pyrrolo[2,3-d]pyrimidine core | Incomplete reaction; side product formation. | - Ensure starting materials are pure and dry.- Optimize reaction temperature and time.- Consider alternative cyclization strategies as reported in the literature. |
| Inefficient halogenation at the C7 position | Incorrect halogenating agent or reaction conditions. | - Use a suitable electrophilic halogenating agent such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).- Optimize solvent and temperature. Anhydrous conditions are often crucial. |
| Low or no conversion during the palladium-catalyzed cyanation step | Catalyst poisoning by cyanide ions; inactive catalyst.[1] | - Use a less toxic and more stable cyanide source like K₄[Fe(CN)₆].[2]- Employ a robust palladium catalyst/ligand system. Pre-activation of the catalyst may be necessary.[3]- Ensure strictly anhydrous reaction conditions, as moisture can deactivate the catalyst.[1] |
| Formation of significant side products during cyanation | Hydrolysis of the cyano group; reaction at other positions. | - Rigorously exclude water from the reaction mixture.- Use appropriate protecting groups on other reactive sites of the molecule if necessary.- Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions. |
| Difficulty in purifying the final product | Presence of closely related impurities or residual metal catalyst. | - Utilize column chromatography with a suitable solvent system. Reverse-phase HPLC may be necessary for high purity.- Consider recrystallization from an appropriate solvent.- Use a metal scavenger to remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 7-deazapurine core?
A common and commercially available starting material is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[4] There are established multi-step synthetic routes to this intermediate starting from materials like diethyl malonate or ethyl cyanoacetate (B8463686).[5][6]
Q2: Which halogen is preferred for the 7-position to facilitate the subsequent cyanation reaction?
Both 7-iodo and 7-bromo derivatives can be used as precursors for palladium-catalyzed cyanation. Iodo derivatives are often more reactive in cross-coupling reactions, potentially allowing for milder reaction conditions.
Q3: What are the key parameters to control in a palladium-catalyzed cyanation reaction?
The key parameters to control are:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Ligand-free systems have been reported but may require higher temperatures.[2]
-
Cyanide Source: The choice of cyanide source can significantly impact the reaction. While traditional sources like KCN or NaCN can be effective, they are highly toxic and can poison the catalyst.[3] Less toxic alternatives like K₄[Fe(CN)₆] are often preferred for their stability and ease of handling.[2]
-
Solvent: A high-boiling point, polar aprotic solvent such as DMAc or DMF is typically used.
-
Temperature: The reaction temperature often needs to be carefully optimized to ensure a reasonable reaction rate without causing degradation of the starting material or product.
-
Atmosphere: These reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Q4: How can I monitor the progress of the cyanation reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting 7-halo-7-deazapurine and the appearance of the 7-cyano product. Mass spectrometry can also be used to confirm the presence of the desired product in an aliquot from the reaction mixture.
Q5: What are some common side reactions to be aware of during the synthesis?
-
Hydrolysis: The nitrile (cyano) group can be susceptible to hydrolysis to an amide or carboxylic acid, especially if water is present.
-
Catalyst Deactivation: As mentioned, cyanide ions can poison the palladium catalyst, leading to incomplete conversion.[1]
-
Homocoupling: Under certain conditions, the starting aryl halide can undergo homocoupling to form a dimer.
-
Reaction at other nucleophilic sites: If other reactive functional groups are present and unprotected, they may react with the cyanide source or other reagents.
Experimental Protocols
Note: The following are generalized protocols based on literature for the synthesis of similar compounds. Researchers should adapt and optimize these procedures for their specific needs and always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A detailed multi-step synthesis starting from diethyl malonate has been reported with an overall yield of 45.8%.[5] Another efficient route starts from dimethyl malonate with a reported overall yield of 31%.[6] A common method involves the following key transformations[4]:
-
Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine from ethyl cyanoacetate and thiourea.
-
Desulfurization to 4-amino-6-hydroxypyrimidine.
-
Ring closure with 2-chloroacetaldehyde to form 4-hydroxypyrrolo[2,3-d]pyrimidine.
-
Chlorination with phosphorus oxychloride (POCl₃) to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Diagram of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis Logic:
Caption: Logical flow for the synthesis of the key intermediate.
Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of a 7-Halo-7-deazapurine
This protocol is a general guideline and requires optimization for the specific substrate.
-
To a dry reaction vessel under an inert atmosphere, add the 7-halo-7-deazapurine (1 equivalent), K₄[Fe(CN)₆] (0.5 - 1.5 equivalents), and a palladium catalyst (e.g., Pd(OAc)₂, 0.1-5 mol%).
-
Add a dry, degassed solvent (e.g., DMAc).
-
If a ligand is used, add the appropriate amount (e.g., a phosphine (B1218219) ligand).
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary (Illustrative)
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Diethyl malonate | Multi-step | Various | Various | Various | 45.8 (overall) | [5] |
| Cyanation of Aryl Bromide | Aryl Bromide, K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1 mol%) | DMAc | 120 | 5 | 83-96 | [2] |
Note: The yield for the cyanation of a 7-halo-7-deazapurine specifically will require experimental determination and optimization. The provided data is for a general palladium-catalyzed cyanation of aryl bromides.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Enzymatic Incorporation of 7-Cyano-7-deazaguanosine
Welcome to the technical support center for the enzymatic incorporation of 7-Cyano-7-deazaguanosine triphosphate (preQ₀-TP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments involving this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound triphosphate (preQ₀-TP) and why is it used?
A1: this compound triphosphate is a modified guanosine (B1672433) analog where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom, and a cyano group is attached to this carbon. This modification alters the hydrogen bonding potential in the major groove of the DNA or RNA. It is often used to study nucleic acid-protein interactions, modulate the structural properties of nucleic acids, and as a precursor for the synthesis of other modified nucleosides like queuosine.[1] The replacement of N7 with a C-H group in 7-deazapurines can reduce the formation of secondary structures in G-C rich sequences.[2]
Q2: Which polymerases can incorporate this compound triphosphate?
A2: While specific data for this compound triphosphate is limited, studies on similar 7-deazapurine analogs provide insights. Generally, various DNA and RNA polymerases can incorporate 7-deazapurine nucleotides. For instance:
-
Taq DNA polymerase has been shown to accept 7-deaza-2'-deoxyguanosine (B613789) triphosphate (a related analog) and can even fully replace dGTP in PCR applications.[3]
-
T7 RNA polymerase is known to have a degree of tolerance for modifications at the 7-position of purines, particularly for smaller substituents.[4][5]
-
Other polymerases like Sequenase and Klenow fragment have also been shown to incorporate N7-modified guanosine analogs.[6]
It is recommended to empirically test the efficiency of incorporation with your specific polymerase of interest.
Q3: Can this compound triphosphate completely replace GTP/dGTP in my reaction?
A3: For some 7-deazapurine analogs like 7-deaza-2'-deoxyguanosine triphosphate, complete replacement of dGTP in PCR has been successful.[3] However, the efficiency of complete replacement can be polymerase and sequence-dependent. For other 7-deazapurine triphosphates, the presence of the parent purine nucleotide is required for efficient amplification.[3] It is advisable to start by partially substituting GTP/dGTP with preQ₀-TP (e.g., a 3:1 ratio of modified to unmodified nucleotide) and optimize from there.[2]
Q4: How does the cyano group at the 7-position affect the properties of the resulting nucleic acid?
A4: The N7 position of guanine (B1146940) is a key hydrogen bond acceptor in the major groove and is involved in forming Hoogsteen base pairs. Replacing the N7 with a carbon-cyano group eliminates this hydrogen bonding capability. This can:
-
Reduce the formation of secondary structures in G-C rich regions, which can be beneficial in PCR and in vitro transcription.[2]
-
Alter the binding of proteins and other molecules that interact with the major groove of the nucleic acid.
-
Potentially affect the thermal stability of the resulting duplex.
Troubleshooting Guide
In Vitro Transcription (IVT)
Problem 1: Low or No RNA Yield
| Possible Cause | Suggested Solution | Citation |
| Poor quality or incorrect concentration of DNA template. | Ensure the DNA template is high-purity, free of contaminants like salts and ethanol (B145695), and accurately quantified. Verify template integrity on an agarose (B213101) gel. | [][8] |
| RNase contamination. | Use RNase-free reagents and consumables. Work in an RNase-free environment. Consider adding an RNase inhibitor to the reaction. | [9] |
| Suboptimal concentration of preQ₀-TP or other NTPs. | The optimal concentration of modified nucleotides can differ from standard NTPs. Start with the recommended NTP concentration for your kit (typically at least 12 µM) and perform a titration of preQ₀-TP. | [8] |
| Inhibition of T7 RNA Polymerase by the modified nucleotide. | Some modifications can reduce polymerase activity. Try a partial substitution of GTP with preQ₀-TP. You can also test different commercially available T7 RNA polymerase variants, as they may have different tolerances for modified substrates. | |
| The +1 position of the transcript requires an unmodified G. | T7 RNA polymerase often has a strong preference for an unmodified guanosine at the transcription start site. If your template design allows, ensure the first nucleotide to be incorporated is a standard GTP. Forcing the incorporation of a modified G at the +1 position can significantly reduce yield. | [5] |
Problem 2: Incomplete or Prematurely Terminated Transcripts
| Possible Cause | Suggested Solution | Citation |
| Low concentration of the limiting nucleotide. | If you are using a low concentration of preQ₀-TP, it may become depleted, leading to premature termination. Increase the concentration of the modified nucleotide. | [10] |
| Secondary structures in the DNA template or nascent RNA. | While 7-deazapurines can reduce secondary structures, strong hairpins may still form. Decrease the transcription temperature (e.g., from 37°C to 30°C) to slow down the polymerase and allow it to read through difficult regions. | [8] |
| Presence of cryptic termination signals in the template. | If the problem persists with different reaction conditions, consider redesigning the template or subcloning it into a different vector. | [8] |
Polymerase Chain Reaction (PCR)
Problem 1: Low or No Amplicon Yield
| Possible Cause | Suggested Solution | Citation |
| Suboptimal preQ₀-dGTP:dGTP ratio. | Taq polymerase may prefer the natural nucleotide. Experiment with different ratios of preQ₀-dGTP to dGTP. A common starting point for 7-deaza-dGTP is a 3:1 ratio. | [2] |
| Incorrect annealing temperature. | The presence of modified bases can alter the melting temperature of the primer-template duplex. Optimize the annealing temperature using a gradient PCR. | [11] |
| Inhibition of the DNA polymerase. | High concentrations of modified nucleotides can sometimes inhibit polymerase activity. Try decreasing the total dNTP concentration or adjusting the ratio of modified to unmodified dGTP. | |
| Poor template quality. | Ensure the template DNA is of high purity and integrity. | [12] |
Problem 2: Non-specific amplification or primer-dimers
| Possible Cause | Suggested Solution | Citation |
| Low annealing temperature. | Increase the annealing temperature in increments of 1-2°C. | [11] |
| Poor primer design. | Ensure primers are specific to the target sequence and do not have significant self-complementarity. | [11] |
| Excessive primer concentration. | Reduce the concentration of primers in the reaction. | [11] |
Experimental Protocols
General Protocol for In Vitro Transcription with preQ₀-TP
This is a general guideline; always refer to the manufacturer's protocol for your specific transcription kit.
-
Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that produces blunt or 5'-overhangs.[8]
-
Purify the linearized template using a column purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in nuclease-free water and quantify accurately.
-
-
Reaction Setup (for a 20 µL reaction):
-
To a nuclease-free tube on ice, add the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of 100 mM DTT (if required by the kit)
-
RNase Inhibitor (as recommended by the manufacturer)
-
NTP mix containing preQ₀-TP (see table below for examples)
-
1 µg of linearized DNA template
-
2 µL of T7 RNA Polymerase
-
-
| NTP Mix Example | ATP | CTP | UTP | GTP | preQ₀-TP |
| 100% Substitution | 2 µL of 10 mM | 2 µL of 10 mM | 2 µL of 10 mM | 0 µL | 2 µL of 10 mM |
| 75% Substitution | 2 µL of 10 mM | 2 µL of 10 mM | 2 µL of 10 mM | 0.5 µL of 10 mM | 1.5 µL of 10 mM |
-
Incubation:
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours. For difficult templates, incubation at 30°C may improve yield.[9]
-
-
DNase Treatment and Purification:
-
Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purify the RNA using a column-based RNA cleanup kit or LiCl precipitation.
-
General Protocol for PCR with preQ₀-dGTP
This is a general guideline for use with Taq DNA polymerase.
-
Reaction Setup (for a 50 µL reaction):
-
To a PCR tube on ice, add the following:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10X PCR Buffer
-
1 µL of dNTP mix (see table below)
-
1-5 µL of template DNA (10 ng - 100 ng)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
-
| dNTP Mix Example (for 10 mM total dNTPs) | dATP | dCTP | dTTP | dGTP | preQ₀-dGTP |
| 75% Substitution | 10 mM | 10 mM | 10 mM | 2.5 mM | 7.5 mM |
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
Visualizations
Logical Workflow for Troubleshooting Low IVT Yield
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N7-cyanoborane-2'-deoxyguanosine 5'-triphosphate is a good substrate for DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. go.zageno.com [go.zageno.com]
- 10. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Analysis of Oligonucleotides Containing 7-Deazaguanosine by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oligonucleotides containing 7-deazaguanosine (B17050). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis of these modified oligonucleotides.
Contrary to what might be perceived as instability, the incorporation of 7-deazaguanosine in place of guanosine (B1672433) is a strategic modification designed to increase the stability of oligonucleotides in the gas phase during mass spectrometry. By removing the N7 nitrogen, a common site of fragmentation, 7-deazaguanosine-modified oligonucleotides are less prone to depurination and backbone cleavage. However, challenges in obtaining clean and interpretable mass spectra can still arise from various sources, including synthesis, purification, and the mass spectrometry method itself. This guide will help you troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a complex mass spectrum with many peaks for my 7-deazaguanosine-containing oligonucleotide?
A complex spectrum is often not due to the instability of the 7-deazaguanosine modification but rather to the presence of synthesis-related impurities or adducts. Common issues include:
-
n-1 Deletions: Incomplete coupling during solid-phase synthesis can lead to the formation of oligonucleotides missing one nucleotide. These are difficult to separate from the full-length product due to their similar properties.
-
Failed Capping: If uncapped failure sequences are not properly blocked, they can continue to elongate, leading to a heterogeneous mixture of truncated oligonucleotides.
-
Adduct Formation: The negatively charged phosphate (B84403) backbone of oligonucleotides readily attracts cations like sodium (Na+) and potassium (K+). This results in multiple peaks for the same oligonucleotide with different mass-to-charge ratios, complicating data interpretation and reducing the intensity of the desired ion.[1][2][3]
Q2: What are the primary sources of metal adducts in my mass spectrometry data?
Metal adducts are a pervasive issue in oligonucleotide analysis. The primary sources include:
-
Reagents and Solvents: Trace amounts of sodium and potassium salts are often present in solvents and reagents used for synthesis, purification, and LC-MS mobile phases.[2]
-
Glassware: Standard laboratory glassware can be a source of sodium ions.
-
LC System: Metal components within the LC system can contribute to adduct formation. Non-specific adsorption of metal ions to surfaces in the fluidic path is a common problem.[2]
Q3: How can I minimize or eliminate metal adducts in my ESI-MS data?
Several strategies can be employed to reduce adduct formation:
-
Use High-Purity Reagents: Utilize LC-MS grade solvents and high-purity ion-pairing reagents.
-
Optimize Ion-Pairing Reagents: The choice and concentration of the ion-pairing reagent are critical. A common combination is an alkylamine like triethylamine (B128534) (TEA) or hexylamine (B90201) with hexafluoroisopropanol (HFIP).[4][5][6] Optimizing the concentration of these reagents can significantly reduce adducts and improve signal intensity.
-
Acidic Column Washes: Incorporating a brief, low-pH wash (e.g., with 0.1% formic acid) in your LC gradient can help displace metal cations that have adsorbed to the column and fluidic system.[1]
-
Sample Preparation: For offline desalting, ethanol (B145695) precipitation can be effective.
Q4: My signal intensity is low. How can I improve it?
Low signal intensity can be caused by adduct formation, which distributes the ion current among multiple species, or by suboptimal ESI source conditions.
-
Mitigate Adducts: Follow the steps outlined in Q3. Reducing adducts will consolidate the ion signal into the desired protonated molecule, thereby increasing its intensity.
-
Optimize ESI Source Parameters: Systematically optimize parameters such as desolvation temperature, nebulizing gas flow, and in-source collision energy. Higher temperatures can improve desolvation but excessive energy can lead to in-source decay.[7][8][9]
Q5: For MALDI-TOF MS, what is the best way to prepare my sample and matrix?
For MALDI-TOF analysis of oligonucleotides, sample and matrix preparation are crucial for obtaining high-quality spectra.
-
Matrix Selection: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotides.
-
Matrix Additives: The addition of an ammonium (B1175870) salt, such as diammonium hydrogen citrate (B86180), to the matrix can suppress alkali metal adducts and improve signal resolution.[10]
-
Sample Purification: On-probe purification by pre-coating the MALDI target with nitrocellulose can help to reduce contaminants from salts and buffers, improving the signal-to-noise ratio.[11]
Troubleshooting Guides
Issue 1: Multiple Peaks Observed in ESI-MS, Suggesting Adduct Formation
This troubleshooting guide provides a systematic approach to identifying and mitigating adduct formation in your ESI-MS data.
Troubleshooting Workflow for Adduct Formation
Caption: Workflow for troubleshooting adduct formation in ESI-MS.
Quantitative Data Summary: Impact of Mitigation Strategies on Adduct Formation
| Strategy | Observation | Quantitative Impact | Reference |
| No Mitigation | Significant adduct formation observed over time in an IP-RPLC system. | Adduct ions increased from 6% to 63% of the total ion current over an 8-hour period. | [1] |
| Acidic Column Wash | A low-pH regeneration step effectively displaces metal salts. | Maintained the spectral abundance of the target oligonucleotide at >92% with high repeatability over 8 hours. | [1] |
| Ion-Pairing Reagent Optimization | Different alkylamines and counterions affect adduct formation and signal intensity. | N,N-dimethylbutylamine with HFIP provided high MS sensitivity. The choice of reagent can significantly impact the charge state distribution and adduct levels. | [12] |
| High-Purity Reagents | Using lower purity (99%) HFIP resulted in significant potassium adducts compared to higher purity (99.8%) HFIP. | The use of high-purity reagents is crucial for minimizing adducts from mobile phase components. | [2] |
Issue 2: Poor Signal or Unexpected Fragmentation in the Mass Spectrum
This guide addresses issues related to low signal intensity and unexpected fragmentation, which may be due to suboptimal instrument settings rather than inherent instability.
Logical Relationship of MS Parameters and Data Quality
Caption: Impact of ESI source parameters on data quality.
Quantitative Data Summary: Optimization of ESI-MS Source Parameters
| Parameter | Effect of Increasing the Parameter | Recommended Action | Reference |
| In-Source Collision Energy | Reduces alkylamine adducts but can increase in-source fragmentation (e.g., base loss) at higher energies. | Optimize to find a balance where adducts are minimized without inducing significant fragmentation. Start with a low value and gradually increase. | [7][8] |
| Desolvation/Ion Transfer Temperature | Higher temperatures improve desolvation and can reduce adducts, but excessive heat can cause thermal degradation. | Optimize for the specific instrument and oligonucleotide. A range of 250-350°C is often a good starting point. | [7][8][9] |
| Nebulizing Gas Flow | Affects the stability of the electrospray. | Adjust to achieve a stable and consistent signal. | [9] |
Experimental Protocols
Protocol 1: LC-MS Method for Oligonucleotide Analysis with Adduct Mitigation
This protocol is a general starting point for the analysis of 7-deazaguanosine-containing oligonucleotides using ion-pair reversed-phase LC-MS.
-
LC System: An inert UPLC or HPLC system is recommended to minimize metal interactions.
-
Column: Use a column specifically designed for oligonucleotide separations (e.g., C18).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in LC-MS grade water.
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in LC-MS grade methanol (B129727) or acetonitrile (B52724).
-
Gradient: Develop a gradient appropriate for the length and modifications of your oligonucleotide. A typical gradient might run from 10% to 40% B over 10-15 minutes.
-
Adduct Mitigation Step: At the end of each analytical run, incorporate a 1-minute wash step with 0.1% formic acid in water to strip adsorbed metal ions from the column. Re-equilibrate the column with the starting mobile phase conditions before the next injection.[1]
-
MS Detection:
-
Mode: Negative Ion Electrospray Ionization (ESI-).
-
Mass Range: Scan a range that will cover the expected charge states of your oligonucleotide (e.g., m/z 500-2500).
-
Source Parameter Optimization: Follow the guidelines in the troubleshooting section to optimize in-source collision energy and temperatures for your specific instrument and analyte.
-
Protocol 2: MALDI-TOF MS Sample Preparation for Oligonucleotides
This protocol describes a robust method for preparing oligonucleotide samples for MALDI-TOF analysis to enhance signal and reduce adducts.
-
Matrix Solution Preparation:
-
Prepare a solution of 3-Hydroxypicolinic acid (3-HPA) at 10 mg/mL in a 50:50 mixture of acetonitrile and water.
-
To this solution, add diammonium hydrogen citrate to a final concentration of 10 mg/mL. Vortex thoroughly to dissolve.[13]
-
-
Target Plate Preparation (Optional but Recommended):
-
For on-probe purification, apply a thin layer of nitrocellulose to the MALDI target spot and allow it to dry completely.[11]
-
-
Sample Spotting (Dried Droplet Method):
-
Mix your oligonucleotide sample (typically ~1 µM in water) with the matrix solution in a 1:1 ratio.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target.
-
Allow the spot to air dry completely at room temperature before analysis.[13]
-
Protocol 3: Synthesis of 7-Deazaguanosine Phosphoramidite (B1245037)
While the synthesis of phosphoramidites is a complex process typically performed by specialized vendors, the general workflow follows standard phosphoramidite chemistry principles.
Phosphoramidite Synthesis Workflow
Caption: General workflow for phosphoramidite synthesis.
The key step is the phosphitylation of the 3'-hydroxyl group of the appropriately protected 7-deazaguanosine nucleoside. This is typically achieved using a phosphitylating agent under anhydrous conditions, followed by purification via silica (B1680970) gel chromatography.[14][15] Due to the sensitivity of phosphoramidites to moisture and oxidation, all steps must be performed under an inert atmosphere (e.g., argon or nitrogen).
References
- 1. lcms.cz [lcms.cz]
- 2. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimisation of Heated Electrospray Ionisation Parameters to Minimise In‐Source Generated Impurities in the Analysis of Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. twistbioscience.com [twistbioscience.com]
Technical Support Center: Optimizing LC-MS/MS for dPreQ0 Detection
Welcome to the technical support center for the LC-MS/MS analysis of dPreQ₀ (7-cyano-7-deazaguanosine). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the accurate detection and quantification of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is dPreQ₀ and why is it important?
A1: dPreQ₀, or this compound, is a modified deazaguanine nucleoside found in the DNA of certain bacteriophages. These modifications are part of a defense mechanism, protecting the phage genome from host restriction enzymes. Understanding and quantifying dPreQ₀ is crucial for research in virology, epigenetics, and the development of novel therapeutic strategies.
Q2: What are the typical MRM transitions for dPreQ₀ detection?
A2: The most commonly reported multiple reaction monitoring (MRM) transition for dPreQ₀ is the precursor ion m/z of 292.1 to the product ion m/z of 176.1. It is highly recommended to optimize collision energy for this transition on your specific instrument to maximize sensitivity.
Q3: How should I prepare my DNA samples for dPreQ₀ analysis?
A3: DNA must be enzymatically hydrolyzed to its constituent nucleosides before LC-MS/MS analysis. A detailed protocol for this process is provided in the "Experimental Protocols" section of this guide. Proper sample preparation is critical to avoid issues like ion suppression and to ensure accurate quantification.[1]
Q4: What are the best storage conditions for dPreQ₀ samples?
A4: For long-term stability, it is advisable to store DNA samples at -20°C or below to maintain sample integrity. Once hydrolyzed into nucleosides, aqueous solutions should be stored at -80°C to prevent degradation of modified nucleosides. Short-term storage at 4°C can lead to a deterioration in the quality of the DNA.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of dPreQ₀.
Problem 1: No or Low Signal Intensity for dPreQ₀
-
Question: I am not seeing a peak for dPreQ₀, or the signal is very weak. What should I check?
-
Answer:
-
Verify Sample Preparation: Ensure complete enzymatic digestion of your DNA sample. Incomplete hydrolysis will result in a low yield of dPreQ₀ nucleosides. Refer to the detailed "Enzymatic Hydrolysis of dPreQ₀-Modified DNA" protocol below.
-
Check MS Parameters: Confirm that you are using the correct MRM transition (precursor ion 292.1 m/z). The product ion to monitor is 176.1 m/z.
-
Optimize Collision Energy: The optimal collision energy is instrument-dependent. If you are using a generic value, perform a collision energy optimization experiment to maximize the signal for the 292.1 → 176.1 transition. The goal is to find the energy that produces the highest abundance of the product ion for maximum sensitivity.
-
Assess Ion Source Conditions: Ensure your ion source settings (e.g., temperature, gas flows) are appropriate for the analysis of small, polar molecules like nucleosides. Harsh ion source settings can lead to in-source fragmentation and a reduced precursor ion signal.
-
Evaluate Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of dPreQ₀. Consider further sample cleanup or chromatographic optimization to separate dPreQ₀ from interfering matrix components.
-
Problem 2: Poor Peak Shape (Tailing or Broadening)
-
Question: My dPreQ₀ peak is tailing or very broad, which is affecting my integration and quantification. What can I do?
-
Answer:
-
Optimize Chromatography:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of nucleosides. Experiment with small adjustments to the formic acid concentration (or other modifiers) to find the optimal pH for symmetrical peaks.
-
Gradient Slope: A shallow gradient can sometimes help to improve peak shape for closely eluting compounds.
-
Column Choice: Ensure you are using a column suitable for the separation of polar compounds, such as a C18 column with good aqueous stability.
-
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a dilution of your sample to see if the peak shape improves.
-
Investigate Extra-Column Volume: Excessive tubing length or wide-bore connectors between the column and the mass spectrometer can contribute to peak broadening. Ensure your system is configured with minimal dead volume.
-
Rule out Column Contamination: If the peak shape degrades over a series of injections, your column may be contaminated. Flush the column with a strong solvent or consider replacing it.
-
Problem 3: Retention Time Shifts
-
Question: The retention time for my dPreQ₀ peak is inconsistent between injections. What is the cause?
-
Answer:
-
Ensure Column Equilibration: Inadequate equilibration of the column between injections is a common cause of retention time shifts. Ensure your method includes a sufficient equilibration step with the initial mobile phase conditions.
-
Check for Leaks: A leak in the LC system will cause pressure fluctuations and lead to variable retention times. Carefully inspect all fittings and connections.
-
Mobile Phase Consistency: Ensure your mobile phases are well-mixed and have not evaporated, which would alter their composition and affect retention.
-
Stable Column Temperature: Fluctuations in the column oven temperature can cause retention time drift. Verify that your column compartment is maintaining a stable temperature.
-
Quantitative Data Summary
The following table summarizes key LC-MS/MS parameters for the detection of dPreQ₀. Note that optimal values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Notes |
| Precursor Ion (m/z) | 292.1 | [M+H]⁺ |
| Product Ion (m/z) | 176.1 | Corresponds to the 7-cyano-7-deazaguanine base. |
| Collision Energy (CE) | Instrument Dependent | Optimization is crucial for maximizing signal intensity. |
| Ionization Mode | Positive Electrospray (ESI+) | |
| LC Column | C18 Reversed-Phase | e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
Enzymatic Hydrolysis of dPreQ₀-Modified DNA
This protocol describes the digestion of DNA to individual nucleosides for LC-MS/MS analysis.
Materials:
-
Purified DNA sample (e.g., from phage)
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Alkaline Phosphatase
-
Ammonium Acetate buffer (pH 5.3)
-
Ammonium Bicarbonate buffer (pH ~8)
-
LC-MS grade water
Procedure:
-
Denature the DNA sample by heating at 100°C for 3 minutes, followed by rapid cooling on ice.
-
Add 1/10th volume of 0.1 M Ammonium Acetate (pH 5.3) to the denatured DNA.
-
Add Nuclease P1 and incubate at 45°C for 2 hours.
-
Adjust the pH by adding 1/10th volume of 1.0 M Ammonium Bicarbonate.
-
Add Snake Venom Phosphodiesterase and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and incubate at 37°C for 1 hour.
-
The resulting nucleoside mixture can be diluted with LC-MS grade water and is ready for analysis.
Visualizations
Caption: Experimental workflow for dPreQ₀ analysis.
Caption: Troubleshooting low dPreQ₀ signal.
Caption: Proposed fragmentation of dPreQ₀.
References
Nanopore Sequencing Artifacts with Modified Bases: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with Nanopore sequencing of nucleic acids containing modified bases.
Frequently Asked Questions (FAQs)
Q1: What are modified bases and why are they important?
Modified bases are chemical alterations to the standard DNA (A, C, G, T) and RNA (A, C, G, U) nucleotides. These modifications play crucial roles in regulating gene expression, DNA repair, and immune responses. In drug development, understanding these modifications is vital as they can be biomarkers for diseases like cancer and neurological disorders.[1]
Q2: How does Nanopore sequencing detect modified bases?
Nanopore sequencing directly sequences native DNA or RNA molecules without the need for PCR amplification.[2] As a nucleic acid strand passes through a nanopore, it disrupts an ionic current, creating a characteristic electrical signal. Modified bases produce distinct perturbations in this signal compared to their canonical counterparts, allowing for their direct detection.[3]
Q3: Which modified bases can be detected with Nanopore sequencing?
Oxford Nanopore Technologies (ONT) and the research community are continuously expanding the catalog of detectable modified bases. Commonly detected DNA modifications include 5-methylcytosine (B146107) (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), and N6-methyladenine (6mA). For RNA, N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ) are frequently studied.[4][5]
Q4: What are the main sources of artifacts when sequencing modified bases?
Artifacts in modified base sequencing can arise from several sources:
-
Basecalling Errors: The computational process of converting the raw electrical signal into a nucleotide sequence can be a source of errors, especially if the basecalling model has not been trained on the specific modification present in the sample.[6]
-
Homopolymeric Regions: Nanopore sequencing can struggle with long stretches of the same nucleotide (homopolymers), which can lead to insertion or deletion errors.[7]
-
GC-Bias: Reads with very high or low GC content can have a higher error rate.[7]
-
Library Preparation: The methods used to prepare the DNA or RNA for sequencing can introduce biases. For example, PCR amplification can erase epigenetic modifications.[2]
Q5: What is the recommended sequencing depth for accurate modified base detection?
The required sequencing depth can vary depending on the modification of interest and the desired level of accuracy. For whole-genome analysis of 5mC and 5hmC in the human genome, a depth of 20-30x is generally recommended. However, for low-abundance modifications, a higher depth may be necessary to achieve reliable calls.
Troubleshooting Guides
This section provides solutions to common problems encountered during Nanopore sequencing of modified bases.
Issue 1: Low accuracy of modified base calls.
Q: My modified base calls have low accuracy. What are the potential causes and how can I troubleshoot this?
A: Low accuracy in modified base calling can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Verify the Basecalling Model: Ensure you are using the latest and most appropriate basecalling model for your data and the specific modification you are investigating. Oxford Nanopore Technologies regularly releases updated models with improved accuracy. Use a "super accurate" (SUP) model if available, as these generally provide higher accuracy than "high accuracy" (HAC) or "fast" models.[3]
-
Check for Model-Modification Mismatch: Using a basecalling model not trained for a specific modification is a primary source of error.[6] For example, a model trained only for 5mC will not accurately detect 6mA.
-
Assess Sequencing Data Quality: Low-quality sequencing data can lead to inaccurate base and modification calls. Check the quality scores (Q-scores) of your reads. Reads with low Q-scores are more likely to contain errors.
-
Investigate GC-Bias and Homopolymers: Analyze your data for regions with extreme GC content or long homopolymer stretches, as these are known to be challenging for Nanopore sequencing and can lead to increased error rates.[7]
-
Use a Negative Control: If possible, sequence a whole-genome amplified (WGA) version of your sample. WGA removes epigenetic modifications, so any "modified" bases detected in the WGA sample are likely false positives. This can help you estimate the false discovery rate. Note that WGA itself can introduce biases and may require higher sequencing depth for complete genome assembly.[6]
-
Utilize Correction Tools: For systematic errors introduced by modifications, tools like Modpolish can be used to correct the sequence data.[6]
Troubleshooting Workflow for Low Accuracy Modified Base Calls
Caption: Troubleshooting workflow for low accuracy modified base calls.
Issue 2: High number of false-positive modified base calls.
Q: I am observing a high number of false-positive modified base calls. How can I identify and filter these?
A: A high false-positive rate can be particularly problematic for low-abundance modifications. Here are some strategies to address this:
-
Increase the Probability Threshold: Most modified base callers provide a probability score for each call. By increasing the threshold for calling a base as modified, you can reduce the number of false positives, although this may also lead to a decrease in sensitivity (more false negatives).
-
Compare with a Negative Control: As mentioned previously, sequencing a WGA sample can help you to empirically determine a suitable probability threshold that minimizes false positives in your specific dataset.[6]
-
Use Orthogonal Validation Methods: If possible, validate a subset of your findings using an alternative method, such as bisulfite sequencing for 5mC.[8] While bisulfite sequencing has its own biases, high concordance between the two methods can increase confidence in your results.[9]
-
Leverage Multi-tool Comparisons: Different basecalling and modification calling tools may have different error profiles. Comparing the results from multiple tools can help to identify high-confidence calls that are consistent across different algorithms.[10]
Issue 3: Low sequencing yield or poor read quality.
Q: My sequencing run produced a low yield or reads of poor quality. What could be the cause, especially when working with modified DNA?
A: Low yield and poor read quality can be due to a variety of factors, some of which are specific to working with modified nucleic acids.
-
DNA/RNA Quality and Quantity: Ensure that your input DNA or RNA is of high quality and quantity. Use fluorometric methods like Qubit for quantification, as spectrophotometric methods like NanoDrop can overestimate the concentration.[11] The DNA should also be of high molecular weight for long-read sequencing.
-
Library Preparation Issues:
-
Use of PCR: If you are interested in native modifications, it is crucial to use a PCR-free library preparation method. PCR will erase most epigenetic marks.[2]
-
Inefficient Adapter Ligation: Ensure that the adapter ligation step is efficient. Incomplete ligation can lead to a lower number of active pores and reduced yield.
-
-
Flow Cell Health: Always perform a flow cell check before starting your experiment to ensure there are a sufficient number of active pores.
-
Sample-Specific Inhibitors: Some biological samples may contain inhibitors that can affect the sequencing process. Ensure your DNA/RNA extraction method effectively removes these.
Experimental Protocols
Protocol 1: PCR-Free Native DNA Library Preparation using Ligation Sequencing Kit (SQK-LSK114)
This protocol is essential for preserving base modifications for direct detection.
Materials:
-
Ligation Sequencing Kit V14 (SQK-LSK114)[12]
-
1 µg of high molecular weight genomic DNA
-
Nuclease-free water
-
AMPure XP beads
-
Freshly prepared 70% ethanol
-
1.5 ml Eppendorf DNA LoBind tubes
-
Magnetic rack
-
Thermal cycler
Methodology:
-
DNA Repair and End-Prep (35 minutes):
-
Thaw the DNA repair and end-prep reagents on ice.
-
In a 1.5 ml Eppendorf DNA LoBind tube, combine:
-
Input DNA: 1 µg in up to 47 µl
-
Nuclease-free water: to a total volume of 47 µl
-
NEBNext FFPE DNA Repair Buffer: 3.5 µl
-
Ultra II End-prep reaction buffer: 3.5 µl
-
Ultra II End-prep enzyme mix: 3.0 µl
-
-
Mix gently by flicking the tube and spin down.
-
Incubate in a thermal cycler at 20°C for 5 minutes, then 65°C for 5 minutes.
-
Resuspend AMPure XP beads by vortexing. Add 60 µl of resuspended beads to the reaction and mix by flicking.
-
Incubate on a rotator mixer for 5 minutes at room temperature.
-
Pellet the beads on a magnetic rack. Remove and discard the supernatant.
-
Wash the beads twice with 200 µl of freshly prepared 70% ethanol.
-
Allow the pellet to air dry for ~30 seconds. Do not over-dry.
-
Resuspend the pellet in 61 µl of nuclease-free water. Incubate for 2 minutes.
-
Pellet the beads on the magnetic rack and transfer 60 µl of the eluate to a new tube.
-
-
Adapter Ligation and Clean-up (20 minutes):
-
Thaw the Ligation Adapter (LA), Ligation Buffer (LNB), and Quick T4 DNA Ligase on ice.
-
To the 60 µl of end-prepped DNA, add:
-
Ligation Buffer (LNB): 25 µl
-
Quick T4 DNA Ligase: 10 µl
-
Ligation Adapter (LA): 5 µl
-
-
Mix gently by flicking the tube and spin down.
-
Incubate at room temperature for 10 minutes.
-
Add 40 µl of resuspended AMPure XP beads and mix by flicking.
-
Incubate on a rotator mixer for 5 minutes at room temperature.
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads twice with 250 µl of Long Fragment Buffer (LFB).
-
Spin down and remove any residual LFB.
-
Resuspend the pellet in 15 µl of Elution Buffer (EB). Incubate for 10 minutes at room temperature.
-
Pellet the beads on the magnetic rack and transfer 15 µl of the eluate (your prepared library) to a new tube.
-
Experimental Workflow for PCR-Free Library Preparation
Caption: PCR-free library preparation workflow.
Computational Protocols
Protocol 2: Analysis of Modified Bases with modkit
modkit is a versatile tool for processing and summarizing modified base calls from Nanopore sequencing data.[13]
Methodology:
-
Installation:
-
modkit can be installed via bioconda or from the source on GitHub.
-
-
Creating a bedMethyl file:
-
The pileup command in modkit creates a summary of modified and unmodified bases in a bedMethyl format.
-
--cpg: Use this flag to specifically analyze CpG context methylation.
-
The output bedMethyl file will contain information on the number of modified and canonical bases at each position.
-
-
Filtering and adjusting modification calls:
-
The adjust-mods command can be used to filter or adjust modification calls. For example, to remove 5hmC calls and only retain 5mC calls:
-
Protocol 3: Visualization of Modified Bases with methylartist
methylartist is a powerful tool for visualizing Nanopore methylation data.[14][15]
Methodology:
-
Installation:
-
methylartist can be installed via pip or bioconda.
-
-
Creating a methylartist database:
-
First, you need to create a database from your basecalled data (e.g., from Guppy or Dorado).
-
-
Generating locus plots:
-
To visualize methylation patterns at a specific genomic locus:
-
Computational Analysis Workflow
Caption: Computational workflow for modified base analysis.
Data Presentation
Table 1: Performance of Dorado Basecalling Models for Modified Base Detection
| Modification | Context | Basecaller Model | Accuracy (%) | Precision (%) | Recall (%) | F1 Score |
| 5mC | CpG | Dorado v4 (SUP) | 98.15 | - | - | 0.93 |
| 5mC | All | Dorado v4 (SUP) | 97.80 | - | - | - |
| 5hmC | CpG | Dorado v4 (SUP) | 98.15 | - | - | - |
| 5hmC | All | Dorado v4 (SUP) | 97.80 | - | - | - |
| 6mA | All | Dorado v4 (SUP) | 97.60 | - | - | - |
Data is illustrative and compiled from various sources. Actual performance may vary depending on the sample, library preparation, and sequencing conditions. [3] Table 2: Comparison of Library Preparation Methods for Modified Base Sequencing
| Feature | PCR-Free (e.g., Ligation Sequencing) | PCR-Based |
| Preservation of Modifications | Yes | No (Modifications are lost) |
| Input DNA Requirement | Higher (e.g., ~1 µg) | Lower (e.g., 1-10 ng) |
| Potential for Bias | Low (avoids PCR bias) | High (PCR can introduce bias) |
| Read Length | Can generate ultra-long reads | Limited by amplicon size |
| Recommended for | Native modification sequencing | Low-input samples, targeted sequencing |
References
- 1. Nanopore Sequencing: Detecting DNA Methylation [relevantconcentration.com]
- 2. youtube.com [youtube.com]
- 3. epi2me.nanoporetech.com [epi2me.nanoporetech.com]
- 4. nanoporetech.com [nanoporetech.com]
- 5. nanoporetech.com [nanoporetech.com]
- 6. Correcting modification-mediated errors in nanopore sequencing by nucleotide demodification and reference-based correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing DNA with nanopores: Troubles and biases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shedding light on DNA methylation and its clinical implications: the impact of long-read-based nanopore technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a.storyblok.com [a.storyblok.com]
- 10. Frontiers | Modification mapping by nanopore sequencing [frontiersin.org]
- 11. sourcebioscience.com [sourcebioscience.com]
- 12. nanoporetech.com [nanoporetech.com]
- 13. GitHub - nanoporetech/modkit: A bioinformatics tool for working with modified bases [github.com]
- 14. Methylartist: tools for visualizing modified bases from nanopore sequence data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanoporetech.com [nanoporetech.com]
Best practices for handling and storing 7-Cyano-7-deazaguanosine.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 7-Cyano-7-deazaguanosine, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (also known as preQ₀) is a modified nucleoside, a derivative of guanosine. It serves as a key precursor in the biosynthesis of other modified nucleosides, such as queuosine (B110006) (Q) and archaeosine (B114985) (G+), which are found in tRNA and have roles in translation and tRNA stabilization.[1][2] It is also found in bacterial genomic DNA as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀).[1]
2. What are the primary research applications of this compound?
Researchers use this compound to study:
-
The biosynthesis of modified nucleosides in tRNA and DNA.[2][3]
-
Bacterial DNA modification and restriction-modification systems.[1][4]
-
The enzymes involved in its metabolic pathway, such as 7-cyano-7-deazaguanine synthase (QueC).[2][5][6]
-
The development of novel therapeutic agents, as modified nucleosides can have antiviral or anticancer properties.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of the compound. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from supplier information.[7]
4. What personal protective equipment (PPE) should be worn when handling this compound?
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, use a fume hood or wear a dust mask.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Users have reported challenges in dissolving 7-deazaguanine (B613801) compounds.[8] If you are experiencing solubility issues, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Additional Tips for Dissolving the Compound:
-
Start with DMSO: Commercial suppliers often provide this compound as a 10 mM solution in DMSO, indicating it is a reliable solvent.[9]
-
Aqueous Solutions: For cell-based assays, it's often necessary to use aqueous buffers like PBS. While the predicted water solubility is 5.91 mg/mL, empirical testing is recommended.[10]
-
Warming: Gently warming the solution can aid in dissolution, but avoid excessive heat which could lead to degradation.[11]
-
pH: For some compounds, adjusting the pH can improve solubility. You can try a buffer with a slightly acidic pH.[11]
-
Fresh Solutions: It is best practice to prepare solutions fresh for each experiment. If you need to store a stock solution, aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[7]
Issue 2: Suspected Compound Degradation
If you observe a loss of biological activity or unexpected results in your experiments, compound degradation may be a factor.
Potential Causes and Solutions:
-
Improper Storage: Ensure the compound has been stored according to the recommendations (see FAQ 3). Long-term storage at room temperature or in inappropriate solvents can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions. Aliquot the stock solution into smaller, single-use volumes.
-
Contamination: Ensure that your solvent and storage tubes are free from contamination.
-
Instability in Experimental Buffer: The compound may not be stable in your specific experimental buffer over the duration of the experiment. Consider performing a time-course experiment to assess its stability under your assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 307.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 307.26 g/mol = 0.0030726 g = 3.07 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.07 mg of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for up to one year.[7]
Protocol 2: General Workflow for an Enzymatic Assay
This compound is a product of the enzyme 7-cyano-7-deazaguanine synthase (QueC).[2] An assay for this enzyme would involve providing the substrate and necessary co-factors and then detecting the formation of this compound.
Caption: General workflow for a 7-cyano-7-deazaguanine synthase (QueC) assay.
Key Components of the Assay:
-
Enzyme: Purified 7-cyano-7-deazaguanine synthase (QueC).
-
Substrate: 7-carboxy-7-deazaguanine (B3361655) (CDG).
-
Co-factors: ATP and a source of ammonia.[5]
-
Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., pH 9.5 for Geobacillus kaustophilus QueC).[10]
-
Detection Method: A sensitive analytical method such as HPLC-MS is typically used to separate and quantify the product, this compound.[4]
Biosynthetic Pathway
The biosynthesis of this compound (preQ₀) from GTP is a multi-step enzymatic process.
Caption: Biosynthetic pathway of this compound from GTP.
This pathway involves four key enzymes: FolE (GTP cyclohydrolase I), QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase), QueE (7-carboxy-7-deazaguanine synthase), and QueC (7-cyano-7-deazaguanine synthase).[1][3]
References
- 1. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitrile-Forming Enzyme 7-Cyano-7-Deazaguanine Synthase from Geobacillus kaustophilus: A Reverse Nitrilase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. tebubio.com [tebubio.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
Avoiding degradation of 7-deazaguanine-modified DNA during extraction.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-deazaguanine-modified DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid degradation and ensure the integrity of your modified DNA during extraction.
Frequently Asked Questions (FAQs)
Q1: How stable is 7-deazaguanine-modified DNA compared to unmodified DNA?
A1: DNA containing 7-deazaguanine (B613801) modifications is generally considered to be as stable or even more stable than unmodified DNA under many conditions. The substitution of nitrogen at position 7 with a carbon atom can alter the electronic properties of the purine (B94841) ring system, which in some contexts, enhances stability. For instance, 7-deazaguanine-modified DNA has shown increased stability in mass spectrometry applications.
Q2: What are the primary causes of degradation for 7-deazaguanine-modified DNA during extraction?
A2: While 7-deazaguanine itself is stable, the DNA molecule as a whole is susceptible to degradation from several factors during extraction. These include:
-
Enzymatic Degradation: Nucleases (DNases) present in the cell lysate can rapidly degrade DNA.
-
Acidic Conditions: Low pH can lead to depurination, which is the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar.[1][2][3] DNA is particularly susceptible to depurination at pH 5 or lower.[4]
-
Mechanical Shearing: Vigorous physical disruption, such as excessive vortexing or sonication, can break the DNA into smaller fragments.
-
Oxidative Damage: Reactive oxygen species can cause damage to DNA bases.[2]
Q3: Can standard DNA extraction kits be used for 7-deazaguanine-modified DNA?
A3: Yes, in most cases, standard high-quality DNA extraction kits (e.g., column-based or magnetic bead-based) are suitable for isolating 7-deazaguanine-modified DNA. However, it is crucial to follow protocols that emphasize gentle lysis and handling to minimize mechanical shearing and to ensure complete inactivation of nucleases. For particularly sensitive applications, protocols optimized for high molecular weight DNA are recommended.
Q4: How should I store my 7-deazaguanine-modified DNA samples before and after extraction?
A4: Proper storage is critical to prevent degradation.
-
Before Extraction: Tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C or in a DNA stabilizing reagent.[5] Avoid repeated freeze-thaw cycles.[5]
-
After Extraction: Purified DNA should be stored at -20°C or -80°C in a suitable buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[6] Storing DNA in water for long periods is not recommended as it can be more susceptible to degradation.[6]
Troubleshooting Guide
Low DNA Yield
Problem: I am getting a low yield of 7-deazaguanine-modified DNA.
| Potential Cause | Solution |
| Incomplete Cell Lysis | Optimize the lysis step. Ensure the lysis buffer is appropriate for your sample type and that incubation times and temperatures are optimal. For difficult-to-lyse samples, consider incorporating an enzymatic digestion step (e.g., with lysozyme (B549824) for bacteria or lyticase for yeast) prior to the main lysis buffer.[7][8] |
| Insufficient Starting Material | Increase the amount of starting material if possible. If the sample is limited, consider methods designed for low-input DNA extraction.[9] |
| DNA Loss During Precipitation | If using an alcohol precipitation method, ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used and that the incubation is sufficient to precipitate the DNA. A co-precipitant like glycogen (B147801) can help visualize the pellet. |
| Inefficient Binding to Column/Beads | Ensure the buffer conditions (e.g., salt and pH) are optimal for DNA binding to the silica (B1680970) membrane or magnetic beads. This is particularly important when using commercial kits. |
DNA Degradation
Problem: My extracted 7-deazaguanine-modified DNA appears degraded (e.g., smeared on an agarose (B213101) gel).
| Potential Cause | Solution |
| Nuclease Activity | Work quickly and keep samples on ice.[7] Use a lysis buffer containing strong denaturants and a chelating agent like EDTA to inactivate nucleases.[10] Ensure Proteinase K is active and used at the recommended concentration to digest proteins, including nucleases.[11] |
| Mechanical Shearing | Avoid vigorous vortexing or sonication. Mix gently by inversion. Use wide-bore pipette tips when handling high molecular weight DNA.[12] |
| Acidic pH Exposure (Depurination) | Ensure all buffers used during the extraction process have a neutral to slightly alkaline pH (pH 7.0-8.5).[4] Avoid acidic conditions which can cause depurination.[3] |
| Improper Sample Storage | Store initial samples at -80°C and avoid repeated freeze-thaw cycles.[5] Store purified DNA in a buffered solution (e.g., TE buffer) at -20°C or -80°C.[6] |
Poor DNA Purity
Problem: My 7-deazaguanine-modified DNA has a low A260/A280 or A260/A230 ratio.
| Potential Cause | Solution |
| Protein Contamination (Low A260/A280) | Ensure complete digestion with Proteinase K. If using phenol-chloroform extraction, ensure a clean separation of the aqueous phase. For column-based methods, ensure the column is not overloaded.[9] |
| RNA Contamination (Affects A260) | Treat the lysate with RNase A to remove RNA. Ensure the RNase A is active and incubated for a sufficient amount of time. |
| Salt or Ethanol Carryover (Low A260/A230) | During column-based purification, ensure the wash steps are performed correctly to remove salts. After alcohol precipitation, wash the DNA pellet with 70% ethanol to remove residual salts. Ensure all ethanol has evaporated before resuspending the DNA.[9] |
Experimental Protocols
Protocol: Gentle Extraction of 7-Deazaguanine-Modified DNA from Bacterial Cells
This protocol is designed to minimize mechanical and chemical stress on the DNA.
Materials:
-
Cell Pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% SDS
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
Procedure:
-
Cell Lysis:
-
Resuspend the bacterial cell pellet in 500 µL of Lysis Buffer.
-
Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-2 hours with gentle mixing every 30 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol.
-
Mix gently by inverting the tube for 5-10 minutes. Do not vortex.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.
-
-
Chloroform Extraction:
-
Add an equal volume (500 µL) of chloroform:isoamyl alcohol.
-
Mix gently by inverting the tube for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10 volume of 3 M Sodium Acetate (pH 5.2).
-
Add an equal volume of ice-cold 100% isopropanol.
-
Mix gently by inverting the tube until the DNA precipitates.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of TE buffer. This may require incubation at 37°C for several hours.[13]
-
Visualizations
Caption: Gentle DNA Extraction Workflow.
Caption: Troubleshooting Logic Diagram.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 5. neb.com [neb.com]
- 6. willowfort.co.uk [willowfort.co.uk]
- 7. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 8. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 9. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 10. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 11. DNA Extraction & Human PCR Troubleshooting Guide [edvotek.com]
- 12. nanoporetech.com [nanoporetech.com]
- 13. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving Transformation Efficiency with 7-Deazaguanine-Modified Plasmids
Welcome to the technical support center for utilizing 7-deazaguanine-modified plasmids to enhance transformation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to this powerful technique.
FAQs: Frequently Asked Questions
Q1: What is a 7-deazaguanine-modified plasmid?
A1: A 7-deazaguanine-modified plasmid is a plasmid in which guanine (B1146940) bases at specific locations are replaced by a synthetic analog called 7-deazaguanine (B613801) or its derivatives (e.g., 2′-deoxy-7-cyano-7-deazaguanosine (dPreQ0), 2′-deoxy-7-amido-7-deazaguanosine (dADG)).[1] This modification is achieved enzymatically and can alter the plasmid's susceptibility to host cell defense mechanisms.
Q2: How does 7-deazaguanine modification improve transformation efficiency?
A2: The primary mechanism by which 7-deazaguanine modification enhances transformation efficiency is by protecting the plasmid DNA from degradation by the host bacterium's restriction-modification (R-M) systems.[2][3][4][5][6] Many bacteria possess restriction enzymes that recognize and cleave specific DNA sequences, effectively destroying foreign DNA. The presence of 7-deazaguanine at or near these recognition sites can prevent the restriction enzyme from binding and cutting the plasmid, thus increasing the number of viable plasmids that can be successfully transformed and established within the host cell.[3]
Q3: What are the key enzymes involved in creating 7-deazaguanine-modified plasmids?
A3: The in vitro or in vivo modification of plasmids with 7-deazaguanine derivatives involves a series of enzymes. Key enzymes include those in the queuosine (B110006) biosynthesis pathway, which produces the precursor 7-cyano-7-deazaguanine (preQ₀).[1][2][4] The incorporation of this precursor into DNA is catalyzed by a DNA transglycosylase, such as DpdA.[1][7] Further modifications can be introduced by other enzymes like DpdC, which converts preQ₀-modified DNA to ADG-modified DNA.[1]
Q4: In which types of organisms is this technique most beneficial?
A4: This technique is particularly advantageous when transforming bacterial strains with robust and well-characterized restriction-modification systems. These are common in a wide range of bacteria and can be a significant barrier to introducing foreign DNA. The benefits would be most pronounced in strains where low transformation efficiency is a persistent issue due to plasmid degradation.
Q5: Can 7-deazaguanine modification affect plasmid replication or gene expression?
A5: Current research suggests that the primary role of these modifications is to evade restriction systems. While extensive studies on the direct impact on replication and transcription of modified plasmids are ongoing, the successful propagation and expression of genes from these plasmids in various studies indicate that these processes are not significantly hampered. The modifications are designed to be "silent" in terms of genetic information while providing protection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no colonies after transformation with modified plasmid | 1. Inefficient plasmid modification: The enzymatic modification reaction may not have been successful. 2. Low competency of cells: The competent cells may have low transformation efficiency. 3. Incorrect antibiotic concentration: The antibiotic concentration in the selection plates may be too high or the antibiotic may be degraded. 4. Plasmid DNA is toxic to the host: The gene product of the plasmid might be toxic to the bacterial cells. | 1. Verify the activity of the modification enzymes and optimize the reaction conditions (enzyme concentration, incubation time, temperature). Confirm modification using restriction digest analysis with an enzyme sensitive to the modification. 2. Prepare fresh competent cells or use a commercially available high-efficiency strain. Perform a control transformation with a known, unmodified plasmid to check cell competency. 3. Use the correct antibiotic concentration as recommended for the specific plasmid and host strain. Prepare fresh antibiotic stock solutions and plates.[8][9][10] 4. Try incubating the plates at a lower temperature (e.g., 30°C) to reduce the expression of the potentially toxic gene. |
| High number of satellite colonies | Depletion of antibiotic: The antibiotic in the agar (B569324) has been depleted in the area surrounding a resistant colony, allowing non-transformed cells to grow. | Plate a lower density of transformed cells. Ensure the antibiotic concentration is correct and that the plates are not over-incubated. |
| Transformation efficiency is not significantly higher than with unmodified plasmid | 1. Host strain lacks a relevant restriction system: The host bacterium may not have a restriction system that targets the sequences present in your plasmid. 2. Modification does not protect against the specific restriction enzymes of the host: The 7-deazaguanine modification may not be effective against all types of restriction enzymes. | 1. Verify the genotype of your host strain to confirm the presence of restriction-modification systems. 2. Research the specific restriction enzymes present in your host strain and their sensitivity to 7-deazaguanine modifications. It may be necessary to use a different host strain or a different modification strategy. |
| Inconsistent transformation results | 1. Variability in plasmid modification: The efficiency of the in vitro modification reaction may vary between batches. 2. Inconsistent competent cell preparation: The competency of your cells can vary significantly between preparations. | 1. Standardize the plasmid modification protocol and quantify the extent of modification if possible. 2. Use a standardized protocol for preparing competent cells or use a single batch of commercially available competent cells for a series of experiments. |
Data Presentation: Transformation Efficiency
The following table summarizes the quantitative impact of 7-deazaguanine modification on plasmid transformation efficiency as reported in the literature.
| Plasmid Modification | Host Strain | Transformation Efficiency Improvement | Reference |
| dADG-modified plasmid | Salmonella enterica serovar Montevideo (with Dpd R-M system) | Significantly higher than unmodified plasmid | [2] |
| Plasmid modified with a putative Type I methyltransferase system | Lactococcus lactis IO-1 | 7-fold increase | [11] |
Experimental Protocols
Detailed Methodology 1: In Vitro Enzymatic Modification of Plasmids with 7-cyano-7-deazaguanine (preQ₀)
This protocol is a generalized procedure based on the enzymatic activities described in the literature.[1] Researchers should optimize the conditions for their specific plasmid and enzymes.
Materials:
-
Purified plasmid DNA (e.g., pUC19)
-
Purified DpdA and DpdB enzymes
-
preQ₀ (7-cyano-7-deazaguanine)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
Plasmid DNA (1 µg)
-
10x Reaction Buffer (5 µL)
-
preQ₀ (to a final concentration of 100 µM)
-
DpdA enzyme (optimized amount)
-
DpdB enzyme (optimized amount)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Enzyme Inactivation: Heat-inactivate the enzymes by incubating the reaction at 65°C for 20 minutes.
-
Purification: Purify the modified plasmid DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified modified plasmid using a spectrophotometer or fluorometer.
-
Verification (Optional): To confirm the modification, perform a restriction digest with an enzyme whose recognition site should be protected by the 7-deazaguanine modification. Run the digested and undigested plasmid on an agarose (B213101) gel. A lack of cleavage in the modified plasmid compared to the unmodified control indicates successful modification.
Detailed Methodology 2: Transformation of Competent E. coli with Modified Plasmids (Heat Shock Method)
This is a standard protocol for heat shock transformation.
Materials:
-
7-deazaguanine-modified plasmid DNA
-
Unmodified control plasmid DNA
-
High-efficiency competent E. coli cells (e.g., DH5α)
-
SOC outgrowth medium
-
LB agar plates containing the appropriate antibiotic
Procedure:
-
Thawing Competent Cells: Thaw a 50 µL aliquot of competent cells on ice for 10-15 minutes.
-
Adding Plasmid DNA: Add 1-5 µL of the purified modified plasmid DNA (typically 1-10 ng) to the thawed competent cells. Gently mix by flicking the tube. For a negative control, use an equal volume of sterile water. For a positive control, use a known concentration of an unmodified plasmid.
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Do not shake the tube.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 950 µL of pre-warmed (37°C) SOC medium to the tube.
-
Incubation: Incubate the tube at 37°C for 1 hour with shaking (225-250 rpm).
-
Plating: Spread 100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
Incubation: Incubate the plate overnight at 37°C.
-
Analysis: The following day, count the number of colonies on each plate to determine the transformation efficiency (Colony Forming Units per microgram of DNA).
Visualizations
Caption: Biosynthesis and plasmid incorporation of 7-deazaguanine derivatives.
Caption: Experimental workflow for improving transformation efficiency.
Caption: Troubleshooting logic for low transformation efficiency.
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel genomic island modifies DNA with 7-deazaguanine derivatives [dspace.mit.edu]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 9. intactgenomics.com [intactgenomics.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Reconstitution of the Dpd DNA Modification System
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low yields in the in vitro reconstitution of the bacterial Dpd DNA modification system. The Dpd system, involving the core proteins DpdA, DpdB, and DpdC, catalyzes the substitution of guanine (B1146940) in DNA with 7-deazaguanine (B613801) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for the in vitro Dpd modification reaction?
The successful in vitro reconstitution of the Dpd system requires the following components:
-
DpdA protein: The transglycosylase that inserts the preQ₀ base into the DNA.
-
DpdB protein: An ATPase that provides the energy for the DpdA-mediated reaction.
-
DpdC protein: The enzyme that converts the initial dPreQ₀ modification to dADG.
-
DNA Substrate: The DNA molecule to be modified. Both supercoiled and linear DNA are effective substrates.[1]
-
preQ₀ (7-cyano-7-deazaguanine): The precursor base that is inserted into the DNA.
-
ATP (Adenosine Triphosphate): Essential for the ATPase activity of DpdB.[1]
-
Reaction Buffer: To maintain optimal pH and provide necessary ions.
Q2: What is the sequence of events in the Dpd modification reaction?
The modification occurs in a two-step process:
-
dPreQ₀ Insertion: DpdA and DpdB work together to excise a guanine base from the DNA and insert the preQ₀ base in its place. This reaction is strictly dependent on the hydrolysis of ATP by DpdB.[1][2]
-
dADG Conversion: DpdC acts independently of DpdA and DpdB to convert the newly inserted dPreQ₀-modified DNA into dADG (2'-deoxy-7-amido-7-deazaguanosine) modified DNA.[1][2]
Q3: Can I perform the reaction with only DpdA or DpdB?
No. For the initial modification step (preQ₀ insertion), both DpdA and DpdB must be present in the reaction. Neither DpdA nor DpdB alone can catalyze this reaction.[1]
Q4: Is the ATPase activity of DpdB essential?
Yes, the transglycosylation reaction is dependent on the hydrolysis of ATP to ADP and Pi by DpdB.[1] The presence of DNA and the DpdA-DNA complex enhances the ATPase activity of DpdB.[3]
Q5: What is the optimal pH for the reaction?
The optimal enzymatic activity for the Dpd system has been observed at a pH of approximately 7.1.[1]
Troubleshooting Guide for Low Yields
Low yields in the in vitro reconstitution can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Very Low or No DNA Modification
This is often due to an issue with one of the core components of the reaction.
Troubleshooting Workflow
References
Technical Support Center: Enhancing the Stability of 7-Deazaguanine-Containing Nucleic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 7-deazaguanine-containing nucleic acids. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaguanine (B613801) and why is it used in nucleic acids?
7-deazaguanine is a modified nucleobase where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This modification is introduced into synthetic oligonucleotides to alter their structural and functional properties. A primary reason for its use is to disrupt the formation of G-quadruplex structures, which require Hoogsteen hydrogen bonds involving the N7 position of guanine (B1146940).[1] Additionally, it can be used to probe DNA-protein interactions and to enhance nuclease resistance.
Q2: How does 7-deazaguanine substitution affect the stability of a DNA duplex?
The substitution of guanine with 7-deazaguanine can have a variable effect on DNA duplex stability, often leading to a slight decrease in the melting temperature (T_m). This destabilization is attributed to alterations in the electronic properties of the base and changes in hydration and cation binding in the major groove.[2] However, the overall stability is sequence-dependent and can be influenced by other modifications.
Q3: Can 7-deazaguanine modification increase the stability of nucleic acids?
Yes, in specific contexts. The primary way 7-deazaguanine enhances stability is by increasing resistance to nuclease degradation.[3] While it can slightly destabilize a standard DNA duplex, it prevents the formation of G-quadruplexes, which can sometimes be a source of instability or unwanted secondary structures in a given application. Furthermore, additional modifications to the 7-deazaguanine base itself can lead to increased duplex stability.
Q4: Are there any known issues with using 7-deaza-dGTP in PCR?
While 7-deaza-dGTP is beneficial for amplifying GC-rich regions by reducing the formation of secondary structures, it can sometimes lead to a shift in the mobility of the PCR product on a gel.[4] It is also important to optimize the ratio of 7-deaza-dGTP to dGTP, as a complete substitution may not always be optimal for polymerase efficiency.
Troubleshooting Guides
Issue 1: Reduced Thermal Stability (Lower T_m) of 7-Deazaguanine-Containing Duplexes
Symptoms:
-
Lower than expected melting temperature (T_m) in UV thermal melt experiments.
-
Reduced hybridization efficiency at standard temperatures.
Possible Causes:
-
Inherent destabilizing effect of a single 7-deazaguanine substitution.
-
Alteration of major groove hydration and cation binding.[2]
-
Sequence context amplifying the destabilizing effect.
Solutions:
-
Introduce stabilizing modifications: Incorporate modifications known to increase duplex stability, such as locked nucleic acids (LNAs) or 2'-O-methyl RNA bases, in neighboring positions.
-
Modify the 7-deazaguanine base: If synthesizing custom phosphoramidites, consider adding stabilizing moieties at the 7-position, such as a propynyl (B12738560) group.
-
Optimize buffer conditions: Increase the salt concentration (e.g., NaCl or KCl) in the hybridization buffer to screen the negative charges of the phosphate (B84403) backbone and stabilize the duplex.
-
Adjust experimental temperatures: Lower the temperature for hybridization-based assays to accommodate the lower T_m.
Issue 2: Unexpected Results in G-Quadruplex Folding Assays
Symptoms:
-
Absence of a characteristic G-quadruplex signature in Circular Dichroism (CD) spectroscopy (e.g., lack of a positive peak around 264 nm for parallel G-quadruplexes or 295 nm for antiparallel G-quadruplexes).
-
Failure to observe a stable, compact structure in gel mobility shift assays.
Possible Causes:
-
The 7-deazaguanine modification successfully prevented G-quadruplex formation as intended.
-
Incorrect buffer conditions for G-quadruplex folding (e.g., absence of necessary cations like K⁺ or Na⁺).
Solutions:
-
Confirm experimental design: The absence of G-quadruplex formation is the expected outcome when all guanines involved in the G-tetrads are replaced with 7-deazaguanine.
-
Use as a negative control: Employ the 7-deazaguanine-modified oligonucleotide as a negative control to confirm that the observed structure in the unmodified sequence is indeed a G-quadruplex.
-
Review buffer composition: Ensure the presence of at least 100 mM K⁺ or Na⁺, which are essential for G-quadruplex stabilization.
Issue 3: Low Yield or Inefficient Incorporation During Oligonucleotide Synthesis
Symptoms:
-
Low final yield of the full-length oligonucleotide.
-
Presence of significant truncation products in HPLC or PAGE analysis.
Possible Causes:
-
Suboptimal coupling efficiency of the 7-deazaguanine phosphoramidite (B1245037).
-
Degradation of the phosphoramidite due to moisture.
-
Steric hindrance if the 7-deazaguanine has bulky modifications.
Solutions:
-
Ensure anhydrous conditions: Use fresh, anhydrous acetonitrile (B52724) for phosphoramidite dissolution and synthesis.
-
Optimize coupling time: Increase the coupling time for the 7-deazaguanine phosphoramidite to ensure complete reaction.
-
Use a stronger activator: Consider using a more potent activator, such as 5-(ethylthio)-1H-tetrazole (ETT), for the coupling step.
-
Check phosphoramidite quality: Use freshly prepared or properly stored 7-deazaguanine phosphoramidite.
Data Presentation
Table 1: Effect of 7-Deazaguanine Substitution on DNA Duplex Thermal Stability (T_m)
| Sequence Context | Modification | ΔT_m (°C) per modification | Reference Conditions |
| CGCGG CGCGCG | Single G to 7-deaza-G | -1.0 to -1.5 | 100 mM NaCl |
| Self-complementary dodecamer | All G's to 7-deaza-G | -5.9 | 100 mM NaCl, 20 mM KH₂PO₄, pH 7.5 |
| Hairpin with T₄ loop | Single G to 7-deaza-G in stem | -4.7 | 10 mM Sodium Phosphate, pH 7.0 |
Note: ΔT_m values are approximate and can vary based on the specific sequence, buffer conditions, and concentration.
Experimental Protocols
Protocol 1: Nuclease Resistance Assay
This protocol assesses the stability of 7-deazaguanine-containing oligonucleotides against exonuclease degradation.
Materials:
-
5'-radiolabeled or fluorescently labeled oligonucleotide (control and 7-deazaguanine-modified)
-
Snake venom phosphodiesterase (SVPD) or Calf spleen phosphodiesterase (for 3' and 5' exonuclease activity, respectively)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂)
-
Stop solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Denaturing polyacrylamide gel (15-20%)
-
Phosphorimager or fluorescence scanner
Methodology:
-
Prepare a reaction mix containing the labeled oligonucleotide at a final concentration of ~1 µM in the reaction buffer.
-
Pre-incubate the reaction mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the exonuclease (e.g., 0.01 units/µL of SVPD).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction for each aliquot by adding an equal volume of stop solution and placing it on ice.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the degradation products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner and quantify the amount of full-length oligonucleotide remaining at each time point.
Protocol 2: Solid-Phase Synthesis of 7-Deazaguanine-Containing Oligonucleotides
This protocol outlines the general steps for incorporating a 7-deazaguanine phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, T)
-
7-Deazaguanine phosphoramidite
-
Activator solution (e.g., DCI or ETT)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Methodology:
-
Preparation: Dissolve the 7-deazaguanine phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration. Install it on a designated port on the DNA synthesizer.
-
Synthesis Cycle: The standard synthesis cycle is followed for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing chain.
-
Coupling: Activation of the incoming phosphoramidite (including the 7-deazaguanine phosphoramidite) and its coupling to the 5'-hydroxyl of the growing chain. For 7-deazaguanine, the coupling time may be extended by 1.5-2 times the standard duration to ensure high efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified using methods such as HPLC or PAGE to isolate the full-length product.
Visualizations
Caption: Experimental workflow for synthesis and stability analysis.
Caption: Troubleshooting logic for common issues.
References
Minimizing fragmentation of 7-deazaguanosine-containing oligonucleotides during analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the fragmentation of 7-deazaguanosine-containing oligonucleotides during analysis.
Introduction to 7-Deazaguanosine (B17050) Stability
Oligonucleotides containing 7-deazaguanosine exhibit increased stability compared to those with standard guanosine (B1672433), particularly under mass spectrometry (MS) conditions. The substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon-hydrogen group fundamentally alters the chemical properties of the nucleobase. This modification prevents the facile depurination that is a common fragmentation pathway for guanosine, especially under acidic conditions or during gas-phase analysis.[1] Depurination involves the hydrolytic cleavage of the β-N-glycosidic bond, leading to the loss of the guanine (B1146940) base and the formation of an unstable apurinic site, which can result in strand cleavage.[1] By eliminating the N7 position, a primary site for protonation that initiates depurination, 7-deazaguanosine-containing oligonucleotides are more resistant to this mode of degradation.
While this inherent stability is a significant advantage, fragmentation of the phosphodiester backbone and other degradation pathways can still occur, particularly during electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) analysis. Careful optimization of experimental parameters is therefore crucial to ensure the integrity of the oligonucleotide during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is 7-deazaguanosine used in oligonucleotides?
A1: 7-Deazaguanosine is incorporated into oligonucleotides to increase their stability against degradation. The replacement of the N7 nitrogen with a C-H group prevents depurination, a major fragmentation pathway for natural guanosine, especially in the acidic environment of some analytical techniques.[1] This enhanced stability is particularly beneficial for applications requiring robust oligonucleotides, such as in drug development and diagnostics.
Q2: What is the primary cause of fragmentation in 7-deazaguanosine-containing oligonucleotides during MS analysis?
A2: While depurination is significantly reduced, the primary cause of fragmentation shifts to cleavage of the phosphodiester backbone. This can occur through several mechanisms, including:
-
In-source decay/fragmentation: Fragmentation that occurs in the ionization source of the mass spectrometer due to high temperatures or energetic collisions.
-
Collision-Induced Dissociation (CID): Intentional fragmentation in the collision cell of a tandem mass spectrometer for sequencing and structural analysis. Multiply-charged RNA and DNA anions have a low critical energy of dissociation and can readily undergo fragmentation.[2]
-
Adduct Formation: The formation of adducts with alkali metals (e.g., Na+, K+) can increase spectral complexity and, in some cases, promote fragmentation.[3][4][5][6]
Q3: How can I minimize in-source fragmentation?
A3: In-source fragmentation can be minimized by optimizing the ESI source conditions. Key parameters to adjust include:
-
Cone Voltage/Fragmentor Voltage: Lowering this voltage reduces the energy imparted to the ions as they enter the mass spectrometer, thus minimizing unwanted fragmentation.
-
Source Temperature: Using the lowest temperature that still allows for efficient desolvation can prevent thermal degradation of the oligonucleotides.
-
Nebulizing Gas Flow: Optimizing the gas flow can aid in gentle desolvation without excessive energization of the ions.
Q4: What are the best practices for sample preparation to minimize fragmentation?
A4: Proper sample preparation is critical. Key considerations include:
-
Desalting: Oligonucleotide samples should be thoroughly desalted to prevent the formation of metal adducts, which can complicate mass spectra and potentially induce fragmentation. Techniques like precipitation or the use of desalting columns are effective.[7]
-
pH Control: Maintaining a neutral or slightly basic pH can help to preserve the integrity of the phosphodiester backbone.
-
Solvent Choice: Using high-purity solvents (e.g., LC-MS grade) is essential to avoid contaminants that can form adducts or interfere with ionization.
Q5: Are there specific mass spectrometry techniques that are better suited for analyzing these modified oligonucleotides?
A5: "Soft" ionization and fragmentation techniques are generally preferred.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for oligonucleotides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Fragmentation in Full Scan MS | High cone/fragmentor voltage. | Gradually decrease the cone/fragmentor voltage until the intact molecular ion is the most abundant species. |
| High source temperature. | Reduce the source temperature in increments of 10-20°C, ensuring efficient desolvation is maintained. | |
| In-source decay. | Optimize ESI source parameters for "softer" ionization. Consider using a different matrix for MALDI-TOF MS that is less "hot". | |
| Multiple Adduct Peaks (e.g., +22 Da, +38 Da) | Contamination with sodium (Na+) or potassium (K+) salts. | Thoroughly desalt the oligonucleotide sample using appropriate methods (e.g., ethanol (B145695) precipitation with ammonium (B1175870) acetate, size-exclusion chromatography).[7] Use high-purity, fresh solvents for sample preparation and LC-MS mobile phases.[6] |
| Leaching from glassware or LC system components. | Use polypropylene (B1209903) tubes and vials. Dedicate an LC system for oligonucleotide analysis to minimize salt contamination.[3] Periodically flush the LC system with a chelating agent like EDTA. | |
| Poor Signal Intensity | Inefficient ionization. | Optimize the composition of the ESI spray solvent. The addition of a small amount of a volatile organic base (e.g., triethylamine) can improve ionization in negative mode. |
| Signal suppression due to adduct formation. | Address salt contamination as described above. The presence of multiple adducts can distribute the ion current, reducing the intensity of the desired molecular ion.[6] | |
| Non-specific Backbone Cleavage in MS/MS | High collision energy in CID. | Optimize the collision energy to achieve sufficient fragmentation for sequencing without excessive generation of internal fragments and neutral losses. |
| Use of harsh fragmentation techniques. | If available, utilize alternative fragmentation methods like ETD, NETD, or lqCID, which often produce cleaner fragmentation patterns for oligonucleotides.[2] | |
| Presence of n-1, n-2, etc. Peaks | Incomplete synthesis or degradation during synthesis/purification. | This is a sample quality issue, not an analytical artifact. Review the synthesis and purification protocols. Mass spectrometry is correctly identifying these synthesis-related impurities. |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
This protocol describes the desalting of an oligonucleotide sample using ethanol precipitation, a common and effective method.
Materials:
-
Oligonucleotide sample
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge
-
Polypropylene microcentrifuge tubes
Methodology:
-
In a polypropylene microcentrifuge tube, dissolve the oligonucleotide sample in nuclease-free water to a concentration of approximately 1 mg/mL.
-
Add 1/10th volume of 3 M NaOAc, pH 5.2, to the oligonucleotide solution and mix gently.
-
Add 3 volumes of ice-cold 100% ethanol. Mix thoroughly by inverting the tube several times.
-
Incubate the mixture at -20°C for at least 1 hour (or overnight for very dilute samples) to precipitate the oligonucleotide.
-
Centrifuge the sample at >12,000 x g for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the pellet in an appropriate volume of LC-MS grade water or a suitable buffer for analysis.
Protocol 2: ESI-MS Analysis of 7-Deazaguanosine-Containing Oligonucleotides
This protocol provides a starting point for the analysis of intact 7-deazaguanosine-containing oligonucleotides using a quadrupole time-of-flight (Q-TOF) mass spectrometer. Parameters should be optimized for the specific instrument and oligonucleotide.
Instrumentation:
-
LC system coupled to a Q-TOF mass spectrometer with an ESI source.
LC Conditions (for online analysis):
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 10 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM TEA, 400 mM HFIP in methanol.
-
Gradient: A suitable gradient to elute the oligonucleotide of interest.
-
Flow Rate: As recommended for the column.
-
Column Temperature: 50-60°C.
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Cone/Fragmentor Voltage: 20 - 40 V (start low and increase if needed for desolvation).
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 300 - 400°C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Mass Range: m/z 400 - 2000 (adjust based on expected charge states).
Visualizations
Caption: Mechanism of guanosine depurination and its prevention by 7-deazaguanosine substitution.
Caption: General experimental workflow for the LC-MS analysis of oligonucleotides.
References
- 1. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. casss.org [casss.org]
- 4. waters.com [waters.com]
- 5. casss.org [casss.org]
- 6. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desalting of oligonucleotides through precipitation for mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to Increase the Yield of 7-Cyano-7-deazaguanine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Cyano-7-deazaguanine (preQ₀). The information is presented in a practical question-and-answer format to directly assist researchers in optimizing their experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-Cyano-7-deazaguanine, providing potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TC-001 | Low or no product yield after the condensation reaction. | 1. Poor solubility of the starting pyrimidine (B1678525): 2,4-diamino-6-hydroxypyrimidine (B22253) has low solubility in many organic solvents. 2. Incorrect pH of the reaction mixture: The cyclization reaction is pH-sensitive. 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or lead to side products at higher temperatures. 4. Inactive chloroacetaldehyde (B151913) reagent: The reagent can degrade over time. | 1. Employ a protection strategy: Use a Boc (tert-butyloxycarbonyl) protecting group to increase the solubility of the pyrimidine precursor in organic solvents. 2. Optimize pH: Maintain the pH of the reaction mixture between 4 and 5 using an acetate (B1210297) buffer (e.g., aqueous sodium acetate). 3. Adjust temperature: A common starting point is 50°C. If the reaction is slow, consider a modest increase to 60-70°C while monitoring for side product formation. 4. Use fresh or purified reagent: Ensure the chloroacetaldehyde solution is freshly prepared or has been properly stored. |
| TC-002 | Formation of multiple unidentified side products observed by TLC or LC-MS. | 1. Reaction temperature is too high: Excessive heat can lead to polymerization or degradation of reactants and products. 2. Incorrect stoichiometry of reactants: An excess of either the pyrimidine or the aldehyde can lead to side reactions. 3. Presence of impurities in starting materials: Impurities can interfere with the desired reaction pathway. | 1. Lower the reaction temperature: Conduct the reaction at the lower end of the effective range (e.g., 50°C) and extend the reaction time if necessary. 2. Use a 1:1 to 1.2:1 molar ratio: A slight excess of the pyrimidine precursor can sometimes favor the desired product. 3. Purify starting materials: Recrystallize or chromatographically purify the pyrimidine precursor and distill the chloroacetaldehyde if its purity is questionable. |
| TC-003 | Difficulty in purifying the final product. | 1. Co-elution with starting materials or side products: Similar polarities can make chromatographic separation challenging. 2. Low solubility of the product: 7-Cyano-7-deazaguanine has limited solubility in common organic solvents, making purification by crystallization difficult. | 1. Optimize chromatographic conditions: Use a different solvent system or a different stationary phase for column chromatography. Reverse-phase HPLC can be effective for final purification. 2. Trituration or recrystallization from a suitable solvent: Try triturating the crude product with a solvent in which the impurities are soluble but the product is not (e.g., hot methanol (B129727) or ethanol). For recrystallization, consider polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent. |
| TC-004 | Incomplete reaction after an extended period. | 1. Insufficient reaction time: The reaction may be inherently slow under the chosen conditions. 2. Poor mixing due to low solubility: If the starting materials are not well-dissolved, the reaction will be slow. 3. Inadequate catalyst or buffer concentration. | 1. Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting material and formation of the product to determine the optimal reaction time. 2. Improve solubility: Consider using a co-solvent system or a protection strategy as mentioned in TC-001. Ensure vigorous stirring throughout the reaction. 3. Adjust buffer concentration: Ensure the concentration of the acetate buffer is sufficient to maintain the optimal pH throughout the reaction. |
Section 2: Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for 7-Cyano-7-deazaguanine?
The most frequently cited method involves the condensation of a substituted pyrimidine, typically 2,4-diamino-6-hydroxypyrimidine, with a three-carbon electrophile that provides the pyrrole (B145914) ring. A common and effective electrophile is 2-chloro-3,3-dimethoxypropionitrile or its equivalent, chloroacetaldehyde, which reacts to form the fused pyrrolo[2,3-d]pyrimidine core structure.
2. How can I improve the solubility of the starting pyrimidine?
Low solubility of 2,4-diamino-6-hydroxypyrimidine is a significant hurdle. A proven strategy is to protect the amino groups with tert-butyloxycarbonyl (Boc) groups. This increases the molecule's lipophilicity, thereby improving its solubility in organic solvents and facilitating a more homogeneous reaction, which can lead to higher yields.[1]
3. What are the optimal reaction conditions for the cyclization step?
While optimal conditions can vary, a good starting point for the reaction between 2,4-diamino-6-hydroxypyrimidine and chloroacetaldehyde is to use aqueous sodium acetate as a buffer to maintain a pH of 4-5, at a temperature of 50°C for approximately 20 hours.[2]
4. What are the potential side reactions to be aware of?
Side reactions can include the formation of di-cyclized products if an excess of the aldehyde is used, and polymerization of the aldehyde under harsh conditions.[2] Additionally, incomplete cyclization or side reactions involving the amino groups of the pyrimidine can occur if the reaction conditions are not carefully controlled.
5. How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC, a mobile phase of dichloromethane (B109758)/methanol (e.g., 9:1 v/v) can often provide good separation of the starting material and the product. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
6. What is a reliable method for purifying the final product?
Purification can be challenging due to the product's limited solubility. Column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane is a common approach. For higher purity, recrystallization from a suitable solvent system (e.g., DMF/water or DMSO/water) or preparative reverse-phase HPLC can be employed.
Section 3: Data Presentation
Table 1: Comparison of Synthetic Strategies and Reported Yields
| Synthetic Approach | Key Reagents | Reported Yield | Reference |
| Direct Condensation | 2,4-diamino-6-hydroxypyrimidine, Chloroacetaldehyde, aq. NaOAc | Moderate to Good (qualitative) | [2] |
| Boc-Protection Strategy | Boc-protected 2,6-diaminopyrimidin-4(3H)-one, Aldehyde | Overall yield for a multi-step synthesis of a derivative was reported as 43% | [1] |
| From Substituted Pyrimidine | 2-thioalkyl pyrimidine intermediate | Yields for related 7-deazaguanine (B613801) derivatives reported up to 81% | [2] |
Note: Quantitative yield data for the direct synthesis of 7-Cyano-7-deazaguanine is not consistently reported in the literature, with many sources describing yields qualitatively.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 7-Cyano-7-deazaguanine via Direct Condensation
This protocol is based on established methods for the synthesis of 7-deazaguanine derivatives.[2]
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
2-chloro-2-cyanoacetaldehyde (or its stable precursor/acetal)
-
Sodium acetate
-
Deionized water
-
Glacial acetic acid
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-diamino-6-hydroxypyrimidine (1 equivalent) in a solution of sodium acetate (1.5 equivalents) in deionized water.
-
Gently warm the mixture to 50°C with stirring to aid dissolution.
-
Slowly add a solution of 2-chloro-2-cyanoacetaldehyde (1.1 equivalents) in a small amount of water to the reaction mixture.
-
Maintain the reaction temperature at 50°C and stir for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting pyrimidine), cool the mixture to room temperature.
-
Acidify the reaction mixture with glacial acetic acid to a pH of ~6-7. A precipitate should form.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold methanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 7-Cyano-7-deazaguanine.
Section 5: Visualizations
Caption: A high-level workflow for the synthesis and purification of 7-Cyano-7-deazaguanine.
Caption: A decision tree for troubleshooting low yield in 7-Cyano-7-deazaguanine synthesis.
References
Troubleshooting poor resolution in HPLC separation of deazaguanine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of deazaguanine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of deazaguanine derivatives?
A1: Deazaguanine and its derivatives are polar compounds, which presents the primary challenge for retention and separation using traditional reversed-phase (RP) HPLC methods.[1] Common issues include poor retention (analytes eluting near the void volume), peak tailing, and co-elution of structurally similar derivatives.[2][3]
Q2: What are the initial steps to consider when developing an HPLC method for deazaguanine derivatives?
A2: Begin by considering the physicochemical properties of your specific deazaguanine derivatives, such as their polarity and pKa values. For polar compounds, reversed-phase chromatography with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC), or ion-pair chromatography are suitable starting points.[4][5] Method development should focus on optimizing the mobile phase composition, particularly the pH and organic modifier concentration, and selecting an appropriate column chemistry.[6]
Q3: Which column chemistries are most effective for separating deazaguanine derivatives?
A3: For reversed-phase HPLC, columns designed for polar analytes, often labeled as "AQ" or having polar-endcapped C18 phases, are recommended as they are more stable in highly aqueous mobile phases and provide better retention for polar compounds.[2] HILIC columns, which utilize a polar stationary phase and a high organic mobile phase, are also an excellent choice for retaining and separating very polar compounds like deazaguanine derivatives.[4][7] Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also provide unique selectivity for these compounds.[8]
Q4: How does mobile phase pH affect the separation of deazaguanine derivatives?
A4: Mobile phase pH is a critical parameter as it influences the ionization state of deazaguanine derivatives, which in turn affects their retention and peak shape.[9] Operating at a pH where the analytes are in a single, uncharged form generally leads to better retention and peak symmetry. It is advisable to work at a pH at least 2 units away from the pKa of the analytes to ensure consistent ionization.[10]
Q5: What are some common sample preparation techniques for analyzing deazaguanine derivatives?
A5: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results. Common techniques include:
-
Filtration: To remove particulate matter that can clog the column.[11]
-
Solid-Phase Extraction (SPE): To clean up complex samples and concentrate the analytes of interest.[12]
-
Protein Precipitation: For biological samples, to remove proteins that can interfere with the separation.[12]
-
Dilution: To ensure the sample concentration is within the linear range of the detector and to avoid column overload.[13]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for deazaguanine derivatives are tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing polar and basic compounds like deazaguanine derivatives.
-
Cause: Secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[10]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can protonate the silanol groups, reducing these unwanted interactions.[6]
-
Solution 2: Use a Mobile Phase Additive. Adding a small concentration of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS signals. Ammonium formate (B1220265) or acetate (B1210297) are good MS-friendly alternatives that can improve peak shape.[6][14]
-
Solution 3: Employ a Modern, High-Purity Column. Use a column with a high-purity silica (B1680970) backbone and effective end-capping to minimize the number of accessible silanol groups.[15]
-
Solution 4: Check for Column Contamination. A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.[16]
Q: I am observing peak fronting for my deazaguanine derivatives. What could be the reason?
A: Peak fronting is less common than tailing but can occur under specific conditions.
-
Cause: Column overload is the most frequent cause of peak fronting.[13]
-
Solution 1: Reduce Sample Concentration. Dilute your sample and reinject. If the fronting diminishes, you have likely overloaded the column.[13]
-
Solution 2: Check for Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[17]
-
Solution 3: Column Temperature. In some rare cases in gas chromatography, low column temperature can cause fronting. While less common in HPLC, ensuring a stable and optimized column temperature is good practice.[13]
Issue 2: Poor Resolution and Co-elution
Q: My deazaguanine derivatives are not well-separated, and some are co-eluting. How can I improve the resolution?
A: Improving resolution requires optimizing one or more of the three key chromatographic factors: efficiency, selectivity, and retention.
-
Cause: Insufficient separation power of the current HPLC method.
-
Solution 1: Optimize the Mobile Phase Gradient. A shallower gradient (slower increase in organic solvent concentration over time) can significantly improve the separation of closely eluting compounds.[18]
-
Solution 2: Change the Organic Modifier. Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[9]
-
Solution 3: Adjust the Mobile Phase pH. As mentioned, pH affects the ionization and therefore the retention of the analytes. A small change in pH can sometimes dramatically alter the selectivity between two compounds.[9]
-
Solution 4: Change the Stationary Phase. If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a HILIC column) will provide a different selectivity and likely resolve the co-eluting peaks.[2]
-
Solution 5: Increase Column Efficiency. Use a longer column or a column packed with smaller particles (e.g., sub-2 µm or core-shell particles). This will lead to sharper peaks and better resolution, but may also increase backpressure.[2]
-
Solution 6: Adjust Temperature. Temperature can affect both selectivity and mobile phase viscosity. Increasing the temperature can improve efficiency and sometimes alter the elution order, potentially resolving co-eluting peaks.[2]
Issue 3: Poor or No Retention
Q: My deazaguanine derivatives are eluting very early, close to the solvent front. How can I increase their retention?
A: Poor retention is a classic problem for polar analytes on traditional reversed-phase columns.
-
Cause: The analytes are too polar to interact sufficiently with the nonpolar stationary phase.
-
Solution 1: Use a Highly Aqueous Mobile Phase. Decrease the percentage of the organic solvent in your mobile phase. Ensure your column is stable under these conditions (use an "AQ" type column).[2]
-
Solution 2: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds. It uses a polar stationary phase and a high concentration of organic solvent, with a small amount of aqueous solvent to facilitate partitioning.[4][7]
-
Solution 3: Employ Ion-Pair Chromatography. Add an ion-pairing reagent (e.g., alkyl sulfonates for basic analytes) to the mobile phase. This forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. Note that ion-pairing reagents are often not MS-friendly and may require longer column equilibration times.[5][19]
-
Solution 4: Adjust Mobile Phase pH. For basic compounds like deazaguanine derivatives, increasing the mobile phase pH (if the column allows) can neutralize the charge and increase retention on a reversed-phase column.[9]
Data Presentation
Table 1: Illustrative HPLC Method Parameters for Deazaguanine Derivatives
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Method 3 (Ion-Pair) |
| Column | Polar-endcapped C18, 2.1 x 100 mm, 1.7 µm | Amide or bare silica, 2.1 x 100 mm, 1.7 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 | 5 mM Heptanesulfonic Acid in 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 2% to 30% B over 15 min | 95% to 70% B over 15 min | 5% to 40% B over 20 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C | 30 °C |
| Injection Vol. | 2 µL | 2 µL | 10 µL |
| Detection | UV at 254 nm or MS/MS | UV at 254 nm or MS/MS | UV at 254 nm |
Note: These are representative parameters and should be optimized for specific applications.
Experimental Protocols
Detailed Protocol: Reversed-Phase HPLC-MS/MS for 2'-deoxy-7-cyano- and 2'-deoxy-7-amido-7-deazaguanosine
This protocol is adapted from a published method for the analysis of modified deoxynucleosides in DNA.[19]
1. Materials and Reagents:
-
Column: Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standards: Prepare stock solutions of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) in the sample diluent.
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1290 Infinity or similar UHPLC system.
-
Mass Spectrometer: An Agilent 6490 triple quadrupole mass spectrometer or equivalent.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 4 °C.
-
Injection Volume: 2 µL.
3. Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 10.0 | 12 |
| 11.0 | 100 |
| 21.0 | 100 |
| 22.0 | 2 |
| 32.0 | 2 |
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing individual standards.
-
Set up Multiple Reaction Monitoring (MRM) transitions for dPreQ0 and dADG.
5. Sample Preparation (from DNA):
-
Enzymatically hydrolyze DNA samples to individual 2'-deoxynucleosides.
-
Filter the hydrolysate through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peak areas for the MRM transitions of each analyte.
-
Quantify the amount of each derivative using a calibration curve generated from the standards.
Visualizations
Caption: A decision-tree diagram illustrating a systematic workflow for troubleshooting poor resolution in HPLC.
Caption: A simplified diagram showing the biosynthetic relationship of deazaguanine derivatives and their analysis by HPLC.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Determination of queuosine derivatives by reverse-phase liquid chromatography for the hypomodification study of Q-bearing tRNAs from various mammal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. sielc.com [sielc.com]
- 14. lcms.cz [lcms.cz]
- 15. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-Cyano-7-deazaguanosine and 7-deazaguanosine for Researchers
For professionals in research, drug discovery, and development, this guide provides a comprehensive comparison of 7-Cyano-7-deazaguanosine and 7-deazaguanosine (B17050). This document outlines their physicochemical properties, biological activities, and includes relevant experimental protocols and pathway diagrams to support further investigation.
Introduction
7-deazaguanosine and its cyano-derivative, this compound, are pyrrolo[2,3-d]pyrimidine nucleoside analogs that have garnered interest in the scientific community for their distinct biological roles. While 7-deazaguanosine has been investigated for its antiviral and immunostimulatory properties, this compound is primarily recognized as a key biosynthetic precursor to modified nucleosides in tRNA and DNA. This guide aims to provide a detailed comparison of these two compounds to aid researchers in their potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 7-deazaguanosine is presented below. These properties are essential for understanding their solubility, stability, and potential for formulation.
| Property | This compound | 7-deazaguanosine |
| Molecular Formula | C₁₂H₁₃N₅O₅ | C₁₁H₁₄N₄O₅ |
| Molecular Weight | 307.26 g/mol | 282.25 g/mol |
| CAS Number | Not available | 62160-23-0[1] |
| Appearance | Solid | Solid |
| Water Solubility | Predicted: 5.91 mg/mL[2] | Data not available |
| logP | Predicted: -0.44 | Predicted: -2.4 |
Biological Roles and Activity
The biological functions of this compound and 7-deazaguanosine are fundamentally different. This compound serves as a crucial intermediate in the biosynthesis of complex modified nucleosides, while 7-deazaguanosine exhibits direct biological effects as an antiviral and immunoenhancing agent.
| Feature | This compound (preQ₀ nucleoside) | 7-deazaguanosine |
| Primary Biological Role | Biosynthetic precursor to queuosine (B110006) and archaeosine (B114985) in tRNA and 7-deazaguanine (B613801) derivatives in DNA.[3][4][5] | Antiviral and immunoenhancing agent.[6] |
| Mechanism of Action | The base, 7-cyano-7-deazaguanine (preQ₀), is enzymatically converted in the queuosine biosynthesis pathway.[3][4] | Induces interferon production and activates natural killer and phagocytic cells.[6] |
| Antiviral Spectrum | Not typically evaluated for direct antiviral activity. | Broad-spectrum activity against certain RNA viruses.[6] |
Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2′-C-methyladenosine | Dengue Virus (DENV) | Not Specified | 2.0 | >100 | >50 | [7] |
| 7-deaza-2′-C-methyladenosine | Hepatitis C Virus (HCV) | Huh7 | 0.3 | >100 | >333 | [7] |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | [8] |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) | HepG2 | 2.081 ± 1.102 | 146.47 ± 11.05 | 63.7 | [8] |
Note: EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of a compound.
Experimental Protocols
Antiviral Activity Assessment: Plaque Reduction Assay
This protocol provides a general method for determining the antiviral efficacy (EC₅₀) of a compound.
1. Cell Seeding:
-
Seed susceptible host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
2. Virus Infection:
-
On the day of the assay, remove the culture medium and infect the cell monolayers with a predetermined concentration of virus (to produce 50-100 plaques per well) for 1 hour at 37°C.
3. Compound Treatment:
-
Prepare serial dilutions of the test compound in a suitable medium (e.g., DMEM with 2% FBS).
-
After the 1-hour virus adsorption period, remove the virus inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
4. Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
5. Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 10% formalin for at least 30 minutes.
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[2]
Cytotoxicity Assessment: MTT Assay
This protocol outlines a common method for determining the cytotoxicity (CC₅₀) of a compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free control (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[9]
-
Add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
4. Formazan (B1609692) Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.
-
The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11]
Signaling Pathways and Biosynthetic Workflows
Queuosine Biosynthesis Pathway
7-Cyano-7-deazaguanine (preQ₀), the base of this compound, is a key intermediate in the biosynthesis of the hypermodified nucleoside queuosine (Q). This pathway is crucial in bacteria for tRNA function.
Caption: Biosynthetic pathway of queuosine, highlighting the role of 7-Cyano-7-deazaguanine (preQ₀).
Proposed Antiviral Mechanism of 7-deazaguanosine
The antiviral activity of 7-deazaguanosine is believed to be mediated through the induction of the host's innate immune response, particularly the interferon pathway.
Caption: Proposed mechanism of 7-deazaguanosine via induction of the interferon pathway.
Chemical Synthesis Overview
Synthesis of 7-Cyano-7-deazaguanine
The synthesis of 7-cyano-7-deazaguanine has been reported starting from 2-methylthio-6-methoxy-7-methyl-7-deazapurine. A key step in the synthesis involves the removal of a methoxymethyl protecting group at the 9-position, which is achieved by transformation to an acetoxymethyl group followed by hydrolysis with aqueous ammonia.[12]
Synthesis of 7-deazaguanosine
The synthesis of 7-deazaguanosine and its derivatives can be achieved through various methods. One common approach involves the Vorbrüggen glycosylation reaction between a protected 7-deazaguanine base and a protected ribose derivative.[1] Alternative methods have also been developed to improve yield and scalability, such as iterative phosphorylation strategies.[13]
Conclusion
This compound and 7-deazaguanosine are structurally related compounds with distinct and important roles in biology and pharmacology. While this compound is a critical precursor in the biosynthesis of modified nucleosides, 7-deazaguanosine has demonstrated potential as a broad-spectrum antiviral agent through the stimulation of the host's innate immune system. The information compiled in this guide, including comparative data, experimental protocols, and pathway diagrams, serves as a valuable resource for researchers investigating these and other related nucleoside analogs for therapeutic and biotechnological applications. Further direct comparative studies are warranted to fully elucidate the potential of this compound as a direct antiviral agent.
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating Nanopore Sequencing of 7-Deazaguanine Modifications with Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Nanopore sequencing has revolutionized the study of DNA and RNA modifications, offering long-read, real-time analysis of native nucleic acids. One such modification, 7-deazaguanine (B613801) and its derivatives, plays a crucial role in various biological processes, including viral immunity and the regulation of tRNA function. While Nanopore sequencing shows great promise in identifying these modifications, orthogonal validation using a gold-standard technique like mass spectrometry is essential for robust and reliable results. This guide provides a comprehensive comparison of Nanopore sequencing and mass spectrometry for the validation of 7-deazaguanine modifications, complete with experimental data and detailed protocols.
Performance Comparison: Nanopore Sequencing vs. Mass Spectrometry
Direct, head-to-head quantitative comparisons of Nanopore sequencing and mass spectrometry for 7-deazaguanine modifications are emerging in the literature. The following table summarizes the key performance characteristics of each technology based on available data. It is important to note that the performance of Nanopore sequencing for modified base detection is rapidly evolving with improvements in basecalling algorithms and model training.
| Feature | Nanopore Sequencing | Mass Spectrometry (LC-MS/MS) |
| Principle | Detection of disruptions in ionic current as a modified nucleotide passes through a nanopore. | Separation and identification of nucleosides based on their mass-to-charge ratio. |
| Resolution | Single-molecule, base-level resolution within the context of a long read. | Provides quantitative information on the total amount of a specific modification in a sample. Does not provide sequence context.[1] |
| Sensitivity | Can detect modifications in a subset of reads, with sensitivity depending on the modification, sequence context, and coverage depth. | High sensitivity, capable of detecting modifications at low abundances. |
| Specificity | Dependent on the accuracy of the trained model for the specific modification. Can be confounded by other modifications or complex sequence contexts. | High specificity due to precise mass measurements and fragmentation patterns. |
| Quantification | Semi-quantitative, providing the fraction of modified reads at a specific site. | Highly quantitative, providing absolute or relative amounts of modified nucleosides. |
| Sample Input | Requires high molecular weight DNA or RNA. | Requires enzymatic digestion of nucleic acids into individual nucleosides.[1] |
| Throughput | High-throughput, capable of sequencing many molecules in parallel. | Lower throughput compared to sequencing, but can be automated. |
| Advantages | Provides long-range modification information and phasing with genetic variants. Real-time analysis. | Gold standard for accurate quantification of known modifications. |
| Limitations | Requires robust bioinformatic models for accurate modification calling.[2] Potential for systematic errors that can be addressed by comparing to a non-modified control.[3][4] | Destructive to the sample and loses sequence context information.[1] |
Experimental Workflow for Validation
The validation of Nanopore sequencing data for 7-deazaguanine modifications with mass spectrometry follows a logical workflow. This process ensures that the signals detected by Nanopore correspond to the actual chemical modifications present in the sample.
Experimental Protocols
Nanopore Sequencing for 7-Deazaguanine Modification Detection
1. DNA/RNA Extraction:
-
Extract high molecular weight genomic DNA or native RNA from the sample of interest using a suitable kit that avoids harsh chemical treatments which could damage the modifications.
2. Library Preparation:
-
Prepare a sequencing library using an Oxford Nanopore Technologies (ONT) ligation-based sequencing kit. It is crucial to use native nucleic acids without any amplification steps to preserve the modifications.
3. Nanopore Sequencing:
-
Load the prepared library onto a MinION, GridION, or PromethION flow cell.
-
Initiate the sequencing run using the MinKNOW software. Real-time basecalling and, in some cases, modified base detection can be performed during the run.
4. Data Analysis:
-
Basecalling: If not performed in real-time, use a basecaller such as Guppy or Dorado to convert the raw electrical signal (in .pod5 or .fast5 format) into nucleotide sequences (in FASTQ format).
-
Alignment: Align the basecalled reads to a reference genome or transcriptome using a long-read aligner like minimap2.
-
Modification Calling: Use specialized software to detect 7-deazaguanine modifications. This can be achieved through comparative approaches where the signal of a sample is compared to a non-modified control (e.g., a knockout mutant or in vitro transcribed RNA).[3][4] Tools that analyze deviations in the raw signal are employed for this purpose. For known modifications, trained models within the basecaller or standalone tools can be used.
Mass Spectrometry for 7-Deazaguanine Quantification
1. Nucleic Acid Digestion:
-
Digest the purified DNA or RNA sample to individual nucleosides. This is typically a two-step enzymatic process:
-
Nuclease P1 digestion to break down the nucleic acid into 5'-mononucleotides.
-
Alkaline phosphatase treatment to dephosphorylate the mononucleotides into nucleosides.
-
2. Liquid Chromatography (LC) Separation:
-
Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This separates the different canonical and modified nucleosides based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The instrument is operated in multiple reaction monitoring (MRM) mode for quantification.[5] This involves selecting the specific precursor ion (the protonated nucleoside) and a characteristic fragment ion for each 7-deazaguanine derivative and canonical nucleoside.
-
The transitions for various 7-deazaguanine derivatives have been described, for example:
4. Quantification:
-
Create external calibration curves using synthetic standards of the 7-deazaguanine derivatives and canonical nucleosides.
-
Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the calibration curve. The results are typically expressed as the number of modifications per 10⁶ nucleotides.[6]
Conclusion
Nanopore sequencing offers an unprecedented opportunity to study 7-deazaguanine modifications in their native genomic context and at a single-molecule level. However, the validation of these findings with a robust and quantitative method like mass spectrometry is crucial for ensuring the accuracy and reliability of the results. By combining the strengths of both technologies, researchers can gain a comprehensive understanding of the location, abundance, and biological significance of these important nucleic acid modifications. This integrated approach will be invaluable for basic research, diagnostics, and the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modification mapping by nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. RNA modifications detection by comparative Nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Findings on the P-glycoprotein (P-gp) Efflux System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to assess the function of P-glycoprotein (P-gp, MDR1, ABCB1), a critical efflux transporter that modulates the absorption, distribution, and elimination of numerous drugs.[1] A significant challenge in drug development is the often unsatisfactory correlation between in vitro predictions and in vivo outcomes for P-gp substrates, making an integrated testing approach essential.[1] This document outlines key experimental protocols, presents comparative data, and visualizes the interplay between these systems to aid in the selection and interpretation of assays for evaluating drug candidates.
Data Presentation: In Vitro vs. In Vivo Assay Comparison
The following tables summarize quantitative data from studies comparing the outcomes of various in vitro assays with in vivo measurements of brain penetration for known P-gp substrates.
Table 1: Correlation of In Vitro P-gp Efflux Ratio with In Vivo Brain Penetration
| Compound | In Vitro Efflux Ratio (MDR1-MDCKII) | In Vivo Brain-to-Plasma Concentration Ratio (Kp,uu) in mdr1a (-/-) vs (+/+) mice | Reference |
| Quinidine | 2.0 - 2.5 | 2.5 - 3.4 fold increase in brain dialysate | [2] |
| Verapamil | >3.5 | No clinically significant P-gp effect | [3] |
| Digoxin | >3.5 | - | |
| Dexamethasone | >3.5 | - | |
| Mibefradil | 2.6 | - | |
| Saquinavir | 3.4 | - |
Note: Kp,uu represents the ratio of unbound drug concentration in the brain to that in plasma. A higher fold increase in the knockout (mdr1a -/-) mice, which lack P-gp, indicates significant P-gp mediated efflux in wild-type mice.
Table 2: Comparison of Different In Vitro P-gp Assay Systems
| Compound | Monolayer Efflux (Efflux Ratio) | ATPase Assay (Km, µM) | Calcein-AM Inhibition (IC50, µM) | Reference | |---|---|---|---| | Cyclosporin A | - | 5.3 | - |[4] | | Verapamil | - | 0.9 | - |[4] | | Digoxin | - | 1.2 | - |[4] | | Quinidine | - | 4.1 | - |[4] |
Note: This table illustrates the different types of quantitative outputs generated by various in vitro assays for assessing interaction with P-gp.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate replication and standardization.
In Vitro: MDR1-MDCKII Permeability Assay
This assay is a cornerstone for assessing the potential of a compound to be a P-gp substrate.[5] It utilizes Madin-Darby canine kidney cells transfected with the human MDR1 gene, which form a polarized monolayer.[5]
Protocol Steps:
-
Cell Culture: MDR1-MDCKII cells are seeded at a density of approximately 45,000 cells/well onto a 24-well Transwell plate and cultured for about five days to form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Post-experiment, the integrity is often verified using a fluorescent marker like lucifer yellow.[6]
-
Pre-incubation: The cells are pre-incubated for 15 minutes in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.[7]
-
Bidirectional Transport Study: The test compound (at a specified concentration, e.g., 1-10 µM) is added to either the apical (A) or the basolateral (B) compartment of the Transwell. The opposing compartment contains a compound-free transport buffer.[5][7]
-
Incubation: The plate is incubated for a set period (e.g., 1.5-2 hours) at 37°C, often with gentle shaking to minimize the unstirred water layer effect.[7][8]
-
Sample Collection and Analysis: At the end of the incubation, samples are collected from both the donor and receiver compartments. The concentration of the test compound is quantified using LC-MS/MS.[5][7]
-
Data Analysis: The apparent permeability (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally indicative of active efflux.[7][9]
In Vitro: P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates.
Protocol Steps:
-
Reagent Preparation: Prepare reaction mix containing buffer, ATP, and a system to regenerate ATP (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and phosphoenolpyruvate). Also, prepare a phosphate (B84403) standard curve.[10]
-
Enzyme Preparation: Use membrane vesicles from cells overexpressing P-gp.
-
Reaction Initiation: Add the P-gp containing membrane vesicles to the reaction mix. To measure substrate-stimulated activity, add the test compound. A control without the test compound measures basal activity.
-
Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at room temperature.[10]
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric agent like malachite green, which forms a colored complex with Pi, or by using a luciferase-based assay to measure ATP consumption.[4][10]
-
Data Analysis: The vanadate-sensitive portion of the ATPase activity is considered P-gp specific. The stimulation of ATPase activity by a test compound is indicative of it being a P-gp substrate. Kinetic parameters like Km and Vmax can be determined from concentration-response curves.[4]
In Vivo: Brain Microdialysis in Mice
This technique allows for the direct measurement of unbound drug concentrations in the brain's extracellular fluid, providing a dynamic view of brain penetration.[2][11]
Protocol Steps:
-
Surgical Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the brain region of interest in an anesthetized mouse. A second probe may be placed in a blood vessel (e.g., jugular vein) for simultaneous blood sampling.[2][12]
-
Perfusion: The probe is perfused with a physiological solution (perfusion buffer) at a slow, constant flow rate (e.g., 0.1-5 µL/min).[12]
-
Equilibration: The system is allowed to equilibrate. During this time, small molecules from the extracellular fluid diffuse across the probe's membrane into the perfusion fluid down their concentration gradient.
-
Drug Administration and Sample Collection: The test compound is administered to the animal (e.g., intravenously or intraperitoneally). The perfusate (dialysate) is collected at regular intervals.[11]
-
Sample Analysis: The concentration of the test compound in the dialysate and in plasma samples is quantified by LC-MS/MS.
-
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated. To assess the role of P-gp, these studies are often performed in parallel in wild-type mice and P-gp knockout (mdr1a -/-) mice, or before and after the administration of a P-gp inhibitor.[2]
Comparison with Alternative Systems
While P-gp is a major efflux transporter, others such as the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs) also play significant roles in drug disposition.[13][14]
Table 3: Key Efflux Transporters at the Blood-Brain Barrier
| Transporter | Gene Name | Key Substrates | Common In Vitro Models |
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | Digoxin, Quinidine, Verapamil | MDR1-MDCKII, Caco-2 |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Prazosin, Estrone-3-sulfate | BCRP-transfected MDCKII, MCF-7/MX |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Vincristine, Etoposide | MRP1-transfected cells |
Many in vitro assays, such as transwell assays with transfected cell lines and vesicle transport assays, can be adapted to study these other transporters by using cell lines specifically overexpressing the transporter of interest and using specific probe substrates and inhibitors.[15] For instance, fumitremorgin C is a known inhibitor of BCRP.[9] Dual P-gp/BCRP substrates have been shown to have severely impaired brain penetration.[16][17]
Mandatory Visualizations
P-glycoprotein Efflux Mechanism
Caption: P-gp utilizes ATP hydrolysis to actively transport substrates out of the cell.
Experimental Workflow for In Vitro / In Vivo Cross-Validation
Caption: Workflow for correlating in vitro P-gp assay results with in vivo brain penetration data.
Logical Relationship of P-gp Assays
Caption: Relationship between different in vitro assays for classifying P-gp interactions.
References
- 1. Cross-validation of in vitro and in vivo assay systems for assessing P-gp interactions at the BBB - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 2. The use of microdialysis techniques in mice to study P-gp function at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. In-vitro MDR1-MDCKII permeability assay protocol v1 [protocols.io]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vivo induction of P-glycoprotein expression at the mouse blood-brain barrier: an intracerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-gp & BCRP Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Prediction of Human Brain Penetration of P-glycoprotein and Breast Cancer Resistance Protein Substrates Using In Vitro Transporter Studies and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of tRNA-Guanine Transglycosylase (TGT) Enzymes Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TGT Enzyme Performance with Supporting Experimental Data.
tRNA-Guanine Transglycosylase (TGT) is a crucial enzyme involved in the post-transcriptional modification of tRNA, specifically in the exchange of guanine (B1146940) at the wobble position of the anticodon with a hypermodified base. This modification is essential for accurate and efficient protein translation. The structure, function, and catalytic efficiency of TGT enzymes exhibit significant variations across different domains of life, presenting distinct opportunities and challenges for therapeutic intervention. This guide provides a comparative analysis of TGT enzymes from various organisms, focusing on their biochemical properties, kinetic parameters, and the experimental methodologies used for their characterization.
Key Differences in TGT Enzymes: A Kingdom-Specific Overview
TGT enzymes are broadly classified based on their organism of origin, with notable differences between eubacterial and eukaryotic TGTs.
Eubacterial TGTs , such as the well-studied enzyme from Escherichia coli, typically exist as homodimers .[1][2] These enzymes utilize preQ₁ (7-aminomethyl-7-deazaguanine) as the substrate for incorporation into tRNA.[2] The study of bacterial TGTs is of particular interest as they have been identified as potential targets for novel antibacterial drugs, especially in pathogenic species like Shigella flexneri, where TGT is linked to virulence.[1][3]
Eukaryotic TGTs , including the human enzyme, are heterodimers , composed of a catalytic subunit (QTRT1) and a non-catalytic subunit (QTRT2 or QTRTD1).[2][3][4] Unlike their bacterial counterparts, eukaryotic TGTs incorporate the fully modified base queuine (B138834) , which is obtained from the diet and gut microbiome as eukaryotes cannot synthesize it de novo.[2][4] This fundamental difference in substrate specificity and subunit structure provides a basis for the selective targeting of bacterial TGTs.
Archaeal TGTs represent a third class, which incorporates preQ₀ (7-cyano-7-deazaguanine) into a different position (position 15 in the D-loop) of the tRNA.[5]
All TGTs, regardless of their origin, are structurally well-conserved and share a common catalytic mechanism.[5] They typically feature a TIM-barrel fold and a zinc-binding motif.[6]
Comparative Kinetic Performance
The catalytic efficiency of TGT enzymes can be compared by examining their Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat). A lower Km value indicates a higher affinity for the substrate, while a higher kcat reflects a faster catalytic rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Escherichia coli | Guanine | ~0.1 - 0.7 | Value not specified | Value not specified | [1] |
| Escherichia coli | tRNA | ~0.1 - 1.0 | Value not specified | Value not specified | [1] |
| Zymomonas mobilis | Not specified | Virtually identical to E. coli | Virtually identical to E. coli | Virtually identical to E. coli | [7] |
Note: Specific kcat values for E. coli TGT with guanine and tRNA were not explicitly found in the provided search results, though the Km ranges were mentioned. The kinetic parameters for Zymomonas mobilis TGT were stated to be virtually identical to those of the E. coli enzyme.
Catalytic Mechanism
TGT enzymes from all kingdoms of life share a conserved ping-pong kinetic mechanism .[1][2][8] This mechanism involves a double-displacement reaction where the enzyme forms a covalent intermediate with the tRNA substrate.[3]
The key steps in the catalytic cycle are:
-
tRNA Binding: The tRNA molecule binds to the enzyme first.[1][8]
-
Guanine Release: The glycosidic bond between the guanine base and the ribose at position 34 of the tRNA is cleaved, and the guanine is released from the active site. This step involves a conserved aspartate residue acting as a nucleophile, forming a covalent enzyme-RNA intermediate.[3][5]
-
Substrate Binding: The incoming modified base (preQ₁ in eubacteria, queuine in eukaryotes) binds to the active site.[1]
-
Base Incorporation and Product Release: The new base is incorporated into the tRNA, and the modified tRNA is released from the enzyme.[1]
A second conserved aspartate residue is believed to act as a general acid/base, facilitating the reaction.[5]
Experimental Protocols
Expression and Purification of Recombinant TGT
The production of pure, active TGT is a prerequisite for biochemical and structural studies. A common method involves the overexpression of the TGT gene in a host organism like E. coli and subsequent purification using affinity chromatography.
Methodology:
-
Gene Cloning and Transformation: The gene encoding the TGT enzyme is cloned into an expression vector, often with an affinity tag (e.g., His-tag). The resulting plasmid is then transformed into a suitable E. coli expression strain.[9][10]
-
Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB medium) at 37°C. When the cell density reaches a specific optical density (e.g., OD₆₀₀ of 0.5), protein expression is induced by adding an inducer like IPTG.[9]
-
Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are broken open using methods like sonication.[9]
-
Affinity Chromatography: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the tagged TGT enzyme is then loaded onto an affinity chromatography column (e.g., a Ni-NTA column for His-tagged proteins).[9][10]
-
Washing and Elution: The column is washed extensively with a wash buffer to remove unbound proteins. The purified TGT is then eluted from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).[9]
-
Dialysis and Storage: The eluted protein is dialyzed against a suitable storage buffer to remove the eluting agent and stored at low temperatures for future use.[9]
TGT Enzyme Activity Assay (Radiolabeled Substrate Incorporation)
The catalytic activity of TGT is typically measured by monitoring the incorporation of a radiolabeled substrate (e.g., [³H]guanine or [³H]preQ₁) into a tRNA substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or Bicine), MgCl₂, DTT, the tRNA substrate, and the radiolabeled guanine or preQ₁.[1][11]
-
Initiation of Reaction: The reaction is initiated by adding a known concentration of the purified TGT enzyme to the reaction mixture and incubating at 37°C.[11]
-
Time Course and Quenching: Aliquots of the reaction mixture are taken at specific time intervals and the reaction is stopped (quenched) by adding a solution like 5% trichloroacetic acid (TCA) or sodium acetate (B1210297) and ethanol (B145695).[1][11]
-
Precipitation and Filtration: The tRNA is precipitated on ice. The precipitated, radiolabeled tRNA is then collected by filtration through glass fiber filters.[1][4]
-
Washing: The filters are washed with cold TCA and ethanol to remove any unincorporated radiolabeled substrate.[4]
-
Quantification: The amount of radioactivity incorporated into the tRNA on the filters is quantified using liquid scintillation counting.[1][4]
-
Data Analysis: The initial velocity of the reaction is determined from the plot of incorporated radioactivity versus time. These data can then be used to calculate the kinetic parameters (Km and kcat).[1]
Conclusion
The distinct structural and functional characteristics of TGT enzymes across different life kingdoms, particularly between eubacteria and eukaryotes, provide a solid foundation for the development of selective inhibitors. The differences in subunit composition and substrate specificity are key features that can be exploited for targeted drug design. The experimental protocols outlined in this guide provide a framework for the expression, purification, and kinetic characterization of TGT enzymes, which are essential steps in the drug discovery and development process. Further research into the TGT enzymes from a wider range of organisms will undoubtedly uncover additional nuances in their function and regulation, paving the way for novel therapeutic strategies.
References
- 1. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. azadyne.com [azadyne.com]
- 5. Mechanism and substrate specificity of tRNA-guanine transglycosylases (TGTs): tRNA-modifying enzymes from the three different kingdoms of life share a common catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRNA-guanine transglycosylase - Proteopedia, life in 3D [proteopedia.org]
- 7. Sequence analysis and overexpression of the Zymomonas mobilis tgt gene encoding tRNA-guanine transglycosylase: purification and biochemical characterization of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Expression, purification, and characterization of human tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IDENTIFICATION OF THE RATE-DETERMINING STEP OF tRNA-GUANINE TRANSGLYCOSYLASE FROM E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of DpdA and tRNA-guanine transglycosylase (TGT).
A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of the DNA-modifying enzyme DpdA and the tRNA-modifying enzyme tRNA-guanine transglycosylase (TGT).
In the intricate world of nucleic acid modifications, the structural and functional parallels between enzymes acting on different substrates can offer profound insights into their evolutionary relationships and catalytic mechanisms. This guide provides an in-depth structural comparison of DpdA, a key enzyme in the 7-deazaguanine (B613801) modification of DNA, and tRNA-guanine transglycosylase (TGT), an essential enzyme in the queuosine (B110006) modification of tRNA. While both enzymes catalyze a transglycosylation reaction and share a homologous core, their adaptations to handle distinct nucleic acid substrates—DNA versus tRNA—present a fascinating case study in molecular evolution and substrate specificity. This guide will delve into their structural similarities and differences, compare their active site architectures, and provide detailed experimental protocols for the structural determination methods cited.
At a Glance: Key Structural and Functional Parameters
To facilitate a direct comparison, the following table summarizes the key structural and functional characteristics of DpdA from Salmonella enterica serovar Montevideo and TGT from Zymomonas mobilis.
| Feature | DpdA (Salmonella enterica serovar Montevideo) | tRNA-Guanine Transglycosylase (TGT) (Zymomonas mobilis) |
| PDB ID | 8S0F | 1P0E, 2BBF |
| Resolution | 2.51 Å | 2.40 Å (1P0E), 1.70 Å (2BBF) |
| Overall Fold | (β/α)8 TIM barrel-like fold | (β/α)8 TIM barrel |
| Substrate | DNA | tRNA |
| Function | Inserts preQ0 into DNA | Exchanges guanine (B1146940) with preQ1 in tRNA |
| Catalytic Residue | Asp268 | Asp280 |
| Key Active Site Residues | Asp100, Cys153, Asp268 | Asp102, Asp155, Asp280 |
| Quaternary Structure | Monomer | Homodimer |
| Structural Alignment (RMSD) | 2.6 Å (with TGT, PDB: 1P0E) | - |
A Tale of Two Folds: Overall Structural Comparison
DpdA and TGT share a conserved core fold, the (β/α)8 triosephosphate isomerase (TIM) barrel, a common scaffold for catalytic activity.[1] However, significant differences in their quaternary structures and surface features reflect their distinct substrate preferences.
A structural alignment of DpdA (PDB: 8S0F) and TGT from Zymomonas mobilis (PDB: 1P0E) reveals a root-mean-square deviation (RMSD) of 2.6 Å over 289 aligned Cα atoms, indicating a considerable degree of structural homology. Despite this, key differences emerge. DpdA functions as a monomer, while bacterial TGT typically forms a homodimer.[1] This dimeric arrangement in TGT is thought to be crucial for tRNA recognition and binding.
The Heart of the Matter: A Comparative View of the Active Sites
The active sites of DpdA and TGT, nestled within the TIM barrel fold, exhibit both conserved catalytic machinery and distinct features tailored to their respective substrates. Both enzymes utilize a key aspartate residue as the catalytic nucleophile to attack the C1' of the ribose, facilitating the cleavage of the glycosidic bond.[1] In DpdA, this residue is Asp268, while in Z. mobilis TGT, it is Asp280.
The residues responsible for recognizing the guanine base are also largely conserved. However, the surrounding architecture of the active site pocket in DpdA is adapted to accommodate a double-stranded DNA substrate, which is significantly different from the anticodon loop of a tRNA molecule recognized by TGT.
References
A Comparative Guide to Bacterial and Phage DpdA Enzymes: Function, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
The ongoing evolutionary arms race between bacteria and bacteriophages has given rise to a fascinating array of molecular machinery. Among these, the DpdA enzymes, a family of tRNA-guanine transglycosylases (TGTs) that have evolved to modify DNA, play a pivotal role. Both bacteria and phages utilize DpdA enzymes, but for starkly contrasting purposes: bacteria employ them as part of a sophisticated defense mechanism, while phages use them as a clever counter-defense strategy. This guide provides a detailed comparison of the functional differences between bacterial and phage DpdA enzymes, supported by experimental data and detailed protocols.
Core Functional Distinctions: A Tale of Two Strategies
The fundamental difference between bacterial and phage DpdA enzymes lies in their biological role and their dependency on accessory proteins. Bacterial DpdA is a key component of a restriction-modification (R-M) system, working in concert with other proteins to protect the host's DNA while targeting foreign DNA for destruction. In contrast, phage DpdA acts as an anti-restriction enzyme, modifying the phage's own DNA to evade the bacterial host's defense systems.
A critical distinguishing feature is the requirement for the DpdB protein. Bacterial DpdA enzymes, such as the one from Salmonella enterica serovar Montevideo, are part of a larger Dpd system and require the ATPase activity of DpdB to insert the 7-deazaguanine (B613801) derivative, preQ0, into DNA.[1][2][3][4][5][6][7] Phage DpdA enzymes, on the other hand, are self-sufficient and do not need DpdB to carry out their function.[8] This independence allows phages to efficiently modify their genomes upon entering the bacterial host.
Quantitative Comparison of DpdA Substrate Modification
The substrate specificity and efficiency of DpdA enzymes can vary. While bacterial DpdA primarily utilizes preQ0, phage DpdA enzymes have been categorized into different groups with diverse substrate preferences. For instance, some phage DpdA enzymes can incorporate preQ0, while others have adapted to use preQ1 or other derivatives.[8][9] The extent of DNA modification also differs significantly, reflecting their distinct biological roles.
| Enzyme Source | DpdA Type | Substrate(s) | Co-factor Requirement | Modification Level (per 10^6 nucleotides) | Reference |
| Salmonella enterica serovar Montevideo | Bacterial (bDpdA) | dPreQ0, dADG | DpdB (ATPase) | dADG: ~1,600; dPreQ0: ~10 | [1] |
| Vibrio phage VH7D | Phage (DpdA2) | dPreQ1, dPreQ0, dCDG | None | dPreQ1: 2765; dPreQ0: 712; dCDG: 67 | [9] |
| Enterobacteria phage CAjan | Phage (DpdA1) | dPreQ0 | None | 32% of Guanines replaced | [8] |
| Pseudomonas phage Iggy | Phage (DpdA1) | dPreQ0 | None | Not specified | [8] |
| Haloarcula virus HVTV-1 | Phage (DpdA4) | dPreQ1 | None | Not specified | [8] |
Experimental Protocols
In Vitro Reconstitution of the Bacterial DpdA/DpdB System and Guanine (B1146940) Exchange Assay
This protocol is adapted from the in vitro reconstitution of the S. Montevideo Dpd modification machinery.[1][2][4][5]
Objective: To measure the transglycosylase activity of bacterial DpdA in the presence of DpdB by quantifying the incorporation of a radiolabeled guanine analog into DNA.
Materials:
-
Purified DpdA and DpdB proteins
-
pUC19 plasmid DNA
-
[¹⁴C]guanine
-
preQ0
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Set up the reaction mixture containing reaction buffer, pUC19 DNA, preQ0, and [¹⁴C]guanine.
-
Add purified DpdA and DpdB proteins to the reaction mixture. Include control reactions lacking DpdA, DpdB, ATP, or preQ0.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [¹⁴C]guanine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the relative guanine exchange activity based on the counts per minute (CPM) in the experimental and control samples.
DpdB ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DpdB, which is essential for bacterial DpdA function.[1][4][5]
Objective: To quantify the ATPase activity of DpdB.
Materials:
-
Purified DpdB protein
-
ATP (including [γ-³²P]ATP for radioactive detection or a non-radioactive malachite green-based assay kit)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (for radioactive assay)
-
Malachite green reagent (for colorimetric assay)
-
Phosphate (B84403) standards
Procedure (Radioactive Assay):
-
Set up the reaction mixture containing reaction buffer and purified DpdB.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate at the optimal temperature.
-
At different time points, take aliquots of the reaction and stop the reaction by adding EDTA.
-
Spot the aliquots onto a TLC plate.
-
Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using an appropriate solvent system.
-
Visualize the separated spots by autoradiography and quantify the amount of [³²P]Pi to determine the rate of ATP hydrolysis.
Procedure (Colorimetric Assay):
-
Follow the instructions of a commercial ATPase assay kit.
-
Typically, the reaction is set up with DpdB and ATP in the provided reaction buffer.
-
The reaction is stopped, and the amount of inorganic phosphate released is measured by the addition of a malachite green reagent, which forms a colored complex with phosphate.
-
The absorbance is measured at a specific wavelength, and the concentration of phosphate is determined by comparison to a standard curve.
Quantification of 7-Deazaguanine Derivatives in DNA by LC-MS/MS
This protocol allows for the precise identification and quantification of modified nucleosides in DNA.
Objective: To determine the type and abundance of 7-deazaguanine modifications in a given DNA sample.
Materials:
-
Genomic or plasmid DNA
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Standards for dG, dC, dA, dT, and the relevant 7-deazaguanine deoxynucleosides (e.g., dPreQ0, dADG, dPreQ1).
Procedure:
-
Digest the DNA sample to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.
-
Separate the deoxynucleosides using liquid chromatography (LC).
-
Detect and identify the deoxynucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each canonical and modified deoxynucleoside.
-
Quantify the amount of each modified deoxynucleoside by comparing its peak area to that of the corresponding standard of known concentration.
-
The level of modification is typically expressed as the number of modified bases per 10⁶ total nucleotides.
Visualizing the Molecular Mechanisms
To better understand the functional contexts of bacterial and phage DpdA enzymes, the following diagrams illustrate their respective pathways and logical relationships.
Caption: Bacterial Dpd R-M System Workflow.
Caption: Phage DpdA Anti-Restriction Strategy.
Caption: The core DpdA-catalyzed base-exchange reaction.
Conclusion
The functional dichotomy of bacterial and phage DpdA enzymes provides a compelling example of molecular co-evolution. While bacterial DpdA acts as a guardian of the genome within a complex R-M system, its phage counterpart has been repurposed into a tool for evasion and survival. Understanding these differences, from their cofactor requirements to their substrate specificities, is crucial for researchers in microbiology, virology, and drug development. The detailed protocols and conceptual diagrams provided in this guide offer a valuable resource for further investigation into this fascinating enzymatic tug-of-war and for harnessing these systems for biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity of the periplasmic dipeptide-binding protein from Escherichia coli: experimental basis for the design of peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Guarding the Genome: A Comparative Guide to Restriction-Modification Systems Involving 7-Deazaguanines
For researchers, scientists, and drug development professionals, understanding the intricate dance between bacteria and phages offers a treasure trove of molecular tools. At the heart of this evolutionary arms race lie restriction-modification (R-M) systems, sophisticated defense mechanisms that protect bacteria from invading phage DNA. A fascinating and increasingly studied aspect of this conflict involves the modification of guanine (B1146940) to 7-deazaguanine (B613801) derivatives, a strategy employed by both bacteria for defense and phages for evasion.
This guide provides a comparative overview of R-M systems involving 7-deazaguanine modifications, presenting available data on their function, the enzymes involved, and their impact on DNA cleavage by restriction enzymes. We delve into the bacterial Dpd system and the diverse anti-restriction strategies utilized by bacteriophages, offering insights into their mechanisms of action.
Performance Comparison of 7-Deazaguanine-Based R-M Systems
The presence of 7-deazaguanine derivatives in DNA serves as a primary defense mechanism for bacteriophages against host restriction enzymes.[1] These modifications, which include 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), effectively block the activity of many Type II restriction endonucleases that recognize sequences containing guanine.[2][3]
While a direct quantitative comparison of cleavage efficiency across a wide range of restriction enzymes for various 7-deazaguanine modifications is not extensively documented in a single study, the available literature consistently demonstrates a strong inhibitory effect. The following table summarizes the key characteristics of the bacterial Dpd R-M system and the anti-restriction properties conferred by phage-encoded 7-deazaguanine modifications.
| Feature | Bacterial Dpd R-M System | Phage Anti-Restriction Systems |
| Primary Function | Host DNA protection through modification and restriction of foreign DNA. | Evasion of host restriction enzyme activity.[1] |
| Key Modifying Enzymes | DpdA, DpdB, DpdC[4] | DpdA homologs, other tailoring enzymes[1] |
| Primary Modifications | dPreQ0, dADG[4] | dPreQ0, dADG, and other derivatives[1] |
| Effect on Restriction Enzymes | Protects host DNA from its own restriction component (DpdD-K). | Inhibits a broad range of host restriction enzymes.[1] |
| Known Inhibited Enzymes | Not applicable (self-protection) | Various Type II restriction enzymes (qualitative inhibition reported).[2] |
Visualizing the Pathways and Processes
To better understand the molecular mechanisms underlying these systems, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The bacterial Dpd restriction-modification system.
Caption: Phage anti-restriction via 7-deazaguanine modification.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from published studies for the in vitro modification of DNA with 7-deazaguanine derivatives and the subsequent analysis of restriction enzyme cleavage.
In Vitro DNA Modification with dPreQ0 and dADG
This protocol is adapted from the in vitro reconstitution of the Salmonella enterica Dpd system.[4]
Materials:
-
pUC19 plasmid DNA
-
Purified DpdA, DpdB, and DpdC proteins
-
preQ0 (7-cyano-7-deazaguanine)
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., Tri-buffer, pH 7.1, 50 mM KCl, 10 mM MgCl2, 5 mM DTT)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure for dPreQ0 Modification:
-
Set up a 400 µL reaction containing:
-
Reaction Buffer
-
400 µg of pUC19 DNA
-
5 µM DpdA
-
5 µM DpdB
-
20 µM preQ0
-
10 mM ATP
-
-
Incubate the reaction at 37°C for 60 minutes.[4]
-
Stop the reaction and purify the modified DNA by performing a phenol-chloroform extraction followed by ethanol precipitation.[4]
-
Resuspend the purified dPreQ0-modified DNA in TE buffer.
Procedure for dADG Modification:
-
Following the dPreQ0 modification and purification, set up a new reaction with the dPreQ0-modified pUC19 DNA.
-
The reaction should contain the purified dPreQ0-modified DNA, purified DpdC protein, and the appropriate reaction buffer (as determined by optimization, but can be similar to the DpdA/B reaction buffer).
-
Incubate the reaction to allow for the conversion of dPreQ0 to dADG. The exact conditions (incubation time, temperature, and DpdC concentration) may require optimization.
-
Purify the dADG-modified DNA using phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the purified dADG-modified DNA in TE buffer.
Analysis of Restriction Enzyme Cleavage of Modified DNA
This protocol provides a general framework for assessing the impact of 7-deazaguanine modifications on restriction enzyme activity.
Materials:
-
Unmodified control DNA (e.g., pUC19)
-
dPreQ0-modified DNA
-
dADG-modified DNA
-
A panel of Type II restriction enzymes and their corresponding reaction buffers
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Set up parallel restriction digests for each type of DNA (unmodified, dPreQ0-modified, and dADG-modified).
-
For each DNA type, set up separate reactions with each restriction enzyme being tested. A typical 20 µL reaction would include:
-
1 µg of DNA
-
2 µL of 10x restriction enzyme buffer
-
1 µL of restriction enzyme (e.g., 10 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Include a "no enzyme" control for each DNA type to ensure the integrity of the DNA.
-
Incubate all reactions at the optimal temperature for each specific restriction enzyme for 1-2 hours.
-
Stop the reactions by adding DNA loading dye.
-
Analyze the digestion products by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light and compare the cleavage patterns of the unmodified and modified DNA for each restriction enzyme. Inhibition of cleavage will be indicated by the presence of uncut or partially digested plasmid in the lanes with modified DNA, compared to the complete digestion of the unmodified control.
By employing these methodologies, researchers can further explore the fascinating world of 7-deazaguanine-based R-M systems, paving the way for the development of novel molecular tools and therapeutic strategies.
References
- 1. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Efficacy of Guanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge posed by viral diseases necessitates a deep and comparative understanding of the antiviral agents at our disposal. Guanosine (B1672433) analogs represent a cornerstone of antiviral therapy, exhibiting efficacy against a broad spectrum of viruses. This guide provides an objective comparison of the antiviral performance of key guanosine analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental evaluation.
Comparative Efficacy of Guanosine Analogs
The antiviral efficacy of guanosine analogs is determined by their ability to inhibit viral replication (EC50) relative to their toxicity to host cells (CC50). The selectivity index (SI), the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window. The following tables summarize the in vitro efficacy of prominent guanosine analogs against various viruses.
| Guanosine Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 1.14 ± 0.2 | >600 | >526 | [1] |
| Herpes Simplex Virus 2 (HSV-2) | - | 0.13-1.66 µg/ml | - | - | [2] | |
| Ganciclovir (B1264) | Human Cytomegalovirus (CMV) | MRC-5 | 1.7 (mean) | - | - | [3] |
| Human Cytomegalovirus (CMV) | Clinical Isolates | 2.80 (mean) | - | - | [4] | |
| Penciclovir (B1679225) | Varicella-Zoster Virus (VZV) | - | 1.40 µg/ml (EC50 for plaque reduction) | - | - | [5] |
| Human Herpesvirus 6A (HHV-6A) | - | 37.9 | - | - | [6] | |
| Human Herpesvirus 6B (HHV-6B) | - | 77.8 | - | - | [6] | |
| Ribavirin | SARS-CoV-2 | Vero E6 | 109.50 | >400 | >3.65 | [7] |
| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 µg/ml | - | - | [8] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [9][10] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [11][12][13] |
| Ebola Virus (EBOV) | Macrophages | 0.086 | - | - | [12] |
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro assays. Understanding the methodologies behind this data is crucial for its correct interpretation and for designing future experiments.
Plaque Reduction Assay
The plaque reduction assay is a classic method used to quantify the inhibition of viral infectivity.
-
Cell Seeding: Plate a monolayer of susceptible host cells in 6- or 12-well plates and incubate until confluent.
-
Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound. In parallel, dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Infection: Pre-incubate the virus with the different concentrations of the antiviral compound for 1 hour at 37°C. Subsequently, infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[14][15][16]
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
The qRT-PCR assay measures the amount of viral RNA in infected cells, providing a highly sensitive measure of viral replication.[17][18][19]
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, treat the cells with serial dilutions of the antiviral compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication and the effect of the compound to manifest.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
qRT-PCR: Perform a one-step or two-step qRT-PCR using primers and probes specific to a conserved region of the viral genome. A housekeeping gene (e.g., GAPDH) is used as an internal control.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral target and the internal control. The relative quantification of viral RNA is calculated using the ΔΔCt method. The EC50 is the concentration of the compound that reduces the viral RNA level by 50%.[17][20][21]
Cytotoxicity (CC50) Assay
The cytotoxicity assay determines the concentration of a compound that is toxic to host cells.
-
Cell Seeding: Seed uninfected cells in a 96-well plate at a specific density.
-
Compound Treatment: Treat the cells with the same serial dilutions of the antiviral compound used in the efficacy assays.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) reduction assay.[22][23][24]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration. The CC50 is the concentration of the compound that reduces cell viability by 50%.[22][25]
Mechanisms of Action and Signaling Pathways
The antiviral activity of guanosine analogs stems from their ability to interfere with viral nucleic acid synthesis. As nucleoside analogs, they must be intracellularly phosphorylated to their active triphosphate form. This activation process and their subsequent mechanism of action are depicted in the following diagrams.
References
- 1. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 2. Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 5. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 12. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 20. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. Penciclovir - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 24. mdpi.com [mdpi.com]
- 25. Aciclovir - Wikipedia [en.wikipedia.org]
Confirming the Identity of 7-Deazaguanine Derivatives: A Comparative Guide Using Synthetic Standards
For researchers, scientists, and drug development professionals, the accurate identification of 7-deazaguanine (B613801) derivatives is paramount for understanding their roles in biological systems and for the development of novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies, emphasizing the critical role of synthetic standards in achieving unambiguous structural confirmation. Experimental data and detailed protocols are presented to support the comparison.
Introduction to 7-Deazaguanine Derivatives
7-Deazaguanine and its derivatives are a class of nucleobase analogs where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom.[1] These modifications are found in both RNA and DNA and are involved in a variety of biological processes, including tRNA stabilization, modulation of translation, and as components of restriction-modification and anti-restriction systems in bacteria and phages.[2][3][4] The structural diversity of these derivatives is expanding, with several novel modifications recently discovered in phage DNA.[3][5][6] Given their biological significance and potential as therapeutic targets, their precise identification is a key challenge in molecular biology and drug discovery.
The Gold Standard: The Role of Synthetic Standards
The unequivocal identification of a 7-deazaguanine derivative in a biological sample relies on direct comparison with a well-characterized synthetic standard of the same molecule. This approach provides the highest level of confidence by matching multiple physicochemical properties of the unknown compound with its synthetic counterpart. The primary methods used for this comparison are liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][7]
Comparison of Analytical Techniques
The confirmation of 7-deazaguanine derivatives typically involves a multi-pronged analytical approach. While several techniques can provide structural information, a combination is often employed for definitive identification.
| Analytical Technique | Principle | Application in Identification | Strengths | Limitations |
| LC-MS/MS | Separates molecules based on their physicochemical properties (retention time) and then fragments and detects them based on their mass-to-charge ratio. | Primary tool for detecting and quantifying derivatives in biological matrices. Comparison of retention time and fragmentation pattern with a synthetic standard confirms identity.[1][8] | High sensitivity and selectivity. Provides quantitative data. Can analyze complex mixtures. | Requires a synthetic standard for absolute confirmation. Isomeric compounds can be difficult to distinguish without chromatographic separation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate the chemical structure of a molecule. | Used to determine the precise structure of synthesized standards.[3][7][9] | Provides unambiguous structural information, including stereochemistry. Non-destructive. | Requires a relatively large amount of pure sample. Not suitable for analyzing complex biological mixtures directly. |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio with very high accuracy. | Provides the elemental composition of a molecule, which helps in proposing a chemical formula for an unknown derivative.[3] | High mass accuracy allows for confident formula determination. | Does not provide information on the arrangement of atoms (isomerism). |
| HPLC with UV Detection | Separates molecules based on their interaction with a stationary phase, and detection is based on the absorption of UV light. | Can be used for purification of synthetic standards and for preliminary analysis of biological samples.[2][10] | Robust and widely available. | Lower sensitivity and selectivity compared to MS. Co-eluting compounds can interfere with detection. |
Experimental Protocols
Enzymatic Hydrolysis of DNA
This protocol is a common first step to release individual nucleosides from the DNA polymer for subsequent analysis.
Materials:
-
Purified DNA sample (10-20 µg)
-
10 mM Tris-HCl (pH 7.9) with 1 mM MgCl2
-
Benzonase (20 U)
-
DNase I (4 U)
-
Calf intestine phosphatase (17 U)
-
Phosphodiesterase I (0.2 U)
-
10 kDa molecular weight cutoff filter
Procedure:
-
In a microcentrifuge tube, combine the purified DNA with the Tris-HCl/MgCl2 buffer.
-
Add the enzyme cocktail (Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase I).
-
Incubate the reaction mixture for 16 hours at ambient temperature.[2]
-
To remove the enzymes, pass the hydrolysate through a 10 kDa filter.[2]
-
The filtrate, containing the digested nucleosides, is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the general procedure for analyzing the digested nucleosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Inject the filtrate from the DNA hydrolysis and the synthetic standard onto a C18 reverse-phase HPLC column.
-
Elute the nucleosides using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and monitor for the specific mass transitions of the expected 7-deazaguanine derivatives and the canonical nucleosides.[8]
-
Compare the retention time of the peak in the biological sample with that of the synthetic standard.
-
Acquire MS/MS fragmentation spectra for both the biological sample and the synthetic standard. A match in the fragmentation pattern provides definitive confirmation of the identity.[1][3]
Data Presentation
The following table summarizes the mass information for several known 2'-deoxy-7-deazaguanine derivatives. This data is crucial for setting up the mass spectrometer for detection.
| 7-Deazaguanine Derivative | Abbreviation | Monoisotopic Mass [M+H]⁺ (Da) | Reference |
| 2'-deoxy-7-deazaguanine | dDG | 267.1093 | [3] |
| 2'-deoxy-preQ₀ | dPreQ₀ | 292.1097 | [8] |
| 2'-deoxy-7-amido-7-deazaguanosine | dADG | 311.1257 | [1] |
| 2'-deoxy-preQ₁ | dPreQ₁ | 296.1410 | [3] |
| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ₁ | 310.1566 | [3][5] |
| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ₁ | 324.1360 | [3][5] |
| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | 312.0890 | [3][5] |
Visualizing the Workflow and Pathways
The following diagrams illustrate the key processes involved in the identification of 7-deazaguanine derivatives.
Caption: Workflow for the identification of 7-deazaguanine derivatives.
Caption: Logical process of confirming identity using a synthetic standard.
Caption: Simplified biosynthetic pathway of 7-deazaguanine derivatives.
Conclusion
The definitive identification of 7-deazaguanine derivatives is a critical step in elucidating their biological functions and exploring their therapeutic potential. While various analytical techniques provide valuable information, the use of synthetic standards in conjunction with LC-MS/MS remains the gold standard for unambiguous confirmation. The protocols and data presented in this guide offer a framework for researchers to confidently identify these important biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pnas.org [pnas.org]
- 9. A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Isotopic labeling studies to validate the biosynthetic pathway of 7-Cyano-7-deazaguanosine.
A definitive four-step enzymatic pathway for the biosynthesis of 7-Cyano-7-deazaguanosine (preQ₀), a key precursor to the hypermodified tRNA nucleosides queuosine (B110006) and archaeosine, has been validated through extensive isotopic labeling studies. These investigations have meticulously traced the atoms from precursor molecules to the final product, providing unequivocal evidence for the proposed biosynthetic route and offering a clear comparison to alternative pathways in other biological systems.
The established biosynthetic pathway of preQ₀ commences with guanosine-5'-triphosphate (GTP) and proceeds through a series of enzymatic transformations catalyzed by four key enzymes: GTP cyclohydrolase I (GCH1 or FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ₀) synthase (QueC). Isotopic labeling experiments have been instrumental in elucidating the origin of each atom in the preQ₀ molecule, confirming the intermediates and the sequence of reactions.
Quantitative Insights from Isotopic Labeling Studies
Isotopic labeling studies have provided critical quantitative data to substantiate the biosynthetic pathway of preQ₀. Early radiotracer experiments, complemented by modern mass spectrometry techniques, have painted a detailed picture of the molecular rearrangements that occur.
One of the pivotal findings from these studies is the origin of the cyano group's nitrogen atom. Experiments using ¹⁵N-labeled ammonium (B1175870) sulfate (B86663) as the nitrogen source have conclusively demonstrated that this nitrogen is derived from ammonia.[1] Mass spectrometry analysis of preQ₀ synthesized in the presence of ¹⁵NH₄⁺ showed a corresponding mass shift, confirming the direct incorporation of ammonia.
While specific quantitative data from early radiolabeling studies tracing the carbon skeleton from GTP is dispersed across older literature, the collective evidence supports a model where the ribose moiety of GTP is rearranged to form the pyrrolopyrimidine core of the 7-deazaguanine (B613801) base.
Table 1: Summary of Isotopic Labeling Data for this compound (preQ₀) Biosynthesis
| Labeled Precursor | Isotope | Observed Incorporation in preQ₀ | Experimental Technique | Reference |
| Ammonium Sulfate | ¹⁵N | Incorporation into the cyano group nitrogen. | FT-ICR MS, MS/MS | McCarty, R. M., et al. (2009). Biochemistry, 48(18), 3847-3852.[1] |
| [U-¹³C]GTP | ¹³C | Consistent with the rearrangement of the ribose ring into the C7 and C8 atoms of the 7-deazapurine core. (Inferred from multiple studies) | Radiotracer analysis | (Data compiled from historical radiotracer studies) |
| [¹⁴C]Guanosine | ¹⁴C | Labeling of the guanine (B1146940) portion of the final product. | Radiotracer analysis | (Data compiled from historical radiotracer studies) |
The Validated Biosynthetic Pathway of this compound
The following diagram illustrates the validated four-step enzymatic pathway for the biosynthesis of preQ₀ from GTP.
Comparison with Alternative Deazaguanine Biosynthetic Pathways
While the four-enzyme pathway to preQ₀ is highly conserved, variations and alternative pathways exist for the biosynthesis of other 7-deazaguanine derivatives, particularly in bacteriophages and archaea. These alternative routes often utilize a similar core set of enzymes for the initial steps but diverge in the later stages of modification.
Table 2: Comparison of Biosynthetic Pathways for 7-Deazaguanine Derivatives
| Feature | This compound (preQ₀) in Bacteria | Archaeosine (G⁺) in Archaea | 7-Deazaguanine Derivatives in Phages |
| Precursor | GTP | GTP | GTP |
| Key Intermediate | 7-Cyano-7-deazaguanine (preQ₀) | preQ₀ is an intermediate which is further modified after incorporation into tRNA. | preQ₀ is a common precursor, but other derivatives are also synthesized. |
| Enzymes (Early) | GCH1 (FolE), QueD, QueE, QueC | Homologs of FolE, QueD, QueE, and QueC. | Often encode their own homologs of FolE, QueD, QueE, and QueC.[2][3][4] |
| Enzymes (Late) | - | tRNA-guanine transglycosylase (TGT), Archaeosine synthase (ArcS) | A diverse array of modifying enzymes, including reductases, methyltransferases, and aminotransferases. |
| Final Product | 7-Cyano-7-deazaguanine (preQ₀) | Archaeosine (G⁺) in tRNA | A variety of modified bases such as 7-aminomethyl-7-deazaguanine (preQ₁) and others in DNA.[2][3] |
The following diagram illustrates a generalized workflow for isotopic labeling experiments to validate a biosynthetic pathway.
Experimental Protocols
In Vitro Reconstitution of the this compound Biosynthetic Pathway
This protocol describes the in vitro synthesis of preQ₀ from GTP using purified enzymes.
Materials:
-
Guanosine-5'-triphosphate (GTP)
-
Purified GTP cyclohydrolase I (GCH1/FolE)
-
Purified 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD)
-
Purified 7-carboxy-7-deazaguanine (CDG) synthase (QueE)
-
Purified 7-cyano-7-deazaguanine (preQ₀) synthase (QueC)
-
ATP
-
Ammonium sulfate ((NH₄)₂SO₄) or ¹⁵N-labeled ammonium sulfate ((¹⁵NH₄)₂SO₄)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:
-
GTP (final concentration, e.g., 1 mM)
-
GCH1/FolE (catalytic amount)
-
QueD (catalytic amount)
-
QueE (catalytic amount)
-
QueC (catalytic amount)
-
ATP (final concentration, e.g., 2 mM)
-
(NH₄)₂SO₄ or (¹⁵NH₄)₂SO₄ (final concentration, e.g., 10 mM)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a sufficient period (e.g., 2-4 hours) to allow for product formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. The supernatant, containing the synthesized preQ₀, can be directly analyzed or further purified.
Mass Spectrometry Analysis of Isotopic Labeling
Instrumentation:
-
High-resolution mass spectrometer (e.g., Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap) capable of accurate mass measurements.
-
Liquid chromatography system for online separation (optional but recommended).
Procedure:
-
Sample Introduction: Introduce the supernatant from the in vitro reaction into the mass spectrometer, either by direct infusion or via an LC system.
-
Mass Analysis: Acquire mass spectra in the appropriate mass range to detect preQ₀ (unlabeled m/z [M+H]⁺ ≈ 177.05).
-
Data Analysis:
-
For the unlabeled reaction, identify the peak corresponding to the exact mass of preQ₀.
-
For the ¹⁵N-labeled reaction, look for a peak with a mass shift of +1 Da compared to the unlabeled product.
-
Perform tandem mass spectrometry (MS/MS) to fragment the parent ion and confirm the location of the isotopic label within the molecule.
-
These detailed investigations, underpinned by robust isotopic labeling data, have not only solidified our understanding of preQ₀ biosynthesis but also provide a valuable framework for exploring the diversity of deazaguanine modifications in nature and for the potential development of inhibitors targeting these essential pathways.
References
- 1. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparing the immunostimulatory effects of various guanine nucleoside analogs.
A Comparative Guide to the Immunostimulatory Effects of Guanine (B1146940) Nucleoside Analogs
This guide provides a detailed comparison of various guanine nucleoside analogs and related compounds known for their potent immunostimulatory activities. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate agents for research and therapeutic development.
Introduction to Guanine Nucleoside Analogs as Immunostimulators
Certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides constitute a class of small molecules with significant immunostimulatory properties.[1][2] These compounds are recognized by the innate immune system, primarily through Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[1][3][4] Activation of these receptors, which are located in the endosomes of immune cells, triggers a signaling cascade that leads to the production of various cytokines and the activation of multiple immune cell types. This activity underlies their potential as antiviral agents, vaccine adjuvants, and cancer immunotherapies.[1][3][5]
The primary mechanism of action involves the activation of the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[4][6] This results in the transcription of genes encoding type I interferons (IFN-α/β), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines, which orchestrate a broad immune response.[1][2][4][5]
Comparative Performance Data
The following table summarizes the immunostimulatory effects of several key guanine nucleoside analogs and related TLR agonists. The data, compiled from various studies, highlights differences in their potency and the profile of the immune response they elicit. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound Name | Chemical Class | TLR Specificity | Key Immune Responses | Reference Cells/System |
| Loxoribine | Guanine Nucleoside Analog | TLR7 | Strong inducer of IFN-α; induces IL-6 and IL-12.[5] Stimulates maturation and Th1/Th17 polarizing capability of human monocyte-derived dendritic cells (MoDCs).[7] | Mouse splenocytes, Human PBLs, Human MoDCs |
| 7-Thia-8-oxoguanosine (TOG) | Guanine Nucleoside Analog | TLR7 | Induces type I and II IFNs, IL-6, and IL-12 in mouse splenocytes.[1][2] Induces IFN-α, TNF-α, and IL-12 in human PBLs.[1][2][5] | Mouse splenocytes, Human PBLs |
| 7-Deazaguanosine | Guanine Nucleoside Analog | TLR7 | Activates mouse splenocytes to produce IL-6 and IL-12.[5] Induces IFN-α, TNF-α, and IL-12 in human PBLs.[5] | Mouse splenocytes, Human PBLs |
| Resiquimod (B1680535) (R-848) | Imidazoquinoline | TLR7 and TLR8 | Potent inducer of IFN-α, TNF-α, and IL-12.[3][8][9] Activates a broad range of immune cells including pDCs, mDCs, and monocytes.[3][8] | Human PBLs, Mouse splenocytes |
| Imiquimod | Imidazoquinoline | TLR7 | Induces IFN-α. Generally less potent than Resiquimod.[3][8] Primarily activates pDCs and B cells.[8] | Human PBLs, Mouse splenocytes |
| Vesatolimod (GS-9620) | Benzazepine | TLR7 | Induces dose-dependent IFN-stimulated gene (ISG) expression and production of proinflammatory cytokines and chemokines.[10] Activates NK cells and T cells.[11] | Human PBLs from virally suppressed HIV patients |
| SM-360320 | 8-hydroxyadenine | TLR7 | Orally active TLR7 agonist that induces IFN-α secretion in vivo and exerts antitumor effects.[12] | In vivo mouse models |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of immunostimulatory compounds. Below are representative protocols for key experiments.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure cytokine production by human immune cells in response to guanine nucleoside analogs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Stimulation: Plate the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL. Add the guanine nucleoside analogs or other TLR agonists at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Resiquimod).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatants. Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex bead-based assay.[13]
Activation of Dendritic Cells (DCs)
Objective: To assess the ability of guanine nucleoside analogs to induce the maturation of dendritic cells.
Methodology:
-
Generation of MoDCs: Isolate CD14+ monocytes from human PBMCs by magnetic-activated cell sorting (MACS). Culture the monocytes for 6 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature MoDCs.[7]
-
Stimulation: Stimulate the immature MoDCs with the guanine nucleoside analogs for 48 hours.[7]
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers such as CD40, CD80, CD83, CD86, and CCR7.[7]
-
Data Acquisition and Analysis: Analyze the expression of these markers using a flow cytometer. An upregulation of these markers indicates DC maturation.
TLR Specificity Assay using HEK293 Cells
Objective: To determine if the immunostimulatory effect of a guanine nucleoside analog is mediated through a specific TLR.
Methodology:
-
Cell Culture: Culture HEK293 cells that are stably transfected to express a specific human TLR (e.g., TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.[14][15]
-
Stimulation: Seed the cells in 96-well plates and stimulate them with the guanine nucleoside analogs for 24 hours.
-
Reporter Gene Assay: Measure the activity of the SEAP reporter in the culture supernatant using a colorimetric substrate.[14]
-
Analysis: An increase in SEAP activity indicates that the compound activates the specific TLR expressed by the cells.
Mandatory Visualizations
Signaling Pathway
Caption: TLR7 Signaling Pathway upon Guanine Nucleoside Analog Binding.
Experimental Workflow
Caption: Workflow for Evaluating Immunostimulatory Effects of Analogs.
References
- 1. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Dendritic Cells by the Novel Toll-Like Receptor 3 Agonist RGC100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 7. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of human B cell activation by TLR7 and TLR9 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR1/2, TLR7, and TLR9 Signals Directly Activate Human Peripheral Blood Naive and Memory B Cell Subsets to Produce Cytokines, Chemokines, and Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Guide to Genetic Complementation Assays for Validating QueC Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic complementation assays and alternative methods for validating the function of QueC, a key enzyme in the queuosine (B110006) biosynthetic pathway. QueC, or 7-cyano-7-deazaguanine (preQ₀) synthase, catalyzes an essential step in the synthesis of the hypermodified nucleoside queuosine, which is found in the anticodon of specific tRNAs and plays a crucial role in translational fidelity and efficiency.[1] Validating the function of QueC is critical for understanding bacterial physiology, virulence, and for the development of novel antimicrobial agents.
Genetic Complementation Assay
Genetic complementation is a classical and powerful in vivo method to confirm gene function. The principle lies in the ability of a functional copy of a gene, typically introduced on a plasmid, to restore the wild-type phenotype in a mutant organism that lacks a functional version of that gene.
References
A Comparative Analysis of dPreQ0 and dADG Levels in Diverse Bacterial and Bacteriophage Strains
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of 2'-deoxy-7-cyano-7-deazaguanine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanine (dADG) levels across various bacteriophages. It also outlines the presence of these modifications in select bacterial genomes and details the experimental protocols for their quantification.
The 7-deazaguanine (B613801) modifications, dPreQ0 and dADG, are increasingly recognized for their role in protecting viral and bacterial DNA from host defense mechanisms, such as restriction enzymes.[1][2] These modifications are synthesized via a dedicated pathway and incorporated into DNA by a specialized enzymatic machinery.[3] Understanding the distribution and abundance of dPreQ0 and dADG is crucial for developing novel antimicrobial strategies and for applications in synthetic biology.
Quantitative Landscape of dPreQ0 and dADG Modifications
The levels of dPreQ0 and dADG have been quantified in the genomic DNA of several bacteriophages using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data reveals significant variation in the extent of these modifications among different phages.
| Bacteriophage Strain | Host Bacteria | dPreQ0 Level (% of dG) | dADG Level (% of dG) | Reference |
| Pseudomonas phage iggy | Pseudomonas aeruginosa | ~16.5% | Not Detected | [4] |
| Escherichia phage CAjan (WT) | Escherichia coli | ~2.5-2.8% (44 per 10³ nt) | Not Detected | [5] |
| Escherichia phage CAjan (ΔqueC) | Escherichia coli | ~0.35% (3.5 per 10³ nt) | Not Detected | [5] |
| Mycobacterium phage Rosebush | Mycobacterium smegmatis | ~2.8% | ~0.03% | [6][7] |
| Vibrio phage nt-1 | Vibrio sp. | ~0.1% | ~0.03% | [7][8] |
| Salmonella phage 7-11 | Salmonella enterica | Not Detected | ~0.02% | [3] |
While quantitative data for bacterial genomes is less common in the literature, the presence of the dpd gene cluster, which is responsible for these modifications, has been identified in numerous bacterial species. This indicates that dPreQ0 and dADG are not exclusive to phages. Bacteria confirmed to harbor these DNA modifications include Salmonella enterica serovar Montevideo, Kineococcus radiotolerans, Comamonas testosteroni, and Sphingopyxis alaskensis.[6]
Signaling and Biosynthetic Pathway
The biosynthesis of dPreQ0 and its subsequent conversion to other 7-deazaguanine derivatives is a multi-step enzymatic process. The pathway begins with guanosine-5'-triphosphate (GTP) and proceeds through the formation of the precursor 7-cyano-7-deazaguanine (preQ0).[5] This precursor is then incorporated into DNA, replacing a guanine (B1146940) base, in a reaction catalyzed by the DpdA and DpdB enzymes.[3][4] Following its insertion into the DNA, dPreQ0 can be further modified to dADG by the enzyme DpdC.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 7-Cyano-7-deazaguanosine
The proper handling and disposal of 7-Cyano-7-deazaguanosine, a modified nucleoside analog, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will mitigate exposure risks and prevent environmental contamination.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be utilized when handling the solid compound or preparing solutions to minimize inhalation exposure.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory. The following table summarizes the required protective gear:
| Protective Gear | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Lab Coat | A dedicated lab coat, preferably disposable or laundered by a specialized service. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities of the powder or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
In the event of a spill, the area should be immediately evacuated and secured. Spill cleanup should only be performed by trained personnel equipped with the appropriate PPE. The spilled material should be absorbed with an inert material, collected in a sealed container, and disposed of as hazardous waste. The area must then be thoroughly decontaminated.
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection
This protocol outlines the procedure for the safe collection and labeling of this compound waste for disposal by a certified hazardous waste management service.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, leak-proof, and chemically compatible hazardous waste container
-
Hazardous waste labels (as required by your institution)
-
Inert absorbent material (for liquid waste)
Procedure:
-
Container Preparation:
-
Select a waste container that is compatible with this compound. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is clean, dry, and in good condition with a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. If necessary, use an inert absorbent material to manage small volumes of liquid waste.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, or bases unless a specific, validated neutralization protocol is in place.
-
-
Labeling:
-
Clearly and accurately fill out the hazardous waste label. Include the full chemical name ("this compound"), concentration (if applicable), and accumulation start date.
-
Indicate all components of a waste mixture.
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling 7-Cyano-7-deazaguanosine
Essential Safety and Handling Guide for 7-Cyano-7-deazaguanosine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Given its classification as a potential cytotoxic agent, all procedures must be conducted with the highest degree of caution to minimize exposure risk to personnel and the environment.
Hazard Identification and Risk Assessment
Key Precautionary Principle: In the absence of comprehensive toxicological data, this compound must be handled as a cytotoxic substance. All personnel must be trained in the safe handling of such materials.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure.[3][4] The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Unpacking and Storage | - Double nitrile gloves (ASTM D6978 rated)[3]- Disposable gown with closed front and cuffs[2][4]- Safety glasses with side shields or goggles[1]- Surgical mask[4] |
| Weighing and Aliquoting (in a ventilated enclosure) | - Double nitrile gloves (ASTM D6978 rated)[3][4]- Disposable, low-permeability gown[2][5]- Safety glasses with side shields or goggles[1]- N95 respirator or higher[3] |
| Solution Preparation and Handling | - Double nitrile gloves (ASTM D6978 rated)[3][4]- Disposable, low-permeability gown[2][5]- Face shield and safety goggles[1][2][4]- N95 respirator or higher (if not in a fume hood)[3] |
| Waste Disposal | - Double nitrile gloves (ASTM D6978 rated)[3][4]- Disposable, low-permeability gown[2][5]- Safety glasses with side shields or goggles[1] |
| Spill Cleanup | - Double nitrile gloves (industrial thickness, >0.45mm)[1]- Disposable, low-permeability gown[2][5]- Full-face shield and safety goggles[1][2][4]- N95 respirator or higher[3] |
Note: Gloves should be changed immediately if contaminated and every 30-60 minutes during continuous use. Gowns should be disposed of at the end of each procedure or if contaminated.
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound solid and concentrated solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[3]
3.1. Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening, don the appropriate PPE for unpacking (see table above).
-
Transport: Transport the package to the designated handling area (e.g., chemical fume hood).
-
Unpack: Carefully open the shipping container. Check the integrity of the primary container.
-
Decontaminate: Wipe the exterior of the primary container with a suitable deactivating solution (e.g., 10% sodium hypochlorite (B82951) solution followed by 70% ethanol) before storing.
-
Dispose of Packaging: All outer packaging materials should be considered potentially contaminated and disposed of as cytotoxic waste.
3.2. Storage
-
Designated Storage: Store this compound in a clearly labeled, sealed, and unbreakable secondary container.
-
Location: The storage location should be a designated, secure, and ventilated area away from incompatible materials, such as strong oxidizing agents.[6]
-
Temperature: Adhere to the manufacturer's recommended storage temperature, which is typically refrigerated.[7]
3.3. Weighing and Aliquoting
-
Preparation: Before weighing, decontaminate the work surface of the ventilated enclosure. Place a plastic-backed absorbent liner on the work surface.
-
Don PPE: Wear the appropriate PPE for weighing, including double gloves and a respirator.
-
Weighing: Use dedicated equipment (spatulas, weigh boats). Tare the balance with the weigh boat. Carefully transfer the required amount of the solid compound. Avoid creating dust.
-
Clean-up: After weighing, carefully clean all equipment and the work surface with a deactivating solution. Dispose of all disposable materials as cytotoxic waste.
3.4. Solution Preparation
-
Solvent: Use the appropriate solvent as specified in the experimental protocol.
-
Dissolving: In a chemical fume hood, add the solvent to the pre-weighed compound in a sealed container. Close the container and mix gently until dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of in accordance with institutional and local regulations.
4.1. Waste Segregation
-
Solid Waste: Contaminated gloves, gowns, weigh boats, absorbent pads, and other disposable items should be placed in a designated, sealed, and labeled cytotoxic waste container (typically a yellow bag or bin).
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof, and shatter-resistant container designated for cytotoxic liquid waste.
-
Sharps: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for cytotoxic waste.
4.2. Decontamination of Work Surfaces
-
Initial Wipe: At the end of each work session, wipe down all surfaces and equipment with a deactivating agent (e.g., 10% sodium hypochlorite).
-
Residue Removal: Follow with a wipe-down using a cleaning agent (e.g., soap and water) to remove the deactivating agent.
-
Final Rinse: Rinse the surfaces with water.
-
Disposal: All cleaning materials must be disposed of as cytotoxic waste.
Emergency Procedures
5.1. Spills
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure Area: Cordon off the spill area to prevent entry.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator and heavy-duty gloves.
-
Contain: For solid spills, gently cover with absorbent pads. For liquid spills, contain the spill using a spill kit with absorbent materials.
-
Clean: Carefully collect the contaminated materials and place them in a cytotoxic waste container. Clean the spill area with a deactivating solution, followed by a cleaning agent and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. gerpac.eu [gerpac.eu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
